An In-depth Technical Guide to 1-[2-(Diallylamino)-ethyl]-piperazine (CAS 199475-35-9)
For Researchers, Scientists, and Drug Development Professionals Introduction 1-[2-(Diallylamino)-ethyl]-piperazine, with CAS number 199475-35-9, is a tertiary amine featuring a piperazine ring substituted with a diallyla...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-(Diallylamino)-ethyl]-piperazine, with CAS number 199475-35-9, is a tertiary amine featuring a piperazine ring substituted with a diallylaminoethyl group.[1] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[2][3][4][5] The presence of the diallylamino functional group introduces unique chemical reactivity and potential for further functionalization, making this compound a subject of interest for synthetic chemists and drug discovery programs. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications, and essential safety considerations, based on established chemical principles and data from structurally related molecules.
The structure of 1-[2-(Diallylamino)-ethyl]-piperazine combines the basic piperazine ring with the reactive diallylamino group. The piperazine ring can exist in a chair conformation, and the nitrogen atoms provide sites for protonation and further substitution.[6] The allyl groups on the terminal nitrogen are susceptible to a variety of reactions, including addition reactions and polymerization.[7][8]
Proposed Synthesis
A likely and efficient synthetic route to 1-[2-(Diallylamino)-ethyl]-piperazine is the N-alkylation of piperazine with a suitable 2-(diallylamino)ethyl halide, such as 1-(2-chloroethyl)-N,N-diallylamine. This method is a common and versatile approach for the preparation of N-substituted piperazines.[9][10][11]
A plausible two-step synthesis is outlined below:
Step 1: Synthesis of 1-(2-chloroethyl)-N,N-diallylamine
This intermediate can be synthesized by reacting diallylamine with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane. The greater reactivity of the bromine atom allows for selective displacement by the diallylamine, leaving the chloro group intact for the subsequent reaction.
Step 2: N-Alkylation of Piperazine
The synthesized 1-(2-chloroethyl)-N,N-diallylamine can then be reacted with an excess of piperazine. Using an excess of piperazine helps to minimize the formation of the di-substituted byproduct. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.[10][12]
physicochemical characteristics of 1-[2-(Diallylamino)-ethyl]-piperazine
An In-depth Technical Guide to the Physicochemical Characteristics of 1-[2-(Diallylamino)-ethyl]-piperazine For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Physicochemical Characteristics of 1-[2-(Diallylamino)-ethyl]-piperazine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the core . Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the foundational principles and detailed experimental protocols necessary for its complete characterization. By leveraging data from structurally similar piperazine derivatives and established analytical methodologies, this guide serves as a robust framework for researchers initiating studies on this molecule. The subsequent sections will delve into the compound's identity, predicted properties, and the requisite experimental designs for their empirical validation.
Introduction and Molecular Identity
1-[2-(Diallylamino)-ethyl]-piperazine is a tertiary amine containing a piperazine ring, an ethyl linker, and a diallylamino group. The presence of multiple nitrogen atoms suggests that the molecule will exhibit basic properties, and the combination of a cyclic piperazine moiety with flexible allyl groups will influence its conformational flexibility and intermolecular interactions. A thorough understanding of its physicochemical properties is paramount for its application in areas such as medicinal chemistry and materials science, where properties like solubility and basicity can dictate bioavailability and reactivity, respectively.
The following table summarizes the predicted physicochemical properties of 1-[2-(Diallylamino)-ethyl]-piperazine based on its chemical structure and data from analogous compounds. These values should be considered as estimates pending experimental verification.
Table 2: Predicted Physicochemical Data
Property
Predicted Value
Rationale/Comparison Compound
Physical State
Liquid
Similar piperazine derivatives with comparable molecular weights are liquids at room temperature[4].
Boiling Point
~250-280 °C
Higher than similar, less substituted piperazines due to increased molecular weight and van der Waals forces[5][6][7].
Melting Point
Not Applicable (if liquid)
If solid, likely a low melting point solid.
Solubility in Water
Sparingly soluble to soluble
The presence of multiple amine groups capable of hydrogen bonding suggests some water solubility. However, the hydrocarbon content (12 carbons) will limit this[8][9][10]. Solubility is expected to increase in acidic conditions due to salt formation[11][12].
pKa
pKa1 ~ 5-6, pKa2 ~ 9-10
Based on the pKa values of piperazine and its derivatives. The diallylamino group might slightly influence the basicity of the piperazine nitrogens[13][14][15].
Experimental Protocols for Physicochemical Characterization
Determination of Boiling Point
The boiling point is a critical indicator of the volatility and purity of a liquid substance.
Experimental Protocol: Boiling Point Determination (Thiele Tube Method)
Sample Preparation: Place a small amount of 1-[2-(Diallylamino)-ethyl]-piperazine into a small test tube.
Capillary Inversion: Insert a melting point capillary tube (sealed at one end) open-end down into the test tube.
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
Heating: Gently heat the side arm of the Thiele tube.
Observation: Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
Confirmation: Remove the heat source and record the temperature at which the liquid just begins to re-enter the capillary tube. This is the condensation point and should be very close to the boiling point.
Diagram 1: Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Solubility Profile
Understanding the solubility of a compound in various solvents is crucial for its formulation and application.
Solvent Selection: Prepare test tubes with 1 mL of various solvents: water, 5% HCl, 5% NaOH, and a common organic solvent (e.g., ethanol or dichloromethane).
Sample Addition: Add approximately 10-20 mg of 1-[2-(Diallylamino)-ethyl]-piperazine to each test tube.
Mixing: Vigorously shake or vortex each tube for 30 seconds.
Observation: Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.
pH Measurement: For the aqueous solutions, measure the pH using a calibrated pH meter or pH paper to confirm the acidic or basic nature of the solution.
Diagram 2: Solubility Testing Logic
Caption: Decision tree for solubility profiling.
Determination of pKa
The pKa values will quantify the basicity of the nitrogen atoms in the molecule, which is critical for understanding its behavior in biological systems and for salt formation.
Experimental Protocol: Potentiometric Titration for pKa Determination
Solution Preparation: Prepare a ~0.01 M solution of 1-[2-(Diallylamino)-ethyl]-piperazine in deionized water.
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a magnetic stirrer.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
Data Collection: Record the pH of the solution after each addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve. Since there are three nitrogen atoms, multiple equivalence points and corresponding pKa values may be observed.
Diagram 3: pKa Determination Workflow
Caption: Workflow for pKa determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of the molecule.
Table 3: Expected Spectroscopic Data
Technique
Expected Observations
¹H NMR
Signals corresponding to the piperazine ring protons, the ethyl linker protons, and the diallylamino group protons. The chemical shifts and splitting patterns will be characteristic of the local electronic environment of each proton.
¹³C NMR
Resonances for each unique carbon atom in the molecule, providing a carbon skeleton map.
FT-IR
C-H stretching and bending vibrations, C-N stretching vibrations, and C=C stretching from the allyl groups.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound (209.33 g/mol ) and characteristic fragmentation patterns.
Experimental Protocol: General Spectroscopic Analysis
Sample Preparation: Prepare the sample according to the requirements of each spectroscopic technique (e.g., dissolve in a deuterated solvent for NMR, prepare a thin film for IR).
Data Acquisition: Acquire the spectra using the appropriate instrumentation and standard operating procedures.
Spectral Interpretation: Analyze the obtained spectra to confirm the presence of the expected functional groups and overall molecular structure.
Conclusion
References
McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link][8]
Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link][9]
University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][12]
EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link][10]
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link][13]
Dehghani, M., & Dehghani, A. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Chemical and Petrochemical Technology, 5(4), 1-12. [Link][5]
ResearchGate. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link][6]
University of Calgary. Melting point determination. [Link]
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link][14]
Al-Dharrab, A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link][17]
SpectraBase. 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine - Optional[1H NMR] - Chemical Shifts. [Link][18]
Walsh, D. A., Green, J. B., Franzyshen, S. K., Nolan, J. C., & Yanni, J. M. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of medicinal chemistry, 33(7), 2028–2032. [Link][20]
Michigan State University. Boiling & Melting Points. [Link][7]
ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link][15]
Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4f3f8e6b1d1f7e9b7a3a8e9e1c3e1e9d0a6b7c7c/table/2]([Link]]
An In-Depth Technical Guide to the Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine
This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-[2-(Diallylamino)-ethyl]-piperazine, a tertiary amine of interest in various research and development applications. The synthesis...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-[2-(Diallylamino)-ethyl]-piperazine, a tertiary amine of interest in various research and development applications. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a detailed, field-proven methodology.
Introduction and Strategic Approach
1-[2-(Diallylamino)-ethyl]-piperazine is a disubstituted piperazine derivative featuring both a diallylamino moiety and a piperazine ring. The synthesis of such asymmetrical piperazines requires a strategic approach to control selectivity and maximize yield. Direct dialkylation of piperazine can lead to a mixture of products, making purification challenging. Therefore, a common and effective strategy involves the mono-alkylation of piperazine.[1]
This guide outlines a two-step synthetic pathway, which is both efficient and scalable. The core of this strategy is the initial synthesis of the required alkylating agent, N-(2-chloroethyl)-N,N-diallylamine, followed by its reaction with an excess of piperazine to favor the desired mono-alkylation product.
Overall Synthetic Pathway
The synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine is achieved through the following two-stage process:
Stage 1: Synthesis of the Alkylating Agent - N-(2-chloroethyl)-N,N-diallylamine
This stage involves the conversion of a suitable starting material, 2-(diallylamino)ethanol, to the corresponding chloro derivative. This transformation is a critical step as it activates the side chain for subsequent nucleophilic substitution by piperazine.
Stage 2: N-Alkylation of Piperazine
In the final stage, the synthesized N-(2-chloroethyl)-N,N-diallylamine is reacted with piperazine. To ensure the selective formation of the mono-substituted product, a significant excess of piperazine is employed. This statistical control minimizes the formation of the di-substituted byproduct.
Figure 1: Overall synthetic pathway for 1-[2-(Diallylamino)-ethyl]-piperazine.
Experimental Protocols
Stage 1: Synthesis of N-(2-chloroethyl)-N,N-diallylamine
The conversion of the hydroxyl group in 2-(diallylamino)ethanol to a chlorine atom is effectively achieved using thionyl chloride (SOCl₂). Pyridine is added to neutralize the HCl generated during the reaction.
Protocol:
To a stirred solution of 2-(diallylamino)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, slowly add thionyl chloride (1.2 equivalents).
After the addition of thionyl chloride, add pyridine (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-chloroethyl)-N,N-diallylamine.
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Stage 2: Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine
The final step involves the nucleophilic substitution of the chloride in N-(2-chloroethyl)-N,N-diallylamine by one of the secondary amines of piperazine. A large excess of piperazine is crucial to favor mono-alkylation.[1]
Protocol:
In a round-bottom flask, dissolve piperazine (5 equivalents) in acetonitrile.
Add potassium carbonate (2 equivalents) to the solution to act as a base.
To this stirred suspension, add a solution of N-(2-chloroethyl)-N,N-diallylamine (1 equivalent) in acetonitrile dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 24 hours.
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in water and extract with ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 1-[2-(Diallylamino)-ethyl]-piperazine.
Characterization Data
Compound
Molecular Formula
Molecular Weight
Appearance
1-[2-(Diallylamino)-ethyl]-piperazine
C₁₂H₂₃N₃
209.33
Colorless to pale yellow oil
Table 1: Physical and Chemical Properties of the Target Compound.[2][3]
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanistic Insights
The key reaction in this synthesis is the N-alkylation of piperazine, which proceeds via an Sₙ2 mechanism. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine in N-(2-chloroethyl)-N,N-diallylamine. The use of a polar aprotic solvent like acetonitrile facilitates this reaction.
Figure 2: Simplified Sₙ2 mechanism for the N-alkylation of piperazine.
Safety and Handling
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
Piperazine can cause skin and respiratory irritation. Handle with gloves and in a well-ventilated area.
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
Diallylamine derivatives can be toxic and should be handled with care.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 1-[2-(Diallylamino)-ethyl]-piperazine. By following the outlined protocols and adhering to the necessary safety precautions, researchers can successfully synthesize this compound for their specific applications. The strategic use of an excess of piperazine to control the selectivity of the N-alkylation is a key aspect of this methodology, ensuring a good yield of the desired mono-substituted product.
References
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
An In-depth Technical Guide on the Structural Elucidation of 1-[2-(Diallylamino)-ethyl]-piperazine
For Researchers, Scientists, and Drug Development Professionals This guide offers a comprehensive, technically-grounded framework for the structural elucidation of 1-[2-(diallylamino)-ethyl]-piperazine. As a Senior Appli...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive, technically-grounded framework for the structural elucidation of 1-[2-(diallylamino)-ethyl]-piperazine. As a Senior Application Scientist, the emphasis here is not merely on the procedural steps but on the scientific rationale that underpins a robust and definitive characterization. The piperazine moiety is a cornerstone in medicinal chemistry, and understanding the precise structure of its derivatives is fundamental to advancing drug discovery and development.[1]
Core Philosophy: A Triad of Analytical Techniques
The definitive structural elucidation of a molecule like 1-[2-(diallylamino)-ethyl]-piperazine, which possesses a molecular formula of C₁₂H₂₃N₃ and a molecular weight of 209.33 g/mol , hinges on a synergistic application of multiple analytical techniques.[2][3][4] This multi-faceted approach ensures that the data from each technique corroborates the others, forming a self-validating system that leads to an unambiguous structural assignment. Our investigation will be built upon the three pillars of modern organic analysis:
Mass Spectrometry (MS): To ascertain the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: To identify the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of atoms.
Figure 2: The logical flow of NMR data interpretation.
References
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
Catalfo, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Retrieved January 15, 2026, from [Link]
Catalfo, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved January 15, 2026, from [Link]
Determination of piperazine derivatives in “Legal Highs” | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved January 15, 2026, from [Link]
Infrared Spectroscopy. (n.d.). CDN. Retrieved January 15, 2026, from [Link]
Structures of the N,N-disubstituted piperazine derivatives,... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved January 15, 2026, from [Link]
IR: amines. (n.d.). Retrieved January 15, 2026, from [Link]
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
Structures of FDA-approved piperazine-based drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved January 15, 2026, from [Link]
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
NMR spectroscopy applied in the identification of organic substances and medicinal drugs. (n.d.). Retrieved January 15, 2026, from [Link]
Fig. 3. Doubling of signals in the 1 H NMR spectra of compound 3 upon... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. (n.d.). Google Patents.
Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. PubMed. Retrieved January 15, 2026, from [Link]
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
solubility profile of 1-[2-(Diallylamino)-ethyl]-piperazine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-[2-(Diallylamino)-ethyl]-piperazine in Organic Solvents Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a compr...
This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility profile of 1-[2-(Diallylamino)-ethyl]-piperazine in a range of common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, outlines detailed experimental protocols for its determination, and explores predictive methodologies. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and analytical method development. By synthesizing theoretical knowledge with practical, field-proven experimental workflows, this document serves as a self-validating system for generating reliable solubility data.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The solubility of a chemical entity is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle. From the choice of solvents in synthetic routes and purification schemes to its influence on bioavailability and formulation strategies, a comprehensive understanding of a compound's solubility is paramount. 1-[2-(Diallylamino)-ethyl]-piperazine, a tertiary amine with a piperazine core, presents a unique combination of functional groups that influence its interactions with various solvents. This guide will deconstruct the factors governing its solubility and provide the necessary tools to characterize it.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1][2] This rule is predicated on the polarity of the solute and the solvent.
2.1. Molecular Characteristics of 1-[2-(Diallylamino)-ethyl]-piperazine
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. This moiety can participate in hydrogen bonding as an acceptor.
Tertiary Amines: The diallylamino group and the substituted piperazine nitrogen are tertiary amines. These are generally basic and can act as hydrogen bond acceptors.
Alkyl Chain: The ethyl linker and the allyl groups contribute to the nonpolar character of the molecule.
The presence of both polar (amines) and nonpolar (allyl and ethyl groups) regions suggests that 1-[2-(Diallylamino)-ethyl]-piperazine will exhibit a nuanced solubility profile across solvents of varying polarities.
2.2. Solvent Properties and Their Influence
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atoms in 1-[2-(Diallylamino)-ethyl]-piperazine can form hydrogen bonds with the hydroxyl groups of these solvents, suggesting potential solubility.
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors. Solubility in these solvents will depend on the overall polarity of the solute.
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The nonpolar alkyl and allyl groups of the target molecule will favor interaction with these solvents.
A qualitative prediction suggests that 1-[2-(Diallylamino)-ethyl]-piperazine will likely be soluble in a range of polar organic solvents and may have limited solubility in highly nonpolar solvents or water, depending on the dominance of its nonpolar characteristics.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide both qualitative and quantitative assessments.
3.1. Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in a diverse set of solvents and is crucial for selecting appropriate solvents for further quantitative analysis.
Protocol 1: General Qualitative Solubility Test
Preparation: Add approximately 10-20 mg of 1-[2-(Diallylamino)-ethyl]-piperazine to a clean, dry test tube.
Solvent Addition: Add the selected solvent dropwise (approximately 0.5 mL) to the test tube.
Observation: Agitate the mixture vigorously for 1-2 minutes at ambient temperature.
Classification:
Soluble: The solid completely dissolves, forming a clear solution.
Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
Insoluble: The solid does not appear to dissolve.
Solvent Selection: Test a range of solvents from different classes (polar protic, polar aprotic, nonpolar).
3.2. Quantitative Solubility Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Protocol 2: Isothermal Shake-Flask Method
Sample Preparation: Add an excess amount of 1-[2-(Diallylamino)-ethyl]-piperazine to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to facilitate separation.
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
Quantification: Analyze the concentration of 1-[2-(Diallylamino)-ethyl]-piperazine in the supernatant using a suitable analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy). A pre-established calibration curve is necessary for accurate quantification.
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.
Diagram 1: Experimental Workflow for Isothermal Shake-Flask Solubility Determination
An In-depth Technical Guide to the Theoretical Properties of 1-[2-(Diallylamino)-ethyl]-piperazine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical overview of 1-[2-(Diallylamino)-ethyl]-piperazine, a molecule of interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of 1-[2-(Diallylamino)-ethyl]-piperazine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related piperazine derivatives and diallylamino compounds to project its physicochemical properties, potential pharmacological activities, and appropriate methodologies for its synthesis and analysis. The insights provided herein are intended to serve as a foundational resource for researchers initiating studies on this and similar molecules, guiding experimental design and hypothesis generation in the pursuit of novel therapeutics.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antihistaminic, antipsychotic, antianginal, and anthelmintic agents.[1] Its six-membered heterocyclic structure with two opposing nitrogen atoms provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[2] The basicity of the nitrogen atoms, coupled with the conformational flexibility of the ring, enables interactions with a variety of biological targets.[3][4] This guide focuses on a specific derivative, 1-[2-(Diallylamino)-ethyl]-piperazine, exploring its theoretical landscape to inform future research and development.
Molecular and Physicochemical Properties
Structural Information
IUPAC Name: 1-[2-(diallylamino)ethyl]piperazine
CAS Number: 199475-35-9
Molecular Formula: C₁₂H₂₃N₃
Molecular Weight: 209.34 g/mol
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-[2-(Diallylamino)-ethyl]-piperazine, which are crucial for assessing its drug-like characteristics and guiding formulation development. These values were obtained from publicly available chemical prediction platforms.[5][][7]
Influences ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
LogP
~2.5 - 3.0
Indicates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility
Moderately soluble
Crucial for bioavailability and formulation as an oral or injectable drug.
Polar Surface Area
~18.5 Ų
Influences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors
1 (piperazine N-H)
Participates in interactions with biological targets.
Hydrogen Bond Acceptors
3 (two piperazine N, one tertiary N)
Participates in interactions with biological targets.
Rotatable Bonds
6
Contributes to conformational flexibility and the ability to adapt to a binding site.
Proposed Synthesis Pathway
The synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine can be logically approached through the N-alkylation of piperazine. Given the potential for dialkylation of piperazine, a common strategy involves the use of a protecting group on one of the nitrogen atoms to ensure mono-substitution.[8][9][10] A plausible synthetic route is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-[2-(Diallylamino)-ethyl]-piperazine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for the synthesis of N-substituted piperazines.[8]
Step 1: Mono-Boc Protection of Piperazine
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool to 0°C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM to the stirred piperazine solution.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-Boc-piperazine.
Step 2: Synthesis of 2-(Diallylamino)ethyl chloride
To a solution of diallylamine (1.0 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 equivalents).
Add 2-chloroethanol (1.1 equivalents) to the mixture.
Stir the reaction at room temperature or heat to 60-80°C, monitoring by TLC until the starting material is consumed.
Filter the mixture to remove the inorganic base and concentrate the filtrate.
The crude 2-(diallylamino)ethanol is then chlorinated using a standard chlorinating agent like thionyl chloride to yield 2-(diallylamino)ethyl chloride.
Step 3: N-Alkylation
Dissolve 1-Boc-piperazine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
Add a base (e.g., potassium carbonate, 1.5 equivalents) and 2-(diallylamino)ethyl chloride (1.1 equivalents).
Stir the reaction at an elevated temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
After completion, cool the reaction, filter to remove solids, and remove the solvent under reduced pressure.
Purify the residue by column chromatography to obtain 1-Boc-4-[2-(diallylamino)ethyl]piperazine.
Step 4: Deprotection
Dissolve the purified protected product in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.
Stir the solution at room temperature for 1-4 hours.
Evaporate the solvent to yield the final product, 1-[2-(Diallylamino)-ethyl]-piperazine, likely as a salt.
Potential Pharmacological Profile
The pharmacological activity of 1-[2-(Diallylamino)-ethyl]-piperazine has not been reported. However, based on its structural components, we can hypothesize potential biological targets.
Histamine H1 Receptor Antagonism
Many piperazine derivatives are known potent histamine H1 receptor antagonists.[11][12][13][14][15] The ethylpiperazine moiety is a common feature in several antihistamines. The overall lipophilicity and structural conformation of the molecule would be key determinants of its affinity for the H1 receptor. Antagonism at this receptor is the basis for treating allergic conditions.
Central Nervous System (CNS) Activity
Piperazine derivatives frequently exhibit activity at various CNS receptors, including dopamine and serotonin receptors.[2][16][17][18]
Dopamine Receptors: Antagonism at dopamine D2 receptors is a common mechanism for antipsychotic drugs.
Serotonin Receptors: Various piperazine-containing compounds act as antagonists or agonists at different serotonin (5-HT) receptor subtypes, which are implicated in a range of conditions including depression, anxiety, and psychosis.[16][17]
Other Potential Activities
The diallylamino group is less common in pharmaceuticals, but the allylamine class of compounds is known for its antifungal activity through the inhibition of squalene epoxidase.[19] While a direct antifungal effect is speculative, the presence of these moieties could confer unexpected biological activities. Additionally, some N-(dialkylaminoethyl)amides and esters have shown analgesic, anti-inflammatory, and sedative properties.[20][21][22]
Hypothetical Signaling Pathway Interaction
Caption: Hypothesized interactions with key biological targets.
Analytical Methodologies
A robust analytical framework is essential for the characterization and quality control of any new chemical entity. The following methods are recommended for the analysis of 1-[2-(Diallylamino)-ethyl]-piperazine.[1][23][24][25][26][27][28][29][30]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure.[24][31][32][33][34] The proton NMR spectrum would be expected to show characteristic signals for the piperazine ring protons, the ethyl bridge, and the diallyl groups. Temperature-dependent NMR studies could reveal conformational dynamics of the piperazine ring.[31][32]
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[25][26][27] Common fragmentation pathways for piperazine derivatives involve cleavage of the ring and loss of substituents.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as C-N and N-H bonds.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity and for quantification.[1][28][29] As the piperazine core lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[1][29]
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile derivatives.[30] Derivatization might be required to improve the volatility and thermal stability of the analyte.
Unlocking the Therapeutic Potential of 1-[2-(Diallylamino)-ethyl]-piperazine: A Technical Guide to Future Research
Introduction: The Piperazine Scaffold as a Foundation for Novel Therapeutics The piperazine ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs.[1][2]...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Piperazine Scaffold as a Foundation for Novel Therapeutics
The piperazine ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs.[1][2][3] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[4] This versatile scaffold has been successfully incorporated into drugs targeting a wide array of conditions, including cancer, microbial infections, and neurological disorders.[1][5][6] The compound 1-[2-(Diallylamino)-ethyl]-piperazine, with its distinct diallylamino functional group, presents a compelling, yet underexplored, molecule for novel drug discovery. This guide will provide a comprehensive exploration of potential research avenues for this compound, complete with detailed experimental protocols and the underlying scientific rationale.
I. Anticancer Investigations: Targeting Uncontrolled Cell Proliferation
The piperazine moiety is a common feature in a number of anticancer agents.[7][8] The structural characteristics of 1-[2-(Diallylamino)-ethyl]-piperazine suggest a potential for intercalation with DNA or inhibition of key enzymes involved in cancer cell proliferation.
A. Scientific Rationale
The diallylamino group introduces a region of unsaturation and potential for unique molecular interactions, which could contribute to cytotoxic activity against cancer cells. Research into other piperazine derivatives has demonstrated their ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[9] Therefore, a systematic investigation into the anticancer properties of 1-[2-(Diallylamino)-ethyl]-piperazine is a logical and promising starting point.
B. Proposed Research Workflow
Caption: Proposed workflow for anticancer evaluation of 1-[2-(Diallylamino)-ethyl]-piperazine.
C. Experimental Protocols
1. In Vitro Cytotoxicity Screening: MTT Assay
This colorimetric assay provides a quantitative measure of a substance's cytotoxic effect on a cell line.[10][11][12]
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
Compound Treatment: Prepare serial dilutions of 1-[2-(Diallylamino)-ethyl]-piperazine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
Solubilization and Measurement: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Hypothetical IC50 Values for 1-[2-(Diallylamino)-ethyl]-piperazine
Cell Line
Cancer Type
Hypothetical IC50 (µM)
MCF-7
Breast Adenocarcinoma
15.5
A549
Lung Carcinoma
22.1
HCT116
Colorectal Carcinoma
18.9
HEK293
Normal Kidney
> 100
II. Neurological Applications: Modulating Central Nervous System Activity
Piperazine derivatives are well-represented in the pharmacopeia of central nervous system (CNS) active drugs, with applications as antipsychotics, antidepressants, and anxiolytics.[2][5][13] Many of these compounds exert their effects by interacting with neurotransmitter systems, such as the monoamine pathways.[5]
A. Scientific Rationale
The structural similarity of 1-[2-(Diallylamino)-ethyl]-piperazine to known neuroactive compounds suggests it may possess modulatory effects on CNS targets. The ethyl-piperazine core is a common feature in drugs that interact with dopamine and serotonin receptors.[14][15] The diallylamino group could confer novel receptor binding affinities or functional activities. However, it is also crucial to assess potential neurotoxicity, as some piperazine compounds have been associated with adverse neurological effects.[16][17]
B. Proposed Research Workflow
Caption: Proposed workflow for the antimicrobial evaluation of 1-[2-(Diallylamino)-ethyl]-piperazine.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
[18][19]
Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.
[20][21]* Serial Dilution: Perform a two-fold serial dilution of 1-[2-(Diallylamino)-ethyl]-piperazine in a 96-well microtiter plate containing Mueller-Hinton broth.
Inoculation: Inoculate each well with the standardized bacterial suspension.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Hypothetical MIC Values for 1-[2-(Diallylamino)-ethyl]-piperazine
Bacterial Strain
Gram Stain
Hypothetical MIC (µg/mL)
Staphylococcus aureus
Positive
8
Escherichia coli
Negative
16
Pseudomonas aeruginosa
Negative
32
Candida albicans
Fungal
16
Conclusion and Future Directions
1-[2-(Diallylamino)-ethyl]-piperazine represents a molecule with significant untapped therapeutic potential. Based on the extensive pharmacological activities of the broader piperazine class, this compound warrants thorough investigation as a potential anticancer, neuroactive, or antimicrobial agent. The experimental workflows and protocols detailed in this guide provide a robust framework for initiating these explorations. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. The synthesis of analogs with modifications to the diallylamino group or the piperazine ring could lead to the development of next-generation therapeutics.
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An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 1-[2-(Diallylamino)-ethyl]-piperazine
Foreword The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its structural versatility and presence in a multitude of clinically significant drugs.[1][2][3] Its unique physicochemical pr...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword
The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its structural versatility and presence in a multitude of clinically significant drugs.[1][2][3] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposite positions, allow for extensive structural modifications to fine-tune pharmacological activity.[1][2] This guide delves into the potential mechanisms of action of a specific, yet under-researched, piperazine derivative: 1-[2-(Diallylamino)-ethyl]-piperazine. While direct studies on this compound are scarce, by analyzing its structural components—the piperazine core and the diallylaminoethyl side chain—we can formulate several scientifically grounded hypotheses regarding its biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this promising molecule.
A substantial body of evidence points to piperazine derivatives as potent ligands for sigma receptors (σR), specifically the σ1 and σ2 subtypes.[5][6][7][8] These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[6][7] The structural features of 1-[2-(Diallylamino)-ethyl]-piperazine are consistent with those of known sigma receptor ligands.
Causality Behind Experimental Choices
The proposed experimental workflow is designed to first establish binding affinity to sigma receptors and then to characterize the functional consequences of this binding. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Subsequent functional assays, such as measuring changes in intracellular calcium levels, will elucidate whether the compound acts as an agonist or an antagonist.
Experimental Protocol: Sigma Receptor Binding and Functional Assays
Radioligand Binding Assay:
Objective: To determine the binding affinity (Ki) of 1-[2-(Diallylamino)-ethyl]-piperazine for σ1 and σ2 receptors.
Materials: Guinea pig brain membranes (for σ1), rat liver membranes (for σ2), -pentazocine (σ1 radioligand), [³H]di-o-tolylguanidine ([³H]DTG) (σ2 radioligand), test compound, and appropriate buffers.
Procedure:
Prepare serial dilutions of 1-[2-(Diallylamino)-ethyl]-piperazine.
Incubate membrane preparations with the radioligand and varying concentrations of the test compound.
After incubation, filter the samples and wash to separate bound from unbound radioligand.
Measure the radioactivity of the filters using liquid scintillation counting.
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
FLIPR Calcium Mobilization Assay:
Objective: To assess the functional activity of the compound at the σ1 receptor.
Materials: A cell line expressing the σ1 receptor (e.g., HEK293), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a known σ1 receptor agonist (e.g., PRE-084).
Procedure:
Culture the cells and load them with the fluorescent calcium indicator.
Add 1-[2-(Diallylamino)-ethyl]-piperazine at various concentrations and incubate.
Stimulate the cells with the σ1 receptor agonist.
Measure the change in fluorescence intensity using a FLIPR instrument. An increase in fluorescence indicates an increase in intracellular calcium. An agonistic effect would be observed as a direct increase in fluorescence, while an antagonistic effect would be seen as a reduction in the agonist-induced fluorescence.
Expected Quantitative Data
Assay
Parameter
Expected Outcome for a Sigma Ligand
Radioligand Binding
Ki (σ1)
< 100 nM
Radioligand Binding
Ki (σ2)
< 100 nM
FLIPR Calcium Mobilization
EC50 or IC50
Potent agonism or antagonism
Signaling Pathway and Workflow Diagram
Caption: Workflow for Sigma Receptor Characterization.
Hypothesis 2: Histamine Receptor Antagonism
The piperazine moiety is a common feature in many histamine H1 receptor antagonists.[9][10] Additionally, some piperazine derivatives have shown high affinity for the histamine H3 receptor.[5][11] The ethylamine side chain in 1-[2-(Diallylamino)-ethyl]-piperazine is a structural alert for potential interaction with biogenic amine receptors, including histamine receptors.
Causality Behind Experimental Choices
Similar to the sigma receptor hypothesis, the initial step is to determine the binding affinity of the compound for histamine receptor subtypes. A functional assay, such as the guinea pig ileum contraction assay, provides a physiologically relevant system to assess the antagonistic properties of the compound against histamine-induced muscle contraction.
Experimental Protocol: Histamine Receptor Binding and Functional Assays
Radioligand Binding Assay:
Objective: To determine the binding affinity (Ki) of the compound for H1 and H3 receptors.
Materials: Membranes from cells expressing H1 or H3 receptors, [³H]mepyramine (H1 radioligand), [³H]Nα-methylhistamine (H3 radioligand), and the test compound.
Procedure: Follow a similar protocol to the sigma receptor binding assay, using the appropriate radioligands and membrane preparations.
Guinea Pig Ileum Contraction Assay:
Objective: To evaluate the H1 antagonistic activity of the compound in an ex vivo model.
Materials: Isolated guinea pig ileum, Tyrode's solution, histamine, and the test compound.
Procedure:
Mount a segment of the guinea pig ileum in an organ bath containing Tyrode's solution, aerated with carbogen.
Record isometric contractions using a force transducer.
Establish a cumulative concentration-response curve for histamine.
Incubate the tissue with 1-[2-(Diallylamino)-ethyl]-piperazine for a set period.
Re-establish the histamine concentration-response curve in the presence of the test compound.
A rightward shift in the histamine curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.
Expected Quantitative Data
Assay
Parameter
Expected Outcome for an H1 Antagonist
Radioligand Binding
Ki (H1)
< 500 nM
Guinea Pig Ileum Contraction
pA2
> 6.0
Signaling Pathway and Workflow Diagram
Caption: Workflow for Histamine H1 Receptor Antagonism.
Hypothesis 3: Anticancer Activity
Piperazine derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating the ability to overcome multidrug resistance.[12][13] The mechanism of action for the anticancer effects of piperazine compounds is diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Causality Behind Experimental Choices
The initial screening for anticancer activity involves assessing the cytotoxicity of the compound against a panel of cancer cell lines. The MTT assay is a widely used method for this purpose. To delve deeper into the mechanism, flow cytometry can be employed to analyze the effects on the cell cycle and apoptosis.
Experimental Protocol: In Vitro Anticancer Assays
MTT Cytotoxicity Assay:
Objective: To determine the cytotoxic potential of the compound against various cancer cell lines.
Materials: A panel of cancer cell lines (e.g., MCF-7, HCT116, A549), MTT reagent, and the test compound.
Procedure:
Seed the cancer cells in 96-well plates and allow them to adhere.
Treat the cells with serial dilutions of 1-[2-(Diallylamino)-ethyl]-piperazine for 48-72 hours.
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
Solubilize the formazan crystals and measure the absorbance at 570 nm.
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry:
Objective: To investigate the effect of the compound on cell cycle progression.
Materials: A selected cancer cell line, propidium iodide (PI) staining solution, and the test compound.
Procedure:
Treat the cells with the compound at its IC50 concentration for 24 hours.
Harvest the cells, fix them in ethanol, and stain them with PI.
Analyze the DNA content of the cells using a flow cytometer.
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Quantitative Data
Assay
Parameter
Expected Outcome for an Anticancer Agent
MTT Assay
IC50
< 10 µM against sensitive cell lines
Cell Cycle Analysis
Cell Population
Accumulation of cells in a specific phase (e.g., G2/M)
Signaling Pathway and Workflow Diagram
Caption: Workflow for Anticancer Activity Evaluation.
Conclusion and Future Directions
The structural features of 1-[2-(Diallylamino)-ethyl]-piperazine suggest several plausible and exciting avenues for pharmacological investigation. The hypotheses presented in this guide, focusing on sigma receptors, histamine receptors, and anticancer activity, provide a solid foundation for initiating a comprehensive research program. The proposed experimental workflows are designed to systematically test these hypotheses and to elucidate the mechanism of action of this novel compound. Further studies could also explore its potential as an anthelmintic, given the well-established role of piperazine in this area, or its effects on other central nervous system targets.[14][15][16] The diallylamino moiety may also confer unique properties, and its role in receptor binding and functional activity warrants further investigation through structure-activity relationship (SAR) studies.
References
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acschemneuro.1c00583]
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applications of diallylamino compounds in polymer chemistry
An In-Depth Guide to the Applications of Diallylamino Compounds in Polymer Chemistry Introduction: The Versatile Diallylamino Moiety In the landscape of functional monomers, diallylamine and its derivatives hold a unique...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Applications of Diallylamino Compounds in Polymer Chemistry
Introduction: The Versatile Diallylamino Moiety
In the landscape of functional monomers, diallylamine and its derivatives hold a unique position. Characterized by a secondary or tertiary amine nitrogen atom flanked by two allyl groups, these compounds are pivotal building blocks in polymer science. Their dual functionality is the cornerstone of their versatility: the two vinyl groups readily participate in polymerization, while the amine group provides a reactive handle for further chemical modification and imparts valuable properties such as pH-responsiveness and cationic charge.[1] This guide, intended for researchers and drug development professionals, explores the synthesis, properties, and diverse applications of polymers derived from diallylamino compounds, moving from fundamental polymerization mechanisms to advanced biomedical systems.
The primary route to polymerizing these 1,6-dienes is through a specialized free-radical process known as cyclopolymerization.[2][3] This mechanism avoids the extensive cross-linking typical of divinyl monomers, instead forming linear polymer chains containing cyclic repeating units. The resulting polymers, rich in amine functionalities, are not merely structural materials but are platforms for a vast array of applications, including ion-exchange resins, flocculants, coatings, and sophisticated drug and gene delivery vehicles.[1][3]
Part 1: The Chemistry of Diallylamine Polymerization
The Cyclopolymerization Mechanism
The free-radical polymerization of diallylamine and its N-substituted derivatives proceeds through a distinctive pathway of alternating intramolecular and intermolecular addition steps.[2][3] Unlike simple mono-allyl monomers, which often polymerize poorly due to degradative chain transfer, diallylamines can form high molecular weight polymers.[4] The process is initiated by a standard radical initiator, which adds to one of the allyl double bonds of the monomer. The resulting radical then undergoes a rapid intramolecular cyclization to form a more stable five- or six-membered ring, followed by an intermolecular addition to another monomer unit to propagate the chain.
Kinetic and thermodynamic factors heavily favor the formation of five-membered pyrrolidine rings over six-membered piperidine rings.[2][5] This is a critical insight, as the stability of the final polymer structure does not always reflect the kinetic favorability of the cyclization transition state. For N-substituted diallylamines, the reaction almost exclusively proceeds via a 1,5-closure to yield polypyrrolidine derivatives.[2]
A key challenge in the polymerization of diallylamines is the potential for chain transfer from the allyl group's α-hydrogen atom. However, this competing reaction can be significantly suppressed. Protonation of the amine with an acid or its conversion into a quaternary ammonium salt (like diallyldimethylammonium chloride, DADMAC) enhances polymerization activity.[4][6] The resulting cationic charge on the monomer stabilizes the growing radical chain via an inductive effect, diminishing chain transfer and enabling the synthesis of high-molecular-weight polymers.[4]
Caption: Mechanism of diallylamine cyclopolymerization.
Part 2: Biomedical and Pharmaceutical Applications
The high density of amine groups in poly(diallylamine) and its derivatives makes them exceptionally suited for biomedical applications, particularly in creating "smart" systems that respond to physiological cues.
pH-Responsive Systems for Drug and Gene Delivery
The amine groups along the polymer backbone are weak bases that can be protonated or deprotonated in response to changes in environmental pH.[7][8] This property is the foundation for creating sophisticated drug and gene delivery systems that can release their therapeutic cargo in specific locations, such as the acidic microenvironment of a tumor or within the low-pH endosomes of a cell.[8]
Gene Delivery: As cationic polymers, poly(allylamine) (PAA) and its derivatives can electrostatically bind to negatively charged nucleic acids like plasmid DNA and siRNA, condensing them into nanoparticles.[9][10][11] These polyplexes protect the genetic material from degradation and facilitate its entry into cells. Once inside the endosome, the decreasing pH leads to protonation of the polymer's amine groups (the "proton sponge effect"), causing osmotic swelling and rupture of the endosome, which releases the genetic material into the cytoplasm.[12] However, the high cationic charge density of unmodified PAA can lead to cytotoxicity.[9][11] Current research focuses on modifying the PAA backbone with hydrophobic groups to reduce toxicity and improve transfection efficiency.[9][11]
Targeted Drug Delivery: The pH-responsive nature of these polymers allows for the design of nanocarriers that are stable at physiological pH (7.4) but disassemble or swell to release a drug payload at a lower pH.[12] For example, self-assembled poly(allylamine) phosphate nanocarriers are stable between pH 7 and 9 but disassemble below pH 6, making them ideal for releasing drugs after endocytic uptake.[12]
Protocol 1: Free Radical Cyclopolymerization of N-Methyldiallylamine
This protocol describes a typical free-radical solution polymerization to synthesize poly(N-methyldiallylamine).
Rationale: This method uses a water-soluble initiator and an acidic aqueous medium. The acidic conditions ensure the monomer is protonated, which, as previously discussed, minimizes side reactions and promotes the formation of a high-molecular-weight polymer. [4][6]Ammonium persulfate (APS) is a common initiator that thermally decomposes to form sulfate radicals, effectively initiating polymerization.
Materials:
N-methyldiallylamine
Hydrochloric acid (HCl), concentrated
Ammonium persulfate (APS)
Acetone
Methanol
Deionized water
Nitrogen gas supply
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
Procedure:
Monomer Preparation: In a round-bottom flask, dissolve N-methyldiallylamine in deionized water. Cool the flask in an ice bath.
Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 3.0. This ensures the protonation of the amine monomer.
Reaction Setup: Equip the flask with a condenser and a nitrogen inlet. Place it in a thermostatically controlled oil bath.
Deoxygenation: Purge the solution with dry nitrogen gas for 30-45 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
Initiation: Prepare a fresh solution of the initiator, ammonium persulfate (APS), in deionized water. Add the APS solution to the monomer solution under a positive nitrogen atmosphere.
Polymerization: Heat the reaction mixture to 60-70°C and maintain stirring under nitrogen for 12-24 hours. The solution will become progressively more viscous.
Isolation and Purification: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large excess of a non-solvent, such as acetone, while stirring vigorously. The polymer will precipitate as a solid.
Collect the polymer by filtration.
Purification: Re-dissolve the polymer in a minimal amount of methanol and re-precipitate it in acetone. Repeat this dissolution-precipitation cycle two more times to remove unreacted monomer and initiator fragments.
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Conjugation of Ibuprofen to Poly(diallylamine)
This protocol details the post-polymerization modification of a pre-synthesized poly(diallylamine) backbone with the drug ibuprofen.
Rationale: The protocol creates a stable amide bond between the polymer's secondary amine and the drug's carboxylic acid. [5][13]The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. Pyridine is used as a base to neutralize the HCl byproduct generated during the final amidation step, driving the reaction to completion. [5]Dioxane is an appropriate aprotic solvent for this reaction.
Materials:
Poly(diallylamine) (synthesized as per a relevant procedure)
Ibuprofen
Thionyl chloride (SOCl₂)
Anhydrous dioxane
Anhydrous pyridine
Anhydrous diethyl ether
Schlenk flask, magnetic stirrer, condenser with drying tube
Procedure:
Activation of Ibuprofen:
In a Schlenk flask under a nitrogen atmosphere, dissolve ibuprofen in a minimal amount of anhydrous dioxane.
Add an excess of thionyl chloride (e.g., 1.5-2 equivalents) dropwise at room temperature.
Attach a condenser and heat the mixture to 50-60°C for 2-3 hours.
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the ibuprofen acyl chloride as an oily residue. Use this directly in the next step.
Polymer Conjugation:
Dissolve the pre-synthesized poly(diallylamine) in anhydrous dioxane in a separate flask under a nitrogen atmosphere.
Add a few drops of anhydrous pyridine to the polymer solution.
Dissolve the ibuprofen acyl chloride from the previous step in a small amount of anhydrous dioxane and add it dropwise to the polymer solution at room temperature.
Heat the reaction mixture in a water bath at 70-80°C for 24 hours.
[5]3. Isolation and Purification:
Cool the reaction mixture to room temperature.
Precipitate the product by pouring the solution into a large volume of anhydrous diethyl ether.
Collect the solid product by filtration.
Wash the product extensively with diethyl ether to remove unreacted ibuprofen and pyridine hydrochloride.
Drying: Dry the final drug-polymer conjugate in a vacuum oven at 40°C to a constant weight. Characterize using FTIR and ¹H-NMR to confirm the formation of the amide bond.
References
Johns, S. R., et al. (1986). Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C. [Link]
Solomon, D. H., & Hawthorne, D. G. (1986). Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C. [Link]
Kadem, K. J. (2015). Cyclopolymerization of Diallylamine and its Condensation with Carboxylic Drugs. Trade Science Inc. [Link]
Kadem, K. J. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Trade Science Inc. [Link]
Fengqi, L. (2024). The Role of Diallylamine in Advanced Polymer Modification. Fengqi Chemical. [Link]
Biery, A. R., & Knauss, D. M. (2022). Recent advances in the synthesis of diallylammonium polymers. ResearchGate. [Link]
Kadem, K. J. (2015). Cyclopolymerization of diallylamine and its condensation with carboxylic drugs. ResearchGate. [Link]
Topchiev, D. A., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. ResearchGate. [Link]
Gholami, L., et al. (2022). An overview of polyallylamine applications in gene delivery. ResearchGate. [Link]
Shagieva, G. S., et al. (2020). Impact of Polyallylamine Hydrochloride on Gene Expression and Karyotypic Stability of Multidrug Resistant Transformed Cells. National Institutes of Health. [Link]
Biery, A. R. (2022). Recent advances in the synthesis of diallylammonium polymers. Semantic Scholar. [Link]
Elaridi, J., et al. (2018). Synthesis and Polymerization of 1-(2-Diallylaminoethyl)pyrimidines. Amanote Research. [Link]
Lee, B. P., et al. (2015). Ionically cross-linked poly(allylamine) as a stimulus-responsive underwater adhesive: ionic strength and pH effects. PubMed. [Link]
Ahamed, M. I., et al. (2010). Polymers for Drug Delivery Systems. PubMed Central. [Link]
Van Camp, W., et al. (2010). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. ResearchGate. [Link]
Gholami, L., et al. (2022). An overview of polyallylamine applications in gene delivery. PubMed. [Link]
Van Camp, W., et al. (2010). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Royal Society of Chemistry. [Link]
Sarwar, M. S., et al. (2019). A Smart Drug Delivery System Based on Biodegradable Chitosan/Poly(allylamine hydrochloride) Blend Films. National Institutes of Health. [Link]
Han, S., et al. (2018). Illustration of the pH-dependent binding between poly(allylamine hydrochloride) and poly(acrylic acid). ResearchGate. [Link]
Gorbunova, M., et al. (2023). N- and C-diallyl monomers of new structural types in radical polymerization: theoretical study on the mechanism of reaction. OUCi. [Link]
de la Fuente, A., et al. (2017). Exploring the pH Sensitivity of Poly(allylamine) Phosphate Supramolecular Nanocarriers for Intracellular siRNA Delivery. PubMed. [Link]
Sror, N., et al. (2008). Novel functionalized biodegradable polymers for nanoparticle drug delivery systems. PubMed. [Link]
Pérez-Larios, J. M., et al. (2024). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. MDPI. [Link]
Pérez-Larios, J. M., et al. (2024). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. ResearchGate. [Link]
Agarwal, S., et al. (2008). pH-Responsive polymers: synthesis, properties and applications. Royal Society of Chemistry. [Link]
Gauthier, M. A., & Gibson, M. I. (2009). Synthesis of functional polymers by post-polymerization modification. PubMed. [Link]
Liu, J., et al. (2016). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. MDPI. [Link]
Dimatteo, R., et al. (2018). Chemically-modified biopolymers for the formation of biomedical hydrogels. PubMed Central. [Link]
Chen, G. (2014). Post-polymerization modification by direct C-H functionalization. ProQuest. [Link]
Singh, G., et al. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. [Link]
Ahmed, E. M. (2015). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. PubMed Central. [Link]
Ten Cate, A. T., & Weck, M. (2020). Recent Advances in the Synthesis and Application of Polymer Compartments for Catalysis. MDPI. [Link]
Maji, P., et al. (2021). Recent advances in the synthesis of smart hydrogels. Royal Society of Chemistry. [Link]
Valdés, E., et al. (2012). Hydrogels from acrylic acid with N,N-dimethylacrylamide: Synthesis, characterization, and water absorption properties. ResearchGate. [Link]
de Oliveira, H. P. (2019). Green Hydrogel Synthesis: Emphasis on Proteomics and Polymer Particle-Protein Interaction. PubMed Central. [Link]
Tasdelen, M. A., & Yagci, Y. (2013). Polymer Nanocomposites via Click Chemistry Reactions. PubMed Central. [Link]
Fita, M., et al. (2023). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. MDPI. [Link]
Application Notes and Protocols: 1-[2-(Diallylamino)-ethyl]-piperazine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block 1-[2-(Diallylamino)-ethyl]-piperazine is a unique trifunctional molecule...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block
1-[2-(Diallylamino)-ethyl]-piperazine is a unique trifunctional molecule poised to serve as a highly versatile scaffold in modern organic synthesis. Its structure thoughtfully combines three distinct reactive centers: a secondary piperazine nitrogen (NH), a tertiary piperazine nitrogen, and a diallylamino moiety. This strategic arrangement opens avenues for its application in polymer chemistry, the synthesis of complex heterocyclic structures, transition metal catalysis, and as a key intermediate in the development of pharmaceutically active compounds. The piperazine core, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability to drug candidates[1]. The diallylamino group, with its two terminal double bonds, is primed for a variety of powerful transformations including polymerization, ring-closing metathesis (RCM), and various addition reactions. This application note provides an in-depth guide to leveraging the synthetic utility of 1-[2-(Diallylamino)-ethyl]-piperazine, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine: A General Protocol
The synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine can be efficiently achieved through the nucleophilic substitution of a suitable 2-chloroethyl precursor with diallylamine. The following protocol is adapted from a similar synthesis of 1-(2-diallylaminoethyl)pyrimidines and can be optimized for specific laboratory conditions.
Protocol 1: Synthesis via N-Alkylation of Diallylamine
This two-step procedure involves the initial reaction of piperazine with an excess of a dihaloethane to form 1-(2-chloroethyl)piperazine, followed by reaction with diallylamine.
Step 1: Synthesis of 1-(2-Chloroethyl)piperazine Dihydrochloride
A detailed protocol for the synthesis of N-substituted piperazines can be found in the literature. A general approach involves reacting piperazine with a dihaloalkane.
Step 2: Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine
Materials:
1-(2-Chloroethyl)piperazine dihydrochloride
Diallylamine
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
To a round-bottom flask, add 1-(2-chloroethyl)piperazine dihydrochloride (1.0 eq) and your chosen solvent (e.g., absolute ethanol, 10-15 mL per gram of starting material).
Add a suitable base such as anhydrous potassium carbonate (2.5 eq) or triethylamine (3.0 eq) to the suspension.
Add diallylamine (3.0-5.0 eq) to the reaction mixture. The excess diallylamine also acts as a base and helps drive the reaction to completion.
Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and dichloromethane (or ethyl acetate).
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is often effective) to yield the pure 1-[2-(Diallylamino)-ethyl]-piperazine.
II. Application in Polymer Chemistry: Synthesis of Functional Polyamines
The diallylamino group is an excellent monomer for cyclopolymerization, a process that forms polymers containing cyclic repeating units. This is particularly useful for creating functional polyamines with well-defined structures. 1-[2-(Diallylamino)-ethyl]-piperazine can be copolymerized with various agents, such as sulfur dioxide, to produce novel materials with potential applications in gene delivery, chelation, and material science.
Protocol 2: Cyclo-copolymerization with Sulfur Dioxide
This protocol is adapted from the cyclo-copolymerization of 1-(2-diallylaminoethyl)pyrimidines and SO₂.
Materials:
1-[2-(Diallylamino)-ethyl]-piperazine
Sulfur dioxide (SO₂) gas or a saturated solution in a suitable solvent
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) or another suitable radical initiator
Dimethyl sulfoxide (DMSO)
Diethyl ether
Schlenk tube or a similar reaction vessel suitable for handling gases
Standard polymerization work-up equipment
Procedure:
Place 1-[2-(Diallylamino)-ethyl]-piperazine (1.0 eq) and the radical initiator V-50 (typically 1-3 mol%) in a Schlenk tube equipped with a magnetic stir bar.
Add anhydrous DMSO to dissolve the solids.
Bubble SO₂ gas through the solution for 15-20 minutes at room temperature to create a saturated solution. Alternatively, a pre-prepared saturated solution of SO₂ in DMSO can be used.
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 60 °C for 24 hours.
After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise to a large volume of vigorously stirring diethyl ether.
Collect the precipitated polymer by filtration or centrifugation.
Wash the polymer several times with diethyl ether to remove any unreacted monomer and initiator.
Dry the resulting polymer under vacuum to a constant weight.
Characterize the polymer by techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine its structure, composition, and molecular weight distribution.
III. Synthesis of Novel Heterocycles via Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful reaction that utilizes ruthenium or molybdenum-based catalysts to form cyclic alkenes from diene precursors. The diallylamino functionality of 1-[2-(Diallylamino)-ethyl]-piperazine makes it an ideal substrate for RCM, enabling the synthesis of novel bicyclic nitrogen-containing heterocycles. These structures can be valuable scaffolds in medicinal chemistry and materials science.
Protocol 3: RCM of 1-[2-(Diallylamino)-ethyl]-piperazine
This protocol provides a general procedure for the RCM of diallyl compounds using a Grubbs catalyst.
Materials:
1-[2-(Diallylamino)-ethyl]-piperazine
Grubbs Catalyst, 2nd Generation (or a similar ruthenium-based metathesis catalyst)
Dry, degassed Dichloromethane (CH₂Cl₂)
Schlenk flask or a similar reaction vessel
Inert atmosphere (Nitrogen or Argon)
Standard work-up and purification equipment
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve 1-[2-(Diallylamino)-ethyl]-piperazine (1.0 eq) in dry, degassed CH₂Cl₂ to make a dilute solution (typically 0.01-0.05 M to favor intramolecular cyclization over intermolecular polymerization).
In a separate vial, dissolve the Grubbs catalyst (1-5 mol%) in a small amount of dry, degassed CH₂Cl₂.
Add the catalyst solution to the solution of the diene substrate via syringe.
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary. Monitor the progress of the reaction by TLC or GC-MS. The driving force for the reaction is the removal of volatile ethylene gas from the system[3].
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
Remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the desired bicyclic product.
IV. Application as a Ligand in Transition Metal Catalysis
The multiple nitrogen atoms in 1-[2-(Diallylamino)-ethyl]-piperazine make it an attractive candidate for a multidentate ligand in transition metal catalysis. The piperazine nitrogens can coordinate to a metal center, while the diallyl groups can either remain as spectator ligands or participate in the catalytic cycle. Such ligands can be employed in a variety of cross-coupling reactions.
Protocol 4 (Representative): Synthesis of a Palladium Complex and Use in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for forming a palladium complex in situ and using it for a Suzuki-Miyaura cross-coupling reaction.
Step 1: In Situ Formation of the Palladium-Ligand Complex
Materials:
Palladium(II) Acetate (Pd(OAc)₂)
1-[2-(Diallylamino)-ethyl]-piperazine
Aryl Halide (e.g., 4-bromotoluene)
Arylboronic Acid (e.g., phenylboronic acid)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent system (e.g., Toluene and Water, 4:1)
Schlenk tube or round-bottom flask
Inert atmosphere
Procedure:
To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).
Add the solvent system (toluene/water).
In a separate vial, pre-mix Pd(OAc)₂ (1-3 mol%) and 1-[2-(Diallylamino)-ethyl]-piperazine (2-6 mol%) in a small amount of the reaction solvent. Stir for 10-15 minutes to allow for complex formation.
Add the catalyst solution to the reaction mixture.
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
Filter and concentrate the solution, then purify the crude product by flash column chromatography to obtain the biaryl product.
V. Application in Pharmaceutical Intermediate Synthesis
The piperazine moiety is a cornerstone in the design of numerous drugs, often acting as a linker between different pharmacophores. 1-[2-(Diallylamino)-ethyl]-piperazine can serve as a valuable intermediate, where the secondary piperazine nitrogen can be functionalized, for example, through a Buchwald-Hartwig amination, to introduce an aryl group. The diallylamino group can be retained for further diversification or modified at a later stage.
Protocol 5: N-Arylation of the Piperazine Moiety (Buchwald-Hartwig Amination)
This protocol is a representative example of how the secondary amine of the piperazine ring can be arylated.
Materials:
1-[2-(Diallylamino)-ethyl]-piperazine
Aryl Bromide or Chloride (e.g., 4-chloroanisole)
Palladium catalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos, SPhos)
Base (e.g., Sodium tert-butoxide, K₃PO₄)
Anhydrous Toluene or Dioxane
Schlenk tube or glovebox
Standard work-up and purification equipment
Procedure:
In a glovebox or under an inert atmosphere in a Schlenk tube, combine the aryl halide (1.0 eq), 1-[2-(Diallylamino)-ethyl]-piperazine (1.2 eq), and the base (1.5 eq).
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
Add the anhydrous solvent (toluene or dioxane).
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.
Cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the residue by flash column chromatography to yield the N-arylated product.
Conclusion and Future Outlook
1-[2-(Diallylamino)-ethyl]-piperazine is a building block with significant untapped potential. The protocols outlined in this application note demonstrate its utility in diverse areas of organic synthesis, from creating novel polymers and complex heterocyclic systems to serving as a ligand in catalysis and an intermediate for pharmaceutically relevant structures. The strategic combination of a reactive piperazine core and a versatile diallylamino group provides a rich platform for chemical innovation. Future research will undoubtedly uncover new transformations and applications for this promising molecule, further solidifying its role as a valuable tool in the synthetic chemist's arsenal.
References
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M.V.N.L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103, e14537. [Link][1]
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link][3]
Application Notes and Protocols for the Research Compound 1-[2-(Diallylamino)-ethyl]-piperazine
For Research Use Only. Not for diagnostic or therapeutic use. Introduction The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide...
Author: BenchChem Technical Support Team. Date: January 2026
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an ideal building block for molecules designed to interact with a variety of biological targets.[3][4] The pharmacological profile of piperazine derivatives is largely dictated by the nature of the substituents on its nitrogen atoms.[2]
This guide focuses on the research compound 1-[2-(Diallylamino)-ethyl]-piperazine (CAS: 199475-35-9). This molecule incorporates a piperazine core, a flexible ethyl linker, and a diallylamino functional group. While specific biological activities for this exact compound are not yet extensively documented in peer-reviewed literature, its structural components suggest several plausible areas of investigation. The allylamine functional group is present in known antifungal agents, and the broader class of N-substituted piperazines exhibits diverse activities, including anticancer and central nervous system (CNS) effects.[5][6][7]
These application notes provide detailed, exemplary protocols for the initial characterization of the biological activities of 1-[2-(Diallylamino)-ethyl]-piperazine. The proposed experimental frameworks are based on established methodologies for assessing cytotoxicity, antifungal efficacy, and CNS receptor binding affinity—three research areas suggested by the compound's chemical structure.
Based on safety data for structurally related compounds, 1-[2-(Diallylamino)-ethyl]-piperazine should be handled with caution. Analogous piperazine derivatives are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[9]
General Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid inhalation of vapors and direct contact with skin and eyes.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Refer to the supplier-specific Safety Data Sheet (SDS) for comprehensive safety information.
Hypothesized Application 1: In Vitro Anticancer Cytotoxicity
Rationale: The piperazine moiety is a core component of numerous compounds investigated for their anticancer properties.[6] These derivatives can induce apoptosis, inhibit cell cycle progression, or interfere with angiogenesis. The diallylamino group may confer novel cytotoxic activities. A primary step in evaluating this potential is to assess the compound's effect on the viability of cancer cell lines. The following protocol describes a standard MTT assay for determining the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 1: MTT Assay for Cancer Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability in response to a test compound.
Objective: To determine the concentration of 1-[2-(Diallylamino)-ethyl]-piperazine that inhibits the metabolic activity of a cancer cell line by 50%.
Materials:
Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
1-[2-(Diallylamino)-ethyl]-piperazine
Dimethyl sulfoxide (DMSO, cell culture grade)
Phosphate-Buffered Saline (PBS), sterile
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
96-well cell culture plates
Multichannel pipette
Microplate reader (570 nm wavelength)
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Procedure:
Cell Seeding:
a. Culture the selected cancer cell line to ~80% confluency.
b. Trypsinize the cells, neutralize, and centrifuge to obtain a cell pellet.
c. Resuspend the cells in fresh complete medium and perform a cell count.
d. Dilute the cell suspension to a final concentration of 1x10⁵ cells/mL.
e. Seed 100 µL of the cell suspension (1x10⁴ cells) into each well of a 96-well plate. Include wells for vehicle control (DMSO) and untreated control.
f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Preparation and Treatment:
a. Prepare a 10 mM stock solution of 1-[2-(Diallylamino)-ethyl]-piperazine in DMSO.
b. Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
c. After the 24-hour incubation, carefully remove the medium from the wells.
d. Add 100 µL of the prepared drug dilutions to the respective wells. Add medium with the corresponding DMSO concentration to the vehicle control wells.
e. Incubate the plate for another 48 to 72 hours.
MTT Assay and Measurement:
a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
c. Carefully remove the medium containing MTT.
d. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
e. Gently pipette up and down to ensure complete solubilization.
f. Read the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
a. Subtract the absorbance of a blank well (medium only) from all other readings.
b. Calculate the percentage of cell viability for each concentration using the formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
c. Plot the % Viability against the log of the compound concentration.
d. Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism).
Rationale: The allylamine class of compounds, which includes drugs like terbinafine, are potent antifungal agents that act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[7] The presence of a diallylamino moiety in 1-[2-(Diallylamino)-ethyl]-piperazine suggests it may possess similar activity. This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol 2: Broth Microdilution Assay for Antifungal MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
Objective: To determine the lowest concentration of 1-[2-(Diallylamino)-ethyl]-piperazine that inhibits the visible growth of a fungal strain.
Materials:
Fungal strain (e.g., Candida albicans ATCC 90028)
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Quantitative Analysis of 1-[2-(Diallylamino)-ethyl]-piperazine using a Validated HPLC-MS/MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and sensitive method for the quantitative analysis of 1-[2-(Diallylamino)-ethyl]-pipera...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 1-[2-(Diallylamino)-ethyl]-piperazine using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). 1-[2-(Diallylamino)-ethyl]-piperazine is a tertiary amine containing a piperazine core, a structure common in pharmaceutical agents and synthetic intermediates. Due to its high polarity and lack of a strong chromophore, traditional HPLC-UV methods can be challenging. This method leverages reversed-phase chromatography with an MS-friendly mobile phase and electrospray ionization for selective and sensitive detection. The protocol details sample preparation, optimized instrumental conditions, and a comprehensive method validation strategy based on ICH guidelines to ensure data integrity and reliability for research, development, and quality control applications.
Introduction and Scientific Rationale
1-[2-(Diallylamino)-ethyl]-piperazine (Molecular Formula: C₁₂H₂₃N₃, Molecular Weight: 209.33 g/mol ) is a complex amine used as a building block in chemical synthesis.[1][2][3] The accurate quantification of such compounds is critical in drug development for purity assessment, stability testing, and pharmacokinetic studies. The compound's chemical structure, characterized by multiple basic nitrogen atoms, imparts high polarity and makes it an ideal candidate for analysis by Electrospray Ionization Mass Spectrometry in positive ion mode (ESI+).
The primary analytical challenge is achieving sufficient chromatographic retention on standard reversed-phase columns.[4] This method addresses this by employing a C18 stationary phase with a carefully controlled gradient elution. The mobile phase is acidified with formic acid, a critical choice that serves two purposes: it protonates the analyte's tertiary amine groups to ensure strong ionization efficiency in the MS source and sharpens chromatographic peaks by minimizing undesirable interactions with residual silanols on the column surface.[5][6] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively eliminating interference from complex sample matrices.[6]
Experimental Workflow and Protocol
Overall Analytical Workflow
The entire process, from sample handling to final data analysis, is designed to be systematic and reproducible.
Caption: Overall workflow from sample preparation to data analysis.
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
Mobile Phase Additive: Formic acid (LC-MS grade, ≥99%)
Sample Filters: 0.22 µm PVDF or PTFE syringe filters
Instrumentation
HPLC System: A binary pump UPLC or HPLC system with a degasser, autosampler, and column oven.
Mass Spectrometer: A triple quadrupole tandem mass spectrometer (QqQ-MS/MS) equipped with an electrospray ionization (ESI) source.
Detailed Protocols
Protocol 1: Preparation of Standards and Samples
Diluent Preparation: Prepare a solution of 10% Acetonitrile in Water (v/v). This composition is weak enough to ensure sharp peaks upon injection, as it is similar to the initial mobile phase conditions.[7]
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the stock solution with the diluent.
Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and vortex/sonicate to dissolve. For complex matrices, a solid-phase extraction (SPE) may be required to remove interferences.[8]
Filtration: Filter all solutions through a 0.22 µm syringe filter into HPLC vials before placing them in the autosampler.
Protocol 2: Instrument Setup and Data Acquisition
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
MS Tuning: Infuse a working standard solution (e.g., 100 ng/mL) directly into the mass spectrometer to optimize source parameters and determine the precursor ion and product ions for MRM transitions.
Sequence Setup: Create a sequence in the instrument software including blanks, calibration standards, quality control (QC) samples, and unknown samples.
Data Acquisition: Inject the samples and acquire data using the optimized HPLC and MS conditions detailed below.
Optimized Instrument Conditions
Table 1: Chromatographic Conditions
Parameter
Setting
Rationale
Column
C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Provides a good balance of retention for polar compounds and efficiency.
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier promotes analyte protonation for ESI+.[5]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with low viscosity.
Gradient Elution
0-1.0 min (5% B), 1.0-5.0 min (5-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (5% B)
Starts with high aqueous phase to retain the polar analyte, followed by a gradient to elute it.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column to ensure optimal performance.
Column Temperature
40 °C
Improves peak shape and reduces viscosity, leading to better reproducibility.
| Injection Volume | 2 µL | Small volume minimizes potential peak distortion from the sample solvent. |
Table 2: Mass Spectrometer Conditions
Parameter
Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
Ideal for basic compounds like amines, promoting the formation of [M+H]⁺ ions.[5]
Scan Type
Multiple Reaction Monitoring (MRM)
Ensures high selectivity and sensitivity for quantification.[6]
Capillary Voltage
3.5 kV
Optimized for stable spray and maximum ion generation.
Source Temperature
150 °C
Heats the nebulizing gas to aid in desolvation.
Desolvation Temp.
400 °C
Evaporates the solvent from the ESI droplets to release ions.
Gas Flow (N₂)
800 L/hr
Assists in desolvation.
Precursor Ion (Q1)
m/z 210.2
Corresponds to the protonated molecule [C₁₂H₂₃N₃ + H]⁺.
Product Ions (Q3)
m/z 112.1 (Quantifier), m/z 98.1 (Qualifier)
Specific fragments used for confirmation and quantification.
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | The energy required to induce fragmentation of the precursor ion. |
Results and Discussion
Mass Spectrometry and Fragmentation
The protonated molecule [M+H]⁺ of 1-[2-(Diallylamino)-ethyl]-piperazine has a monoisotopic mass of m/z 210.1965, which is monitored in the first quadrupole (Q1). Upon collision-induced dissociation (CID), this precursor ion fragments in predictable ways. The fragmentation of piperazine derivatives often involves cleavage of the bonds within the piperazine ring or the bonds connecting substituents.[5][9][10] The proposed fragmentation pathway below identifies the most likely and stable product ions for use in MRM analysis.
Quantifier Ion (m/z 112.1): This fragment likely corresponds to the protonated diallylamine moiety resulting from cleavage of the ethyl bridge. Its high abundance makes it ideal for quantification.
Qualifier Ion (m/z 98.1): This fragment likely corresponds to the protonated N-ethylpiperazine moiety. Monitoring this second transition provides confirmation of the analyte's identity.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12] The validation ensures the method is accurate, precise, and reliable over the specified concentration range.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
Parameter
Test
Typical Acceptance Criteria
Reference
Specificity
Analyze blank matrix, and matrix spiked with analyte and potential impurities.
No interfering peaks at the retention time of the analyte. Peak purity should pass.
| Robustness | Deliberately vary method parameters (e.g., column temp ±2°C, flow rate ±10%). | System suitability parameters remain within limits; results are not significantly affected. |[13] |
Conclusion
This application note describes a highly selective, sensitive, and robust HPLC-MS/MS method for the determination of 1-[2-(Diallylamino)-ethyl]-piperazine. The detailed protocol and optimized instrument parameters provide a reliable foundation for researchers and drug development professionals. The method's validation in accordance with ICH guidelines ensures that it is fit-for-purpose and can be confidently deployed for the routine analysis of samples in a regulated or research environment.
References
Wang, J., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
Kowalska, J., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. [Link]
Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Cavaliere, C., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. [Link]
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from Organomation website. [Link]
SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from SIELC website. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA website. [Link]
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website. [Link]
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]
PubMed Central. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. Retrieved from NCBI website. [Link]
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from Agilent website. [Link]
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from Virginia Tech website. [Link]
ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from ScienceAsia website. [Link]
International Journal of Pharmaceutical and Analytical Research. (n.d.). A Review on Analytical Methods for Piperazine Determination. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
derivatization of 1-[2-(Diallylamino)-ethyl]-piperazine for GC analysis
An Application Guide for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-[2-(Diallylamino)-ethyl]-piperazine via Chemical Derivatization Abstract: This document provides a detailed technical guide for the...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-[2-(Diallylamino)-ethyl]-piperazine via Chemical Derivatization
Abstract: This document provides a detailed technical guide for the analysis of 1-[2-(Diallylamino)-ethyl]-piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent chemical properties of this analyte, such as high polarity and low volatility, direct GC analysis results in poor chromatographic performance. We present two robust derivatization protocols—acylation and carbamate formation—to overcome these challenges. This guide offers comprehensive, step-by-step methodologies, explanations for experimental choices, GC-MS operating conditions, and troubleshooting advice to ensure reliable and reproducible results for researchers and drug development professionals.
The Analytical Challenge: Why Derivatization is Essential
Direct injection of 1-[2-(Diallylamino)-ethyl]-piperazine for Gas Chromatography (GC) analysis is fundamentally problematic. The molecule contains three amine functional groups: two tertiary amines and one secondary amine within the piperazine ring. This structure imparts several characteristics that are incompatible with high-performance GC:
High Polarity: The presence of the N-H group on the piperazine ring allows for strong intermolecular hydrogen bonding. This significantly raises the compound's boiling point and reduces its volatility, a critical requirement for GC analysis.[1][2][3]
Poor Peak Shape: The active hydrogen on the secondary amine can interact with active sites (residual silanols) on the GC inlet liner and column stationary phase. This interaction leads to significant peak tailing, reduced sensitivity, and poor reproducibility.[4][5]
Thermal Instability: Polar amines can be susceptible to thermal degradation at the high temperatures required for volatilization in the GC injector.[1]
Derivatization is the strategic chemical modification of an analyte to alter its physicochemical properties.[1][6] For 1-[2-(Diallylamino)-ethyl]-piperazine, the primary goal is to replace the active hydrogen on the piperazine ring with a non-polar group. This modification effectively "masks" the polar functionality, leading to a derivative that is more volatile, more thermally stable, and exhibits vastly improved chromatographic behavior.[3][6][7]
Primary Protocol: Acylation with Acetic Anhydride
Acylation is a robust and widely adopted technique for derivatizing primary and secondary amines.[8][9] This protocol utilizes acetic anhydride to convert the secondary amine of the piperazine ring into a stable, non-polar acetamide derivative.
Principle of Acylation
The reaction involves the nucleophilic attack of the secondary amine nitrogen onto one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetyl derivative and acetic acid as a byproduct. A base catalyst, such as triethylamine or pyridine, is included to neutralize the acidic byproduct, driving the reaction to completion.[1] The tertiary amine groups on the molecule are generally unreactive under these conditions.
Detailed Experimental Protocol
Materials:
1-[2-(Diallylamino)-ethyl]-piperazine standard
Acetic Anhydride (≥99%)
Triethylamine (≥99%) or Pyridine
Dichloromethane or Ethyl Acetate (Anhydrous, GC grade)
2 mL GC Vials with PTFE-lined caps
Heating block or water bath
Nitrogen gas supply for evaporation
Procedure:
Sample Preparation: Prepare a stock solution of 1-[2-(Diallylamino)-ethyl]-piperazine in dichloromethane at a concentration of 1 mg/mL.
Aliquot: Transfer 100 µL of the stock solution into a 2 mL GC vial.
Catalyst Addition: Add 100 µL of triethylamine to the vial.
Derivatizing Agent Addition: Add 50 µL of acetic anhydride.[5] Cap the vial tightly and vortex for 10 seconds.
Reaction: Place the vial in a heating block set to 60°C for 30 minutes.[5][10]
Work-up: After cooling to room temperature, gently evaporate the solvent and excess reagents to dryness under a stream of nitrogen.
Reconstitution: Reconstitute the dry residue in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.
Workflow Visualization
Caption: Workflow for Acylation Derivatization.
Alternative Protocol: Carbamate Formation with Ethyl Chloroformate (ECF)
Ethyl chloroformate (ECF) is a highly effective reagent for derivatizing a wide range of amine-containing compounds, including piperazines.[11][12][13] The reaction is rapid, proceeds in a mixed aqueous-organic medium, and produces stable ethyl carbamate derivatives with excellent chromatographic properties.[14]
Principle of ECF Derivatization
In a slightly alkaline aqueous/organic environment, typically catalyzed by pyridine, ECF reacts with the secondary amine to form an N-ethoxycarbonyl derivative (a carbamate).[12][14] This reaction efficiently converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.
Detailed Experimental Protocol
Materials:
1-[2-(Diallylamino)-ethyl]-piperazine standard
Ethyl Chloroformate (ECF, ≥98%)
Pyridine (Anhydrous)
Ethanol (Anhydrous)
Chloroform or Dichloromethane (GC Grade)
Sodium Bicarbonate solution (1 M)
Anhydrous Sodium Sulfate
10 mL screw-cap test tubes
Procedure:
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a solution containing water, ethanol, and pyridine (ratio 5:3:1 v/v/v) in a 10 mL test tube.
pH Adjustment: Add 1 mL of 1 M sodium bicarbonate solution to ensure the reaction medium is alkaline.
Derivatizing Agent Addition: Add 200 µL of ECF. Cap the tube and vortex vigorously for 30 seconds. The reaction is nearly instantaneous.[12]
Extraction: Add 2 mL of chloroform to the tube. Vortex for 1 minute to extract the derivatized analyte into the organic phase. Centrifuge briefly to separate the layers.
Isolation & Drying: Carefully transfer the lower organic layer (chloroform) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.[15]
Concentration: Decant the dried organic solvent into a GC vial and evaporate to a final volume of approximately 200 µL under a gentle stream of nitrogen.
Analysis: The sample is now ready for GC-MS injection.
Comparative Analysis of Derivatization Methods
The choice of derivatization reagent depends on the sample matrix, available resources, and analytical goals.
Full Scan (m/z 50-500) for identificationSelected Ion Monitoring (SIM) for quantification
Ensuring Trustworthiness: Validation and Troubleshooting
A protocol's value is defined by its reproducibility. Implementing a self-validating system through proper method validation and proactive troubleshooting is critical.
Key Validation Parameters
Linearity: Establish a calibration curve using at least five concentration points of the derivatized analyte. A correlation coefficient (R²) of ≥0.99 is desirable.[10][15]
Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) by analyzing progressively diluted standards, typically defined by a signal-to-noise ratio of 3 and 10, respectively.[10]
Precision and Accuracy: Assess repeatability by injecting the same derivatized sample multiple times (n≥6). The relative standard deviation (RSD) should typically be <15%.[15]
Derivative Stability: Analyze derivatized samples stored at room temperature or 4°C over several days to confirm the stability of the derivative over time.[10]
Verify reagent quality and age. Ensure solvents are anhydrous (for acylation).[1][17] Confirm pH is basic for ECF reaction. Increase reaction time/temperature.
Peak Tailing of Analyte
Incomplete derivatization; active sites in GC system.
Optimize derivatization conditions. Use a fresh, deactivated inlet liner. Condition the GC column.
Extraneous Peaks
Impurities in reagents/solvents; reagent byproducts.
Run a reagent blank (all steps without analyte). Ensure complete evaporation of excess reagents during work-up.[1]
Poor Reproducibility
Inconsistent derivatization; sample loss during work-up; injector variability.
Standardize all volumes, times, and temperatures precisely. Use an internal standard to correct for variations.
References
GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. (n.d.). CORE.
(PDF) GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. (2010). ResearchGate.
Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech.
Derivatization. (2023). Chemistry LibreTexts.
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct.
GC Derivatization. (n.d.).
2.1.2. Gas chromatography of amines as various derivatives. (n.d.). ResearchGate.
Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (2016). Google Patents.
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health (NIH).
Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. (1994). PubMed.
A Review on Analytical Methods for Piperazine Determination. (n.d.).
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.).
Derivatization for Gas Chromatography. (n.d.). Phenomenex.
Derivatization reagents for GC. (n.d.). Chromatography - adis international.
Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine. (n.d.). ResearchGate.
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs.
The Cornerstone of GC Analysis: A Technical Guide to Silylation. (n.d.). Benchchem.
The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.).
Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. (n.d.). Benchchem.
Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. (n.d.).
Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. (1986). PubMed.
Acylation Reagents for Gas Chromatography. (2023). Labinsights.
Determination of piperazine derivatives in “Legal Highs”. (n.d.). ResearchGate.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
Analytical CHEMISTRY. (n.d.).
(PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate.
Application Notes and Protocols: 1-[2-(Diallylamino)-ethyl]-piperazine in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis and polymerization of 1-[...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and polymerization of 1-[2-(diallylamino)-ethyl]-piperazine, a versatile monomer for the development of novel functional polymers. The unique structural features of this monomer, combining a piperazine moiety with diallylamino groups, offer a pathway to polymers with potential applications in drug delivery, gene therapy, and as antimicrobial agents. This document details a proposed synthesis of the monomer, followed by a thorough protocol for its free-radical cyclopolymerization. We delve into the mechanistic considerations of the polymerization process and outline expected characterization methods for the resulting polymers. Furthermore, we explore the potential applications of these novel polymers, supported by data from analogous systems, and provide protocols for evaluating their efficacy in drug delivery and antimicrobial contexts.
Introduction: The Potential of Piperazine-Functionalized Polydiallylamines
The quest for novel polymers with tailored functionalities is a cornerstone of advanced materials science and pharmaceutical development. Piperazine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals, valued for their physiological compatibility and versatile chemical reactivity[1][2]. When incorporated into a polymer backbone, the piperazine group can impart unique properties, including pH-responsiveness, enhanced biocompatibility, and the ability to chelate metal ions[1].
The diallylamine functionality of 1-[2-(diallylamino)-ethyl]-piperazine is particularly significant as it allows for polymerization via a cyclopolymerization mechanism. This process is crucial for producing high molecular weight, non-crosslinked, water-soluble polymers from diallyl monomers, which would otherwise be challenging due to chain transfer reactions that typically lead to oligomeric products[3][4]. The resulting polymer structure, poly(1-[2-(diallylamino)-ethyl]-piperazine), is a cationic polyelectrolyte at physiological pH, a characteristic that is highly desirable for various biomedical applications. The positive charges on the polymer chain can interact with negatively charged biological molecules such as nucleic acids and bacterial cell membranes, paving the way for applications in gene delivery and as antimicrobial agents[5][6].
This guide offers a detailed exploration of the synthesis and polymerization of 1-[2-(diallylamino)-ethyl]-piperazine, providing researchers with the foundational knowledge and practical protocols to explore the potential of this promising monomer in the creation of novel, functional polymers.
Caption: Proposed synthetic pathway for 1-[2-(diallylamino)-ethyl]-piperazine.
Experimental Protocol: Monomer Synthesis
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Piperazine
110-85-0
86.14
2-Chloroethanol
107-07-3
80.51
Thionyl chloride (SOCl₂)
7719-09-7
118.97
Diallylamine
124-02-7
97.16
Sodium hydroxide (NaOH)
1310-73-2
40.00
Dichloromethane (CH₂Cl₂)
75-09-2
84.93
Diethyl ether
60-29-7
74.12
Anhydrous sodium sulfate (Na₂SO₄)
7757-82-6
142.04
Step 1: Synthesis of 1-(2-Hydroxyethyl)piperazine
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1 mol) in 200 mL of ethanol.
Slowly add 2-chloroethanol (1.1 mol) to the solution.
Heat the reaction mixture to reflux and maintain for 6-8 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in a 10% aqueous NaOH solution and extract with dichloromethane (3 x 100 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain 1-(2-hydroxyethyl)piperazine as a crude product. Purification can be achieved by vacuum distillation.
Step 2: Synthesis of 1-(2-Chloroethyl)piperazine
In a 250 mL round-bottom flask under a nitrogen atmosphere, add the crude 1-(2-hydroxyethyl)piperazine (1 mol) and 100 mL of dichloromethane.
Cool the flask in an ice bath and slowly add thionyl chloride (1.2 mol) dropwise with stirring.
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
Monitor the reaction by TLC.
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
Neutralize the aqueous layer with a saturated sodium bicarbonate solution and extract with dichloromethane (3 x 75 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2-chloroethyl)piperazine.
Step 3: Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine
In a 250 mL round-bottom flask, dissolve 1-(2-chloroethyl)piperazine (1 mol) in 100 mL of acetonitrile.
Add diallylamine (1.2 mol) and potassium carbonate (1.5 mol) to the solution.
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
After completion, cool the mixture and filter off the inorganic salts.
Remove the solvent from the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with water (2 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude 1-[2-(diallylamino)-ethyl]-piperazine.
Purify the final product by vacuum distillation.
Expected Characterization of the Monomer:
¹H NMR: Expect signals corresponding to the piperazine ring protons, the ethyl linker protons, and the diallyl group protons (including the characteristic vinyl proton signals).
¹³C NMR: Expect distinct signals for the carbon atoms of the piperazine ring, the ethyl linker, and the diallyl groups.
FTIR: Look for characteristic peaks for C-H stretching (aliphatic and vinylic), C=C stretching, and C-N stretching.
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 1-[2-(diallylamino)-ethyl]-piperazine (209.33 g/mol )[9].
The polymerization of 1-[2-(diallylamino)-ethyl]-piperazine is best achieved through free-radical cyclopolymerization. This mechanism involves an alternating intramolecular cyclization and intermolecular propagation, leading to a linear polymer containing five- or six-membered rings in the backbone.
Mechanism of Cyclopolymerization
Caption: General mechanism of free-radical cyclopolymerization.
Experimental Protocol: Polymerization
This protocol is adapted from the polymerization of a structurally similar monomer, 9-(2-diallylaminoethyl)adenine, and is expected to yield poly(1-[2-(diallylamino)-ethyl]-piperazine)[10][11][12].
To form the monomer salt for enhanced solubility and polymerization efficiency
Deionized water
7732-18-5
Solvent
Acetone
67-64-1
Non-solvent for polymer precipitation
Diethyl ether
60-29-7
For washing the precipitated polymer
Protocol:
Monomer Salt Preparation:
Dissolve 1-[2-(diallylamino)-ethyl]-piperazine (e.g., 5 g, 23.9 mmol) in 20 mL of deionized water in a 100 mL round-bottom flask.
Cool the solution in an ice bath and slowly add an equimolar amount of concentrated HCl with stirring to form the hydrochloride salt of the monomer. This step is crucial as the protonated form of diallylamine monomers generally polymerizes more efficiently[4].
Polymerization:
To the aqueous solution of the monomer salt, add the free-radical initiator V-50 (e.g., 1-3 mol% with respect to the monomer).
Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.
Seal the flask and place it in a preheated oil bath at 60-70 °C.
Allow the polymerization to proceed for 24-48 hours under constant stirring.
Polymer Isolation and Purification:
After the reaction time, cool the flask to room temperature.
Pour the viscous polymer solution into a large excess of a non-solvent, such as acetone (e.g., 500 mL), with vigorous stirring to precipitate the polymer.
Collect the precipitated polymer by filtration or centrifugation.
Wash the polymer multiple times with acetone and then diethyl ether to remove any unreacted monomer and initiator.
Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
Expected Polymer Characterization
Technique
Expected Observations and Interpretations
¹H NMR
Broadening of signals compared to the monomer. Disappearance of the sharp vinyl proton peaks and the appearance of broad signals corresponding to the polymer backbone and the cyclic units.
FTIR
Disappearance or significant reduction of the C=C stretching band (around 1640 cm⁻¹) from the monomer. Presence of broad N-H stretching bands (for the protonated amine) and C-H stretching bands.
Gel Permeation Chromatography (GPC)
Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Based on analogous systems, relatively low molecular weights (e.g., in the range of 5,000-20,000 g/mol ) and a moderate PDI might be expected[10][11][12].
Dynamic Light Scattering (DLS)
To determine the hydrodynamic radius of the polymer coils in solution.
Zeta Potential
To measure the surface charge of the polymer in solution, which is expected to be positive due to the protonated amine groups.
Applications of Poly(1-[2-(diallylamino)-ethyl]-piperazine)
The unique chemical structure of poly(1-[2-(diallylamino)-ethyl]-piperazine) suggests its utility in several high-value applications, particularly in the biomedical field.
Drug Delivery Systems
The cationic nature and potential biocompatibility of piperazine-containing polymers make them excellent candidates for drug delivery systems, especially for anionic drugs or as components of hydrogels for controlled release.
Protocol: Preparation and Evaluation of a Drug-Loaded Hydrogel
Hydrogel Formulation:
Dissolve the synthesized poly(1-[2-(diallylamino)-ethyl]-piperazine) in an appropriate buffer (e.g., PBS, pH 7.4).
Incorporate a model anionic drug (e.g., sodium diclofenac).
Add a suitable cross-linking agent (e.g., glutaraldehyde, ensuring to quench any unreacted cross-linker) to form a hydrogel.
Cast the hydrogel into a desired shape (e.g., thin films or discs) and allow it to cure.
Drug Loading Efficiency:
Immerse a known weight of the dried hydrogel in a drug solution of known concentration for a specified period.
Measure the concentration of the drug remaining in the solution using UV-Vis spectroscopy.
Calculate the drug loading efficiency as: ((Initial Drug Amount - Final Drug Amount) / Initial Drug Amount) * 100%.
In Vitro Drug Release Study:
Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., simulated gastric fluid or simulated intestinal fluid).
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
Quantify the amount of drug released in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Antimicrobial Applications
Cationic polymers are known to exhibit antimicrobial activity by disrupting the negatively charged cell membranes of bacteria[5][6][13]. The protonated amine groups in the polymer backbone can electrostatically interact with the bacterial cell wall, leading to membrane permeabilization and cell death[14].
Protocol: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
Preparation of Polymer Solutions: Prepare a stock solution of the polymer in sterile water and create a series of two-fold dilutions.
MIC Assay (Broth Microdilution Method):
In a 96-well microtiter plate, add a standardized bacterial suspension to each well.
Add the different concentrations of the polymer solution to the wells.
Include positive (bacteria only) and negative (broth only) controls.
Incubate the plate at 37 °C for 18-24 hours.
The MIC is defined as the lowest concentration of the polymer that completely inhibits the visible growth of the bacteria.
Conclusion
1-[2-(diallylamino)-ethyl]-piperazine is a monomer with significant potential for the synthesis of novel functional polymers. The combination of the piperazine moiety and the diallylamine group allows for the creation of water-soluble, cationic polymers via cyclopolymerization. These polymers are promising candidates for advanced biomedical applications, including drug delivery and antimicrobial agents. The protocols and methodologies detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate polymers derived from this versatile monomer. Further research and optimization of the synthetic and polymerization conditions will undoubtedly unlock the full potential of this and related polymer systems in addressing challenges in medicine and materials science.
References
Antimicrobial activity of the copolymer of N,N'-dimethyl-N,N'-diallyl ammonium chloride (DMDAAC) and acrylamide(AA). Korea Science.
Cytotoxicity and Antibacterial Activity of Protonated Diallylammonium Polymers: Influence of End Groups and Molecular Weight. PMC - NIH.
Antimicrobial surfaces using covalently bound polyallylamine. PubMed.
Piperazine based antimicrobial polymers: a review. PMC - NIH.
Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity.
Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine. PrepChem.com.
Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences.
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evalu
Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers.
Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka.
Piperazine based antimicrobial polymers: a review. RSC Advances.
1[2-(Diallylamino-ethyl]-piperazine, CAS 199475-35-9. Santa Cruz Biotechnology.
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic
Advances in Hydrogel-Based Drug Delivery Systems. MDPI.
Free Radical Polymerization of Allylamine in Different Acidic Media.
Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt. MDPI.
Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-diallylaminoethyl)adenine and Its Hydrochloride Salt. PubMed.
Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt.
Application Notes and Protocols: Catalytic Activity of 1-[2-(Diallylamino)-ethyl]-piperazine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the potential catalytic applications of...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the potential catalytic applications of metal complexes featuring the ligand 1-[2-(Diallylamino)-ethyl]-piperazine. While direct catalytic studies on this specific ligand are emerging, this guide synthesizes information from structurally related piperazine and diallylamino-containing metal complexes to propose robust starting protocols for researchers. The focus is on two primary areas of high catalytic potential: oxidation reactions and palladium-catalyzed cross-coupling reactions. This guide offers detailed methodologies for the synthesis of the ligand and its metal complexes, followed by step-by-step protocols for evaluating their catalytic efficacy. The causality behind experimental choices is explained to empower researchers to rationally design and optimize their experiments.
Introduction: The 1-[2-(Diallylamino)-ethyl]-piperazine Ligand
The 1-[2-(Diallylamino)-ethyl]-piperazine ligand is a versatile organic molecule incorporating several key features that make it a promising candidate for the development of novel metal-based catalysts. The piperazine moiety is a well-established component in coordination chemistry and is found in numerous bioactive compounds and catalysts.[1][2] Its two nitrogen atoms can coordinate to a metal center, and the ring structure can adopt different conformations, influencing the steric and electronic properties of the resulting complex.[2] The ethylenediamine linker provides flexibility, while the diallylamino group introduces olefinic functionalities that can participate in or influence catalytic cycles. The presence of multiple nitrogen donor atoms allows for the formation of stable chelate complexes with a variety of transition metals.
The combination of a piperazine ring and a diallylamino functional group suggests that metal complexes of this ligand could be active in a range of catalytic transformations. Piperazine-based metal complexes have shown promise in catalysis, including oxidation and cross-coupling reactions.[3] Similarly, diallylamino ligands have been employed in various catalytic systems. Therefore, metal complexes of 1-[2-(Diallylamino)-ethyl]-piperazine are attractive targets for investigation in catalytic research.
Synthesis of Ligand and Metal Complexes
Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine Ligand
A general and efficient method for the synthesis of monosubstituted piperazines involves the reaction of a piperazine derivative with an appropriate alkylating agent.[4] The following protocol is a plausible route for the synthesis of the title ligand.
Protocol 2.1: Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine
Materials:
Piperazine
2-(Diallylamino)ethyl chloride hydrochloride
Sodium carbonate (Na₂CO₃)
Acetonitrile (CH₃CN), anhydrous
Dichloromethane (CH₂Cl₂)
Magnesium sulfate (MgSO₄), anhydrous
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask, add piperazine (2 equivalents) and anhydrous acetonitrile.
Add sodium carbonate (3 equivalents) to the suspension.
Slowly add a solution of 2-(diallylamino)ethyl chloride hydrochloride (1 equivalent) in anhydrous acetonitrile to the reaction mixture.
Heat the mixture to reflux and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure 1-[2-(diallylamino)-ethyl]-piperazine.
Causality of Experimental Choices:
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the disubstituted product and acts as a base to neutralize the HCl generated during the reaction.
Sodium Carbonate: An inorganic base is used to ensure complete neutralization of the hydrochloride salt and to drive the reaction to completion.
Anhydrous Conditions: The use of anhydrous solvent is recommended to prevent unwanted side reactions with water.
General Protocol for the Synthesis of Metal Complexes
The synthesis of metal complexes with 1-[2-(Diallylamino)-ethyl]-piperazine can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Protocol 2.2: Synthesis of Metal Complexes (e.g., Palladium(II) and Copper(II))
Materials:
1-[2-(Diallylamino)-ethyl]-piperazine ligand
Palladium(II) chloride (PdCl₂) or Copper(II) chloride (CuCl₂)
Methanol (MeOH) or Acetonitrile (CH₃CN)
Schlenk flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve the 1-[2-(Diallylamino)-ethyl]-piperazine ligand (1 or 2 equivalents) in the chosen solvent.
In a separate flask, dissolve the metal salt (e.g., PdCl₂ or CuCl₂) (1 equivalent) in the same solvent. For sparingly soluble salts like PdCl₂, sonication or heating may be required.
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The formation of a precipitate may indicate complex formation.
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization or precipitation.
Characterize the resulting metal complex using techniques such as FT-IR, NMR spectroscopy (for diamagnetic complexes), elemental analysis, and X-ray crystallography if suitable crystals are obtained.
Causality of Experimental Choices:
Inert Atmosphere: For air-sensitive metal centers or ligands, an inert atmosphere is crucial to prevent oxidation.
Stoichiometry: The stoichiometry of the ligand to metal can be varied to target different coordination geometries and complex nuclearities.
Solvent Choice: The choice of solvent depends on the solubility of both the ligand and the metal salt.
Application Note: Catalytic Oxidation Reactions
Metal complexes of functionalized piperazines have demonstrated catalytic activity in oxidation reactions.[1] Copper complexes, in particular, are known to catalyze a variety of oxidation processes.[5] The following protocol provides a starting point for evaluating the catalytic activity of a 1-[2-(Diallylamino)-ethyl]-piperazine copper complex in the oxidation of a model substrate.
Protocol 3.1: Aerobic Oxidation of Benzyl Alcohol
Objective: To assess the catalytic activity of the synthesized copper complex in the aerobic oxidation of benzyl alcohol to benzaldehyde.
Gas chromatograph (GC) or High-performance liquid chromatography (HPLC) for analysis
Reaction vial or Schlenk tube
Procedure:
To a reaction vial, add the copper catalyst (e.g., 1-5 mol%).
Add the solvent (e.g., 2 mL).
Add benzyl alcohol (e.g., 0.5 mmol).
Seal the vial with a septum and purge with oxygen or air.
Place the reaction vial in a preheated oil bath (e.g., 80-100 °C) and stir vigorously.
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
Upon completion, cool the reaction to room temperature and analyze the final conversion and selectivity.
Data Presentation:
Entry
Catalyst Loading (mol%)
Temperature (°C)
Time (h)
Conversion (%)
Selectivity for Benzaldehyde (%)
1
1
80
12
2
2.5
80
12
3
5
80
12
4
2.5
100
6
Causality of Experimental Choices:
Catalyst Loading: Starting with a low catalyst loading is common practice to determine the intrinsic activity of the catalyst.
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Toluene and acetonitrile are common choices for such oxidations.
Oxidant: Molecular oxygen or air is an environmentally benign and readily available oxidant.
Temperature: The reaction temperature is a critical parameter to optimize for achieving a reasonable reaction rate.
Workflow Diagram:
Caption: Workflow for the catalytic oxidation of benzyl alcohol.
Palladium complexes are widely used as catalysts in C-C and C-N bond-forming reactions.[6][7] The nitrogen-containing ligands, such as those derived from piperazine, can stabilize the palladium center and modulate its catalytic activity. The diallylamino group might also play a role in the catalytic cycle. The following protocol outlines a general procedure for evaluating the catalytic performance of a 1-[2-(Diallylamino)-ethyl]-piperazine palladium complex in a Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling
Objective: To evaluate the catalytic activity of the synthesized palladium complex in the coupling of an aryl halide with an arylboronic acid.
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Reaction tube or Schlenk flask
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a reaction tube, add the palladium complex (e.g., 0.5-2 mol%).
Add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
Add the solvent.
Seal the tube and purge with an inert gas.
Place the reaction in a preheated oil bath (e.g., 80-120 °C) and stir.
Monitor the reaction by TLC or GC.
After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation:
Entry
Aryl Halide
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromoanisole
K₂CO₃
Toluene/H₂O
100
12
2
4-Bromoanisole
Cs₂CO₃
Dioxane
100
12
3
4-Chlorotoluene
K₃PO₄
Toluene
110
24
Causality of Experimental Choices:
Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura coupling. The choice of base can significantly affect the reaction outcome.
Solvent: A variety of solvents can be used, and the choice often depends on the solubility of the reactants and the reaction temperature.
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are typically sensitive to oxygen, which can deactivate the catalyst.
Proposed Catalytic Cycle Diagram:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The 1-[2-(Diallylamino)-ethyl]-piperazine ligand presents an intriguing scaffold for the development of novel transition metal catalysts. Based on the established catalytic activity of related piperazine and diallylamino complexes, the protocols outlined in this document provide a solid foundation for researchers to explore the catalytic potential of these new complexes in oxidation and cross-coupling reactions. The provided methodologies, along with the rationale behind the experimental design, are intended to serve as a practical guide for initiating research in this area. Further optimization of reaction conditions will be essential to fully elucidate the catalytic capabilities of these promising systems.
References
Johansson Seechurn, C. C. C., DeAngelis, A., & Colacot, T. J. (2012). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Wiley.
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species. Metallomics. [Link]
Characterization of Fe-py2N2 complexes as C-C coupling catalysts. ACS Publications. [Link]
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition. [Link]
Palladium(II) complexes of 2-dimethylamino-2 '-diphenylphosphino-1,1 '-binaphthyl (MAP) with unique P,C-sigma-coordination and their catalytic activity in allylic substitution, Hartwig-Buchwald amination, and Suzuki coupling. Journal of the American Chemical Society. [Link]
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Journal of Inorganic Biochemistry. [Link]
Ligand Effects on the Catalytic Activity of Ruthenium Nanoparticles. Dalton Transactions Blog. [Link]
Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications. Molecules. [Link]
Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation. Angewandte Chemie International Edition. [Link]
Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. ACS Omega. [Link]
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. [Link]
Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Transactions. [Link]
Platinum and Palladium Complexes Containing Cationic Ligands as Catalysts for Arene H/D Exchange and Oxidation. Angewandte Chemie International Edition. [Link]
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
Rhodium-Catalyzed Deallylation of Allylmalonates and Related Compounds. European Journal of Organic Chemistry. [Link]
Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules. [Link]
Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules. [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics. [Link]
Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Transactions. [Link]
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. Journal of the American Chemical Society. [Link]
New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Dalton Transactions. [Link]
Structures of the Cu–Cu–ligand complexes employed as catalysts in the CuAAC reaction. ResearchGate. [Link]
Reactive Ligands in Radical Processes Catalyzed by Copper Complexes. ResearchGate. [Link]
From 1-(2-Aminoethyl) piperazine and investigation of its analytical properties for the extraction and preconcentraton of some divalent cations. ResearchGate. [Link]
Cationic rhodium(I)–diolefin complexes containing an optically active C2-symmetric bis(sulfoximine) ligand: Synthesis and catalytic activity. Polyhedron. [Link]
Technical Support Center: Overcoming Solubility Challenges with 1-[2-(Diallylamino)-ethyl]-piperazine
Welcome to the technical support guide for 1-[2-(Diallylamino)-ethyl]-piperazine (CAS: 199475-35-9). As specialists in complex organic molecules, we understand that realizing the full potential of a compound in your rese...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 1-[2-(Diallylamino)-ethyl]-piperazine (CAS: 199475-35-9). As specialists in complex organic molecules, we understand that realizing the full potential of a compound in your research hinges on proper handling and formulation. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, science-backed solutions to the common solubility hurdles encountered with this polybasic molecule in aqueous systems. Our goal is to move beyond simple instructions to explain the 'why' behind each technique, ensuring your experimental success.
Question 1: I'm struggling to dissolve 1-[2-(Diallylamino)-ethyl]-piperazine in my neutral aqueous buffer. Why is it so poorly soluble?
Answer:
This is a very common and expected observation. The challenge lies in the fundamental chemical nature of the molecule. 1-[2-(Diallylamino)-ethyl]-piperazine is a weak base, or more specifically, a polyamine. It possesses three nitrogen atoms—two within the piperazine ring and one in the diallylamino side chain—that can accept protons.
Causality: The Role of Ionization
The solubility of ionizable compounds is dictated by their ionization state, which is a function of the solution's pH and the compound's pKa values (the pH at which 50% of the group is ionized).
In its free base form (unprotonated): The molecule is relatively nonpolar. The two allyl groups (-CH₂-CH=CH₂) and the ethyl linker create a significant hydrophobic character that limits its ability to form favorable interactions with polar water molecules.
In its ionized form (protonated): When the nitrogen atoms accept protons (H⁺), they become positively charged cations (e.g., -NH⁺-). These charged groups interact strongly with water molecules through favorable ion-dipole forces, dramatically increasing aqueous solubility.
At a neutral pH of 7, you are below the estimated pKa of the key amine groups (piperazine itself has pKa values around 9.7 and 5.3[1][2]). While some protonation occurs, a significant portion of the molecules remains in the less soluble, un-ionized free base form, leading to the solubility issues you are observing.
Caption: Ionization equilibrium of a basic amine in water.
Question 2: What is the most reliable method to prepare a concentrated aqueous stock solution?
Answer:
The most direct and effective strategy is to fully ionize the molecule by preparing an acidic stock solution. This process creates the highly soluble salt form of the compound in situ. Salt formation is a standard and robust technique for increasing the solubility of basic active pharmaceutical ingredients (APIs).[3][4][5]
Causality: The pH Adjustment Principle
By lowering the pH of the solution to a level at least 2 units below the compound's lowest pKa, you can ensure that over 99% of the molecules are in the protonated, water-soluble form. This is a direct application of the Henderson-Hasselbalch equation. For a polybasic compound like this, targeting a pH of 4.0 to 5.0 is a safe and effective starting point.
Experimental Protocol: Preparation of an Acidic Stock Solution
This protocol details how to create a soluble hydrochloride salt solution.
Weigh Compound: Accurately weigh the desired amount of 1-[2-(Diallylamino)-ethyl]-piperazine free base.
Add Water: Add a portion (e.g., 70-80%) of the final desired volume of high-purity water (e.g., Milli-Q®) to a sterile glass vial or beaker containing a magnetic stir bar.
Create Slurry: Add the weighed compound to the water. It will likely form an insoluble slurry or oily suspension. Begin stirring.
Acidification: While stirring, add 1 M hydrochloric acid (HCl) dropwise. You will observe the solution beginning to clear as the compound dissolves.
Monitor and Adjust: Use a calibrated pH meter to monitor the pH. Continue adding HCl dropwise until all the solid has dissolved and the solution is clear.
Final pH and Volume: Adjust the pH to a final target of 4.0-5.0 to ensure complete protonation and stability. Add water to reach the final desired volume and concentration.
Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter compatible with acidic solutions (e.g., PVDF or PES).
Caption: Workflow for preparing a soluble stock via pH adjustment.
Question 3: My experiment is pH-sensitive and must be performed near pH 7.4. What are my options?
Answer:
This is a critical constraint in many biological and cell-based assays. When an acidic stock is not viable, you must turn to formulation strategies that enhance solubility without drastic pH changes. The primary methods are the use of co-solvents or complexation agents like cyclodextrins.
Option A: Co-Solvent Systems
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This "polarity reduction" lowers the energy penalty for solvating the hydrophobic portions of your compound, thereby increasing its solubility. Common co-solvents in research settings include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).[7][8]
Experimental Protocol: DMSO Stock & Dilution
Prepare a highly concentrated primary stock solution of 1-[2-(Diallylamino)-ethyl]-piperazine in 100% DMSO.
For your experiment, perform a serial dilution. First, dilute a small amount of the DMSO stock into your aqueous buffer.
Crucial Step: It is vital to add the DMSO stock to the buffer with vigorous mixing/vortexing, not the other way around. This helps prevent localized high concentrations of the compound that can cause immediate precipitation.
Warning: Be mindful of the final DMSO concentration in your assay. Many biological systems are sensitive to DMSO, and concentrations should typically be kept below 0.5% (v/v) to avoid off-target effects. Always run a vehicle control (buffer + equivalent DMSO concentration) in your experiments.
Option B: Cyclodextrin-Based Formulation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9][10] They act as "molecular containers" by encapsulating the poorly soluble, hydrophobic part of a drug molecule (in this case, the diallylaminoethyl group) into their cavity.[11][12] This forms a water-soluble "inclusion complex," effectively masking the drug's hydrophobicity from the aqueous environment.[13] Substituted cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low toxicity.[5]
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired buffer.
Add the weighed 1-[2-(Diallylamino)-ethyl]-piperazine directly to the cyclodextrin solution.
Mix thoroughly. This process can be slow. Use a magnetic stirrer, vortexer, or sonication bath to accelerate the formation of the inclusion complex until the solution is clear.
The amount of cyclodextrin needed will depend on the desired final concentration of your compound and must be determined empirically.
Data Summary: Comparison of Solubilization Methods
Not suitable for pH-sensitive assays; risk of precipitation upon neutralization.
Co-solvents (e.g., DMSO)
Reduces solvent polarity
Neutral
Easy to prepare high concentration stocks.
Potential for compound precipitation on dilution; solvent may have biological effects.[6]
Cyclodextrins (e.g., HP-β-CD)
Encapsulation (Inclusion Complex)
Neutral
Biocompatible, avoids organic solvents, can improve stability.[11][13]
Higher cost, may require optimization, can increase solution viscosity.
Question 4: Would it be easier to use a pre-made salt form, like a hydrochloride salt?
Answer:
Absolutely. Using a pre-synthesized salt form is often the most convenient and reliable approach.
Causality: A hydrochloride salt of 1-[2-(Diallylamino)-ethyl]-piperazine (e.g., a dihydrochloride salt, given the multiple basic sites) is the solid, crystalline state of the protonated molecule.[15][16] The manufacturing process ensures a stable ionic bond between the protonated amine and the chloride counter-ion. When you add this salt to water, it readily dissociates into the soluble, protonated form of your compound and chloride ions, bypassing the need for in situ pH adjustment.[17]
Recommendation:
Always check with your chemical supplier to see if a hydrochloride (HCl) or other salt form is commercially available. This can save significant formulation time and ensure batch-to-batch consistency. If a salt form is not available, the in situ acidification protocol described in Question 2 effectively achieves the same result.
Caption: Dissociation of a dihydrochloride salt in water.
References
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (n.d.). Springer. [Link]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. [Link]
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]
Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. [Link]
Techniques to Enhance Drug Solubility. (2023). Labinsights. [Link]
Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. (n.d.). SINTEF. [Link]
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2023). NIH. [Link]
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). ACS Publications. [Link]
Impact of Solvent on the Thermal Stability of Amines. (2021). ACS Publications. [Link]
Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. (2024). ScienceDirect. [Link]
Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
Complex formation between α-cyclodextrin and amines in water and DMF solvents. (2005). ResearchGate. [Link]
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Formulating Poorly Water Soluble Drugs. (2011). ResearchGate. [Link]
Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). University of Regina. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ACS Publications. [Link]
Technical Support Center: A Researcher's Guide to the Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine
Welcome to the technical support center for the synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to optimize your reaction conditions and ensure the integrity of your results.
I. Synthetic Strategy Overview
The synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine is most effectively approached via a two-step N-alkylation strategy. This involves the initial preparation of a reactive electrophile, 1-(2-chloroethyl)diallylamine, followed by its reaction with piperazine. This method allows for controlled introduction of the diallylaminoethyl moiety onto the piperazine ring.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed two-step synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine.
Q1: What is the most common challenge in the N-alkylation of piperazine?
A1: The primary challenge is controlling the selectivity between mono- and di-alkylation. Piperazine has two secondary amine groups with similar reactivity. The mono-alkylated product, 1-[2-(Diallylamino)-ethyl]-piperazine, is often more nucleophilic than piperazine itself, leading to a second alkylation to form the unwanted 1,4-disubstituted byproduct.[1]
Q2: How can I favor the formation of the mono-alkylated product?
A2: Several strategies can be employed to enhance mono-alkylation:
Stoichiometric Control: Using a large excess of piperazine relative to the alkylating agent, 1-(2-chloroethyl)diallylamine, statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[2]
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, further reducing the likelihood of di-alkylation.[2]
Use of a Protecting Group: One of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc). The alkylation is then performed on the unprotected nitrogen, followed by deprotection.[2][3]
In Situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride generates piperazine monohydrochloride in situ. This effectively protects one of the amine groups, promoting mono-alkylation.[3][4]
Q3: What are the recommended solvents and bases for this reaction?
A3: Aprotic polar solvents such as acetonitrile or dimethylformamide (DMF) are generally good choices. The selection of a base is critical to neutralize the HCl generated during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] The choice of base can influence the reaction rate and selectivity.
III. Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your synthesis.
Problem
Potential Cause(s)
Recommended Solution(s)
Low to no product formation
- Inactive alkylating agent (degraded 1-(2-chloroethyl)diallylamine).- Insufficient reaction temperature or time.- Inappropriate base or solvent.
- Synthesize fresh 1-(2-chloroethyl)diallylamine before use.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust time/temperature accordingly.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., ACN, DMF).
Significant amount of di-alkylated byproduct
- Stoichiometry of reactants is close to 1:1.- Rapid addition of the alkylating agent.- High reaction temperature.
- Increase the excess of piperazine to 5-10 equivalents.- Add the alkylating agent slowly using a syringe pump.- Lower the reaction temperature to improve selectivity.
Formation of a quaternary ammonium salt
- The tertiary amine product reacts further with the alkylating agent.
- This is more likely with highly reactive alkylating agents. Use of a large excess of piperazine and slow addition of the alkylating agent can minimize this.[1]
Difficult purification of the final product
- High polarity and basicity of the product and byproducts.- Co-elution of the desired product with impurities during chromatography.
- Consider converting the product to its salt (e.g., hydrochloride) to facilitate crystallization.- For chromatography, use a stationary phase other than silica gel, such as alumina, or employ reverse-phase HPLC.[6][7]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-chloroethyl)diallylamine
This protocol is adapted from the synthesis of similar chloroethyl-amino compounds.[8][9]
Materials:
2-(Diallylamino)-ethanol
Thionyl chloride (SOCl₂)
Dry dioxane
Pyridine
Procedure:
In a round-bottom flask, dissolve 2-(Diallylamino)-ethanol in dry dioxane.
Add freshly distilled pyridine to the solution.
Slowly add a solution of freshly distilled thionyl chloride in dry dioxane dropwise to the mixture at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 1-2 hours.
Monitor the reaction to completion by TLC.
Evaporate the solvent under reduced pressure.
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine
Materials:
Piperazine
1-(2-chloroethyl)diallylamine
Potassium carbonate (K₂CO₃)
Acetonitrile (ACN)
Procedure:
In a round-bottom flask, add a 5-fold molar excess of piperazine to acetonitrile.
Add 3 equivalents of potassium carbonate to the suspension.
Slowly add 1 equivalent of 1-(2-chloroethyl)diallylamine dropwise to the stirred suspension at room temperature.
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by vacuum distillation. An acidic workup can also be employed to separate the basic product from non-basic impurities.[8][9]
V. Data Presentation
Reactant
Molar Ratio
Solvent
Base
Temperature
Typical Yield
Piperazine : 1-(2-chloroethyl)diallylamine
5 : 1
Acetonitrile
K₂CO₃
Reflux
Moderate to Good
Boc-Piperazine : 1-(2-chloroethyl)diallylamine
1 : 1.1
DMF
DIPEA
60 °C
Good
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
VI. Mechanistic Considerations & Troubleshooting Logic
The core of troubleshooting this synthesis lies in understanding the competing reactions. The following diagram illustrates the decision-making process when encountering common issues.
Caption: Troubleshooting decision tree for common synthesis issues.
VII. References
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
National Institutes of Health. (n.d.). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. [Link]
Taylor & Francis Online. (2018). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. [Link]
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
PrepChem. (n.d.). Synthesis of b. 1-Diethylamino ethyl-2-phenyl piperazine. [Link]
AUB ScholarWorks. (2018). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. [Link]
National Institutes of Health. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
side products in 1-[2-(Diallylamino)-ethyl]-piperazine synthesis and their removal
Introduction for the Researcher Welcome to the technical support guide for the synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine. As a valued member of the scientific community, you understand that robust synthetic proc...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction for the Researcher
Welcome to the technical support guide for the synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine. As a valued member of the scientific community, you understand that robust synthetic procedures are built on a deep understanding of not just the desired reaction pathway, but also the inevitable side reactions. This document provides an in-depth, experience-driven analysis of the common impurities encountered during this synthesis, the mechanistic reasons for their formation, and field-proven troubleshooting strategies for their removal. Our goal is to empower you to optimize your reaction outcomes, streamline purification, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic side product in the synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine via N-alkylation?
A1: The most prevalent and challenging impurity is the 1,4-disubstituted piperazine, specifically 1,4-bis[2-(diallylamino)ethyl]piperazine. The piperazine ring possesses two secondary amine nitrogens (N1 and N4) of nearly identical reactivity.[1] Consequently, during the alkylation with a 2-(diallylamino)ethyl halide, the second nitrogen can compete with the starting piperazine for the alkylating agent, leading to this undesired di-alkylation product. Controlling the mono- to di-alkylation ratio is the primary challenge in this synthesis.[2]
Q2: How can I strategically minimize the formation of the 1,4-disubstituted side product from the outset?
A2: Minimizing di-alkylation requires tipping the reaction kinetics in favor of the mono-substituted product. There are two highly effective strategies:
Use a Large Excess of Piperazine: By using a significant excess of piperazine (e.g., 4-10 equivalents), you statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the newly formed mono-substituted product.[2] While effective, this necessitates the removal of a large amount of unreacted starting material during workup.
In-situ Monohydrochloride Formation: This is a more elegant and process-friendly approach. By reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride, you form two equivalents of piperazine monohydrochloride in situ.[1][3][4] The protonated nitrogen is deactivated, effectively protecting it and directing the alkylation to the free, nucleophilic nitrogen.[4]
Q3: Besides di-alkylation, what other impurities should I be aware of?
A3: Other potential side products include:
Unreacted Starting Materials: Incomplete conversion will leave unreacted piperazine and the 2-(diallylamino)ethyl alkylating agent.
Quaternary Ammonium Salts: While less common than di-alkylation, over-alkylation on the same nitrogen can occur, leading to water-soluble quaternary ammonium salts which can complicate extractions.[4]
Impurities from Reductive Amination: If using a reductive amination route, you may encounter unreacted aldehydes or side products from the reducing agent (e.g., acetylation of the amine by sodium triacetoxyborohydride (STAB) over prolonged reaction times).[5]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My crude NMR/GC-MS analysis shows a significant peak corresponding to the 1,4-bis[2-(diallylamino)ethyl]piperazine side product.
Root Cause Analysis: This is a classic case of uncontrolled di-alkylation. It indicates that the concentration and/or reactivity of the mono-substituted product was sufficient to compete with the starting piperazine for the alkylating agent. This is common when using a 1:1 or 2:1 ratio of piperazine to the alkylating agent without any protective measures.[1][2]
Immediate Corrective Action (Purification):
Fractional Vacuum Distillation: This is the most effective method for separation on a larger scale. The desired mono-substituted product has a significantly lower boiling point than the di-substituted byproduct.[6]
Column Chromatography: For smaller scales, silica gel chromatography can be effective. The di-substituted product is less polar than the mono-substituted product (due to the absence of the N-H bond) and will typically elute first. A gradient elution of dichloromethane/methanol is often a good starting point.[7]
Long-Term Preventative Strategy:
Implement the in-situ monohydrochloride protocol as described in FAQ A2 and the detailed protocol below. This is the most reliable method to ensure high selectivity for mono-alkylation.[4][8]
Problem 2: My isolated yield is low, and the workup indicates a large amount of water-soluble material that I cannot extract into my organic solvent.
Root Cause Analysis: This strongly suggests the formation of quaternary ammonium salts or that the pH during extraction was too low.[4] If the aqueous layer was not made sufficiently basic (pH > 10) during the workup, your amine products will remain protonated and prefer the aqueous phase. Over-alkylation leading to quaternary salts creates permanently charged, water-soluble species.
Re-evaluate pH: Ensure the pH of the aqueous layer is robustly basic (pH 10-12) using NaOH or K₂CO₃ before extraction.
Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product and improve partitioning into the organic layer.
Long-Term Preventative Strategy:
Avoid excessively high reaction temperatures or prolonged reaction times, which can favor quaternization.
Ensure precise control over the stoichiometry of the alkylating agent.
Problem 3: I am struggling to separate the product from unreacted piperazine.
Root Cause Analysis: This occurs when using a large excess of piperazine to suppress di-alkylation or if the reaction did not go to completion. Piperazine itself is polar and can be challenging to remove completely.
Immediate Corrective Action (Purification):
Acidic Wash: During the workup, perform a wash with a dilute acid (e.g., 1M HCl). The more basic piperazine (pKa ≈ 9.8 and 5.7) will be protonated and extracted into the aqueous layer, while the desired product may remain in the organic phase if the pH is carefully controlled. This method requires careful pH management.
Selective Salt Precipitation: Piperazine can be selectively precipitated from certain solvents as a salt. For example, adding acetic acid to an acetone solution of the crude mixture can precipitate piperazine diacetate, which can be removed by filtration.[9]
Vacuum Distillation: Piperazine is more volatile than the desired product and can often be removed as a first fraction during distillation.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 1-[2-(Diallylamino)-ethyl]-piperazine (CAS No. 199475-35-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound in a laboratory setting. The following information is structured in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with 1-[2-(Diallylamino)-ethyl]-piperazine?
1-[2-(Diallylamino)-ethyl]-piperazine is a chemical that requires careful handling due to its potential health hazards. Based on data for similar piperazine derivatives, it should be treated as a substance that can cause severe skin burns and eye damage.[1][2][3] It may also be harmful if swallowed, inhaled, or absorbed through the skin.[1][3][4] Some piperazine compounds are also known to be skin sensitizers, meaning repeated exposure could lead to an allergic skin reaction.[1][3]
What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
Due to the corrosive nature of similar piperazine compounds, comprehensive PPE is essential to prevent any direct contact. The causality behind this stringent requirement is to create a complete barrier between the researcher and the chemical, mitigating the risk of burns, irritation, and sensitization.
Mandatory PPE includes:
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection: Impervious gloves (such as nitrile or neoprene) and a lab coat are necessary.[1][5] For larger quantities or when there is a significant risk of splashing, consider wearing additional protective clothing like an apron or coveralls.[1]
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[1][5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
How should 1-[2-(Diallylamino)-ethyl]-piperazine be stored correctly?
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations. The rationale for these storage conditions is to protect the compound from environmental factors that could lead to degradation or dangerous reactions.
Container: Keep the container tightly closed to prevent the absorption of moisture and carbon dioxide from the air.[6][7] Ensure the container is clearly labeled.[8]
Location: Store in a cool, dry, and well-ventilated area.[5][7][9] It should be stored away from incompatible materials.[10]
Incompatible Materials: Avoid storing near strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][10] Contact with these substances could lead to vigorous and potentially dangerous reactions.
What are the proper first aid measures in case of accidental exposure?
Immediate and appropriate first aid is critical to minimizing harm from exposure. These protocols are designed to quickly remove the chemical and seek professional medical evaluation.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][9] Seek immediate medical attention.[5][9]
Skin Contact: Remove contaminated clothing and shoes immediately.[3][5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation or a rash occurs, get medical advice.[1]
Inhalation: Move the affected person to fresh air immediately.[1][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]
Ingestion: Do NOT induce vomiting.[1][3][5] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[5] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[3][5]
Troubleshooting Guide
Issue
Probable Cause
Solution
Chemical Spill
Accidental dropping of the container, improper handling during transfer.
Follow the detailed spill cleanup protocol outlined below. The primary goal is to contain, neutralize (if applicable), and safely collect the spilled material while protecting all personnel.
Visible degradation of the chemical (e.g., color change)
Improper storage, such as exposure to light, air, or moisture.
Do not use the chemical. Dispose of it as hazardous waste according to your institution's guidelines. Review and rectify your storage procedures to prevent future occurrences.
Skin irritation after handling, despite wearing gloves
Pinholes in gloves, improper glove removal technique leading to secondary contamination, or glove material not being resistant to the chemical.
Immediately wash the affected area as per first aid guidelines.[1] Re-evaluate the type of gloves being used and ensure proper doffing procedures are followed. Consider double-gloving for added protection.
Strong odor detected outside of the fume hood
Improper handling techniques (e.g., working outside the hood), inadequate ventilation, or a leak in the container.
Immediately stop work and ensure the container is sealed. If the odor persists, evacuate the immediate area and assess the ventilation. If a leak is suspected, manage it as a spill.
Experimental Protocol: Chemical Spill Cleanup
This protocol provides a self-validating system for managing a minor chemical spill of 1-[2-(Diallylamino)-ethyl]-piperazine. For major spills, evacuate the area and contact your institution's emergency response team.
Alert and Isolate: Immediately alert others in the vicinity of the spill.[11] Prevent access to the area to avoid the spread of contamination.[12]
Assess and Prepare: Consult the Safety Data Sheet (SDS) for specific spill cleanup information.[13] Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.[11][12]
Contain the Spill: If the spill is liquid, contain it by creating a dike around the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7][12] This prevents the spill from spreading further.
Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.[12] Allow sufficient time for the chemical to be fully absorbed.
Collect the Waste: Carefully scoop up the absorbed material using spark-proof tools and place it into a clearly labeled, leak-proof container for hazardous waste.[10][13]
Decontaminate the Area: Clean the spill area with soap and water.[10][12] If the chemical is highly toxic, the cleaning materials and rinse water should also be collected and disposed of as hazardous waste.[12]
Dispose of Waste: Seal the hazardous waste container and dispose of it through your institution's environmental health and safety office.[14]
Restock and Report: Replenish any used materials in the spill kit.[12] Report the incident to your supervisor or lab manager as per your laboratory's policy.[12][14]
Visualization of Spill Response Workflow
Caption: Workflow for a minor chemical spill response.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
ChemSrc. (n.d.). 1-(2-DIETHYLAMINOETHYL)PIPERAZINE (cas 4038-92-0) SDS/MSDS. Retrieved from [Link]
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERAZINE. Retrieved from [Link]
PubChem. (n.d.). 1-(2-Diisopropylaminoethyl)piperazine. Retrieved from [Link]
Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
University of Manitoba Environmental Health and Safety. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). 2-piperazin-1-ylethylamine - Substance Information. Retrieved from [Link]
preventing oxidation of 1-[2-(Diallylamino)-ethyl]-piperazine during reactions
An in-depth technical guide by a Senior Application Scientist. Technical Support Center: 1-[2-(Diallylamino)-ethyl]-piperazine Guide: Proactively Managing and Preventing Oxidation During Synthesis Welcome to the technica...
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: 1-[2-(Diallylamino)-ethyl]-piperazine
Guide: Proactively Managing and Preventing Oxidation During Synthesis
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 1-[2-(Diallylamino)-ethyl]-piperazine. The unique structure of this compound, featuring multiple tertiary amine sites and reactive allyl groups, makes it particularly susceptible to oxidation. This document provides an in-depth analysis of the oxidation mechanisms, preventative strategies, and troubleshooting solutions to ensure the integrity of your experiments and the purity of your products.
Understanding the Challenge: Why is This Molecule Prone to Oxidation?
1-[2-(Diallylamino)-ethyl]-piperazine possesses two primary functionalities that are vulnerable to oxidative degradation:
Tertiary Amines: The molecule has three tertiary nitrogen atoms: two within the piperazine ring and one in the diallylamino group. Tertiary amines are readily oxidized to form N-oxides, especially in the presence of atmospheric oxygen, residual peroxides in solvents, or certain reagents.[1][2] This is the most common degradation pathway. The formation of N-oxides can render the compound inactive for its intended purpose or act as a prodrug, altering its pharmacokinetic profile.[1][3]
Allyl Groups: The two allyl groups (CH₂=CH-CH₂-) contain double bonds that can be susceptible to oxidative cleavage or other side reactions under harsh oxidizing conditions, although N-oxidation is typically the more facile pathway under standard reaction conditions. The stability of allylic radical intermediates can sometimes influence side reactions.[4][5]
Below is a diagram illustrating the primary sites of oxidation on the molecule.
Technical Support Center: A Troubleshooting Guide for 1-[2-(Diallylamino)-ethyl]-piperazine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[2-(Diallylamino)-ethyl]-piperazine. This guide is designed to provide in-depth, practical solutions...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[2-(Diallylamino)-ethyl]-piperazine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.
This section addresses specific issues in a question-and-answer format, offering explanations and actionable protocols to guide you through the experimental process.
Part 1: Synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine
The synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine typically involves the N-alkylation of piperazine with a suitable 2-(diallylamino)ethyl halide. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.
Question 1: My reaction yield is low, and I'm recovering a significant amount of unreacted piperazine. What could be the cause?
Answer:
Low conversion in the N-alkylation of piperazine often points to several factors related to the reactivity of your starting materials and reaction conditions.
Insufficiently Activated Alkylating Agent: The reactivity of the 2-(diallylamino)ethyl halide is crucial. Alkyl chlorides are generally less reactive than bromides or iodides. If you are using 2-(diallylamino)ethyl chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time) or the use of a more reactive halide.
Inappropriate Solvent: The choice of solvent can significantly influence the rate of an S\textsubscript{N}2 reaction. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base while leaving the nucleophile (piperazine) relatively free to react.
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of the starting materials or product. It is essential to find an optimal temperature that promotes the desired reaction without causing significant decomposition. A typical starting point for this type of alkylation is in the range of 60-90°C.[1]
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My final product is a complex mixture containing what appears to be a di-substituted piperazine. How can I favor mono-alkylation?
Answer:
The formation of 1,4-bis[2-(diallylamino)ethyl]piperazine is a common side reaction due to the presence of two nucleophilic nitrogen atoms in the piperazine ring. The mono-alkylated product, 1-[2-(diallylamino)-ethyl]-piperazine, can react further with the alkylating agent.[2] To promote mono-alkylation, consider the following strategies:
Stoichiometry Control: Using a large excess of piperazine relative to the alkylating agent is the most common and effective method.[2] A molar ratio of 5 to 10 equivalents of piperazine to 1 equivalent of the alkylating agent statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture, which further disfavors the second alkylation.[2]
Use of a Protecting Group: An alternative, though more synthetically demanding, approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[3] The protecting group directs the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.
Formation of Monopiperazinium Salt: By reacting piperazine with one equivalent of a strong acid (like HCl), you can form the monopiperazinium salt. This deactivates one of the nitrogen atoms, promoting mono-alkylation on the free nitrogen.[4]
Recommended Reaction Conditions for Mono-alkylation:
Maintains low concentration of the alkylating agent.[2][5]
Question 3: I am observing the formation of a quaternary ammonium salt. How can this be avoided?
Answer:
The tertiary amine of the diallylamino group can also be alkylated by the 2-(diallylamino)ethyl halide, leading to the formation of a quaternary ammonium salt. This is more likely to occur if the reaction temperature is too high or if a highly reactive alkylating agent is used.
To mitigate this, in addition to the strategies for promoting mono-alkylation on the piperazine ring, consider the following:
Lowering the Reaction Temperature: This can help to increase the selectivity of the reaction, as the quaternization often has a higher activation energy than the desired N-alkylation.[2]
Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting piperazine is consumed, preventing further reaction to the quaternary salt.
Reaction Scheme and Side Products:
Caption: Desired reaction and common side products.
Part 2: Purification of 1-[2-(Diallylamino)-ethyl]-piperazine
Purifying the target compound from unreacted starting materials and side products can be challenging due to the similar polarities of these amine-containing molecules.
Question 4: I am having difficulty separating my product from excess piperazine and the di-substituted side product by column chromatography. What are my options?
Answer:
The high polarity and basicity of piperazine and its derivatives can lead to tailing on silica gel and poor separation. Here are several strategies to improve purification:
Acid-Base Extraction: This is a highly effective method to separate the mono- and di-substituted products from the unreacted piperazine.
Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic piperazine will be preferentially protonated and move into the aqueous layer.
Separate the organic layer, which now contains your product and the di-substituted side product.
The product can then be isolated from the di-substituted impurity by column chromatography, which should be more effective after the removal of the highly polar piperazine.
Modified Column Chromatography:
Amine-Treated Silica: Using silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) can help to deactivate the acidic sites on the silica, reducing tailing of the basic amine products.
Gradient Elution: A gradient elution starting with a less polar solvent system and gradually increasing the polarity can improve separation. A common solvent system for this type of compound is a mixture of dichloromethane and methanol.
Crystallization: If the product is a solid, crystallization can be an effective purification method. The diacetate salt of piperazine can be selectively precipitated from an acetone solution, which can be a useful method for removing unreacted piperazine.[6]
Purification Workflow:
Caption: General purification workflow for the target compound.
Part 3: Characterization of 1-[2-(Diallylamino)-ethyl]-piperazine
Accurate characterization is essential to confirm the structure and purity of your synthesized compound.
Question 5: What are the expected signals in the ¹H NMR spectrum of 1-[2-(Diallylamino)-ethyl]-piperazine?
Answer:
The ¹H NMR spectrum of 1-[2-(Diallylamino)-ethyl]-piperazine will have several characteristic signals. The exact chemical shifts can vary depending on the solvent used, but the following provides a general guide:
Allyl Protons:
A multiplet in the range of 5.7-5.9 ppm corresponding to the vinyl protons (-CH=CH\textsubscript{2}).
Two multiplets or doublets of doublets around 5.1-5.2 ppm for the terminal vinyl protons (=CH\textsubscript{2}).
A doublet around 3.0-3.2 ppm for the methylene protons adjacent to the nitrogen of the diallylamino group (-N-CH\textsubscript{2}-CH=).
Piperazine and Ethyl Protons:
Multiple signals in the range of 2.3-2.8 ppm corresponding to the eight protons of the piperazine ring and the four protons of the ethyl bridge (-CH\textsubscript{2}-CH\textsubscript{2}-). These signals will likely be complex and overlapping multiplets.
NH Proton: A broad singlet for the N-H proton of the piperazine ring, which may be difficult to observe or could be exchanged with deuterium if a protic solvent is used.
The presence of multiple conformers due to the piperazine ring flip and restricted rotation around the N-C bonds can sometimes lead to broadening or doubling of signals in the NMR spectrum, especially at lower temperatures.[7]
Question 6: How can I use mass spectrometry to confirm the identity of my product?
Answer:
Mass spectrometry is a powerful tool for confirming the molecular weight of your product. For 1-[2-(Diallylamino)-ethyl]-piperazine (C\textsubscript{12}H\textsubscript{23}N\textsubscript{3}), the expected molecular weight is 209.33 g/mol .[8][9]
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules like amines. You would expect to see a prominent ion at m/z 210.19, corresponding to the protonated molecule [M+H]\textsuperscript{+}.
Electron Ionization (EI): This is a higher-energy ionization technique that will cause fragmentation of the molecule. The fragmentation pattern can provide structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the loss of substituents from the nitrogen atoms.[6][10][11]
Question 7: What are the key features to look for in the IR spectrum?
Answer:
The IR spectrum can provide valuable information about the functional groups present in the molecule.
N-H Stretch: A weak to medium absorption band in the region of 3200-3400 cm\textsuperscript{-1} corresponding to the N-H stretch of the secondary amine in the piperazine ring.[12] Tertiary amines do not have an N-H stretch.[13]
C-H Stretches:
sp\textsuperscript{3} C-H stretches from the alkyl chains will appear just below 3000 cm\textsuperscript{-1}.
sp\textsuperscript{2} C-H stretches from the allyl groups will appear just above 3000 cm\textsuperscript{-1}.
C=C Stretch: A medium intensity band around 1640-1680 cm\textsuperscript{-1} for the carbon-carbon double bond of the allyl groups.
C-N Stretch: Aliphatic C-N stretching vibrations typically appear in the 1020-1250 cm\textsuperscript{-1} region.[12]
By carefully considering these troubleshooting tips and analytical signatures, researchers can more effectively navigate the challenges associated with experiments involving 1-[2-(Diallylamino)-ethyl]-piperazine.
References
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Raparelli, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 56(9), e4764.
Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). BenchChem.
Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
Determination of piperazine derivatives in “Legal Highs”. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
Preventing di-substitution in piperazine N-alkyl
Infrared Spectroscopy. (2015).
IR: amines. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
Fig. 3. Doubling of signals in the 1 H NMR spectra of compound 3 upon decrease in temperature. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
Process for the N-monoalkylation of piperazine. (1960). Google Patents.
Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
Technical Support Center: Synthesis and Purification of 1-[2-(Diallylamino)-ethyl]-piperazine
Welcome to the technical support center for 1-[2-(Diallylamino)-ethyl]-piperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 1-[2-(Diallylamino)-ethyl]-piperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of your synthesis. My insights are drawn from extensive experience in synthetic organic chemistry and process optimization, focusing on providing practical, scientifically-grounded solutions to common challenges.
The synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine, while conceptually straightforward, presents several potential hurdles that can impact both yield and purity. This guide will help you navigate these challenges by explaining the underlying chemical principles and offering validated protocols to enhance your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 1-[2-(Diallylamino)-ethyl]-piperazine.
Issue 1: Low Yield of the Desired Product
Question: I am getting a very low yield of 1-[2-(Diallylamino)-ethyl]-piperazine. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine can stem from several factors, primarily related to incomplete reaction, side reactions, or product loss during workup. Let's break down the potential causes and solutions.
The most common synthetic route involves the N-alkylation of piperazine with a suitable 2-(diallylamino)ethyl halide (e.g., chloride or bromide). The core of this reaction is a nucleophilic substitution (SN2) where the secondary amine of piperazine attacks the electrophilic carbon of the alkyl halide.[1]
Potential Causes & Solutions:
Incomplete Reaction:
Insufficient Reaction Time or Temperature: N-alkylation reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending it or cautiously increasing the temperature. However, be aware that excessive heat can promote side reactions.
Poor Reagent Purity: Ensure the purity of your starting materials, especially the alkylating agent. Impurities can interfere with the reaction.
Side Reactions:
Over-alkylation: A significant challenge in piperazine chemistry is di-alkylation, where the second nitrogen of the piperazine ring also reacts with the alkylating agent.[2] This is especially problematic if your desired product is the mono-alkylated piperazine. To favor mono-alkylation, use a large excess of piperazine relative to the alkylating agent.[2] This statistically increases the probability of the alkylating agent reacting with an unreacted piperazine molecule.
Quaternary Ammonium Salt Formation: The product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt, which is often water-soluble and can be lost during aqueous workup.[3] Using a non-nucleophilic base and avoiding an excess of the alkylating agent can mitigate this.[4]
Product Loss During Workup:
Aqueous Solubility: As a polyamine, your product may have some water solubility, especially in its protonated form. During the aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its free base form, which is more soluble in organic solvents. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
Emulsion Formation: Amine-containing solutions can form emulsions during extraction. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.
Experimental Protocol: Optimizing for Mono-Alkylation
This protocol is designed to maximize the yield of the mono-alkylated product.
Reaction Setup: In a round-bottom flask, dissolve piperazine (5-10 equivalents) in a suitable aprotic solvent like acetonitrile or dichloromethane (DCM).
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The base neutralizes the acid formed during the reaction.[5]
Controlled Addition of Alkylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the 2-(diallylamino)ethyl halide (1 equivalent) dropwise over 30-60 minutes. Slow addition helps maintain a low concentration of the alkylating agent, favoring mono-alkylation.[2]
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the alkylating agent is consumed.
Workup: Quench the reaction with water. Adjust the pH of the aqueous layer to >10 with NaOH. Extract the product with DCM (3 x volume of the aqueous phase). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Controls reaction rate and minimizes side reactions.[2]
Base
K₂CO₃, DIPEA
Neutralizes acid without competing as a nucleophile.[5]
Solvent
Acetonitrile, DCM
Aprotic solvents that are suitable for SN2 reactions.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC and peaks in LC-MS. What are these impurities and how can I get rid of them?
Answer:
The presence of multiple impurities is a common issue. Identifying the nature of these impurities is the first step toward effective purification.
Common Impurities and Their Origins:
Unreacted Piperazine: Due to the use of excess piperazine to promote mono-alkylation, it will likely be a major component of the crude product.
Di-alkylated Piperazine: This is the product of over-alkylation, where both nitrogen atoms of the piperazine ring have been alkylated.
Quaternary Ammonium Salts: Formed by the further alkylation of the tertiary amine product.[3]
Starting Alkyl Halide and its Hydrolysis Products: If the reaction is incomplete or if moisture is present, you may have residual alkylating agent or its corresponding alcohol.
Purification Strategies:
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[6][7]
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
Extract with a dilute acidic solution (e.g., 1M HCl). The basic amines will move into the aqueous layer as their hydrochloride salts, while neutral impurities remain in the organic layer.
Separate the aqueous layer, basify it with NaOH to a pH > 10, and then extract the purified amines back into an organic solvent.
Column Chromatography: This is often necessary for separating structurally similar amines.
Stationary Phase: Standard silica gel can be used, but its acidic nature can cause streaking and poor separation of basic amines.[8] To counteract this, you can either:
Add a small amount of a tertiary amine like triethylamine (0.5-1%) to your mobile phase.
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.
Adsorbent Purification: For removing primary and secondary amine impurities, passing a solution of the crude product through a column of aluminum oxide can be effective. The more polar primary and secondary amines are retained on the adsorbent, allowing the tertiary amine product to be eluted.[9][10]
Workflow for Purification
Caption: Purification workflow for 1-[2-(diallylamino)-ethyl]-piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of 1-[2-(Diallylamino)-ethyl]-piperazine, and how does this affect my experiments?
A1: The pKa values for the two nitrogens in the piperazine ring are typically around 5.3 and 9.7.[11] The diallylamino group is also basic. This high basicity means the compound will readily protonate in the presence of acids. During workup, you must ensure the aqueous phase is sufficiently basic (pH > 10) to deprotonate the amine and allow for its extraction into an organic solvent.[12]
Q2: Can I use a different alkylating agent, such as a tosylate or mesylate, instead of a halide?
A2: Yes, other leaving groups like tosylates and mesylates are excellent for N-alkylation reactions and are sometimes used in the synthesis of N-alkyl piperazines.[13] They are often more reactive than chlorides but less so than bromides and iodides. The choice of leaving group can influence reaction rates and may require optimization of reaction conditions.
Q3: My final product appears to be a salt rather than a free base. How can I confirm this and convert it to the free base?
A3: If your product is a salt (e.g., hydrochloride), it will likely be a solid with a higher melting point and greater water solubility than the free base. You can confirm this by dissolving a small sample in water and checking the pH; it will be acidic. To convert it to the free base, dissolve the salt in water, add a base like NaOH or K₂CO₃ until the pH is > 10, and then extract the free base with an organic solvent.
Q4: What are the best analytical techniques to confirm the structure and purity of my final product?
A4: A combination of techniques is recommended:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the presence of impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
LC-MS or GC-MS: To assess the purity of the sample.
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Visualizing the Synthesis and Potential Side Products
Caption: Synthetic pathway and common over-alkylation side products.
References
Lappe, P., & Jägers, H. (1981). U.S. Patent No. 4,255,356. U.S. Patent and Trademark Office.
Lappe, P., & Jägers, H. (1980). EP Patent No. 0,007,983. European Patent Office.
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 785–788. Retrieved from [Link]
Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369–1377. Retrieved from [Link]
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Request PDF. Retrieved from [Link]
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]
O'Brien, P., & Wisedale, R. (1996). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 118(47), 11777–11790. Retrieved from [Link]
Reddy, K. L., & Kumar, N. S. (2005). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5(1), 223-228. Retrieved from [Link]
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
Procter, D. J., & Jones, C. R. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 84(17), 10863–10874. Retrieved from [Link]
Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 427–432. Retrieved from [Link]
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]
Hansen, T. S., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]
Walsh, D. A., et al. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028–2032. Retrieved from [Link]
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]
Istrate, A., & Istrate, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5858. Retrieved from [Link]
Wuxi Qianhao Biopharma. (2013). CN Patent No. 103,254,153. Google Patents.
National Center for Biotechnology Information. (n.d.). 1-(2-Diisopropylaminoethyl)piperazine. PubChem. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]
Wuxi Qianhao Biopharma. (2013). CN Patent No. 103,254,153. Google Patents.
Cusic, J. W. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
National Center for Biotechnology Information. (n.d.). 1-(2-Piperidin-1-yl-ethyl)-piperazine. PubChem. Retrieved from [Link]
Smith, A. B., et al. (2009). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. Molecules, 14(3), 1138–1151. Retrieved from [Link]
Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]
Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]
Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5174. Retrieved from [Link]
Bercu, J. P., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(8), 1395–1421. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 1-[2-(Diallylamino)-ethyl]-piperazine (CAS No. 199475-35-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the compatibility and handling of this versatile trifunctional amine. Our goal is to preemptively address common experimental challenges and provide a framework for successful and safe utilization.
Section 1: Structural Analysis & Core Reactivity
Before delving into specific reagent compatibilities, it is crucial to understand the structural features of 1-[2-(Diallylamino)-ethyl]-piperazine, as these dictate its chemical behavior. The molecule contains three distinct reactive centers, each with its own chemical personality.
Piperazine Secondary Amine (N-H): This is a classic nucleophilic site and a moderately strong base. It is the primary site for reactions like acylation, sulfonylation, and alkylation.[1][2]
Piperazine Tertiary Amine: This nitrogen is also basic and can be protonated by acids or quaternized by potent alkylating agents. Its steric environment makes it slightly less reactive than the exocyclic tertiary amine.
Diallylamino Group: This functional group consists of a tertiary amine and two allyl (prop-2-en-1-yl) groups. The tertiary amine is basic, while the two C=C double bonds are susceptible to a wide range of reactions, including oxidation, reduction, and polymerization.[3][4]
Caption: Key reactive functional groups of 1-[2-(Diallylamino)-ethyl]-piperazine.
Section 2: Frequently Asked Questions (FAQs) on Reagent Compatibility
This section addresses the compatibility of 1-[2-(Diallylamino)-ethyl]-piperazine with common classes of reagents in a direct question-and-answer format.
Acids
Q: Can I use strong protic acids like HCl or H₂SO₄ with this compound?
A: Yes, but with caution. 1-[2-(Diallylamino)-ethyl]-piperazine is a poly-basic compound and will undergo vigorous, exothermic acid-base neutralization reactions with strong acids to form salts.[5] The piperazine moiety itself has two pKa values (for the conjugate acid) of approximately 9.73 and 5.35.[6] You should anticipate the protonation of all three nitrogen atoms in the presence of excess strong acid.
Experimental Consideration: Always add the acid slowly to a solution of the amine while cooling the reaction vessel in an ice bath to manage the exotherm. The resulting salt may precipitate depending on the solvent used.
Q: Is it compatible with Lewis acids (e.g., AlCl₃, BF₃)?
A: No, this is generally not recommended without careful consideration. The lone pairs on the nitrogen atoms will readily coordinate with Lewis acids. This can lead to the formation of stable, often insoluble, coordination complexes which may passivate the reagent and halt the desired reaction.
Bases
Q: What is the compatibility with strong bases like NaOH or KOH?
A: 1-[2-(Diallylamino)-ethyl]-piperazine is stable in the presence of common inorganic bases like sodium hydroxide or potassium hydroxide. As an amine, it is itself basic and will not react with them.
Q: Can I use organometallic bases like n-BuLi or LDA?
A: This should be approached with extreme caution. While most amines are not acidic enough to be deprotonated by common bases, very strong organolithium reagents can deprotonate the secondary amine (N-H) of the piperazine ring. This would form a lithium amide, a potent nucleophile. This reaction should only be performed if it is the intended transformation.
Oxidizing & Reducing Agents
Q: Is the compound stable to common oxidizing agents?
A: No, it is highly incompatible with strong oxidizing agents (e.g., KMnO₄, H₂O₂, O₃, peroxy acids). The allyl groups are particularly sensitive and can be readily oxidized to diols or undergo oxidative cleavage. The amine groups themselves can also be oxidized. Such combinations can lead to rapid, uncontrolled, and potentially hazardous reactions. A safety data sheet for a similar compound, 1-(2-aminoethyl)piperazine, warns against incompatibility with oxidizing agents.[7]
Q: What is the compatibility with reducing agents?
A: This depends on the type of reducing agent.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni): The allyl double bonds will be readily reduced to propyl groups. This is a predictable and often desirable transformation.
Hydride Reagents (NaBH₄, LiAlH₄): The compound is generally stable to hydride reducing agents under standard conditions, as there are no readily reducible functional groups like esters or ketones. However, as with any amine, these reagents can generate flammable hydrogen gas upon reaction with protic impurities (like water) or if the amine salt is used.[5]
Electrophiles (Alkylating & Acylating Agents)
Q: How does it react with alkyl halides (e.g., methyl iodide, benzyl bromide)?
A: It will react readily. The secondary amine of the piperazine ring is the most probable site for mono-alkylation.[1][6] However, over-alkylation is a significant risk. The exocyclic tertiary amine and the endocyclic tertiary amine can also be alkylated to form a quaternary ammonium salt, and the newly formed tertiary amine (after mono-alkylation of the N-H) can be further alkylated. Controlling stoichiometry and reaction conditions is critical to achieve selectivity.
Q: Can I perform an acylation using acid chlorides or anhydrides?
A: Yes, this is a very common and predictable reaction. The secondary amine will react readily with acylating agents to form a stable amide. This is often a more selective reaction than alkylation. To drive the reaction to completion and neutralize the acid byproduct (e.g., HCl), a non-nucleophilic base (like triethylamine or pyridine) is typically added.
Section 3: Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Solution
Low or no yield in an alkylation/acylation reaction.
1. Acid Scavenging: The amine starting material is sequestering the acid catalyst or byproduct. 2. Lewis Acid Incompatibility: If using a Lewis acid catalyst, it may have formed an inactive complex with one of the amine sites.
1. Add a non-nucleophilic "sacrificial" base (e.g., 1.1 equivalents of triethylamine) to neutralize any acid generated. 2. Consider protecting the secondary amine before performing reactions that require Lewis acid catalysis.
Formation of a gel or solid polymer during the reaction.
Unintended Polymerization: The diallyl groups are susceptible to radical or thermal polymerization.[4] This can be initiated by heat, light, or trace metal impurities.
1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Add a radical inhibitor (e.g., BHT, hydroquinone) if compatible with your reaction chemistry. 3. Maintain lower reaction temperatures.
Multiple products observed by TLC/LC-MS.
Lack of Selectivity: Alkylating or acylating agents are reacting at multiple nitrogen sites.
1. For mono-alkylation, use a 1:1 stoichiometry of amine to alkylating agent at low temperature and monitor the reaction closely. 2. Acylation is generally more selective for the secondary amine. 3. Consider using a protecting group strategy if high selectivity is required.
Reaction is sluggish or does not proceed.
Solvent Choice: The polarity of the solvent may be inappropriate for the reaction, or the amine salt may have precipitated out of the solution.
Ensure your chosen solvent can dissolve both the amine and the reagent. For reactions involving salts, polar aprotic solvents like DMF or DMSO may be necessary.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Small-Scale Compatibility Testing
This protocol provides a framework for safely assessing the compatibility of 1-[2-(Diallylamino)-ethyl]-piperazine with a new reagent when no data is available.
Objective: To observe any immediate signs of reaction (exotherm, gas evolution, color change, precipitation) on a small scale.
Materials:
1-[2-(Diallylamino)-ethyl]-piperazine
Reagent of interest
Anhydrous solvent (e.g., THF, DCM)
Small reaction vial with a magnetic stir bar
Thermometer or IR temperature probe
Ice bath
Caption: Workflow for small-scale reagent compatibility testing.
Procedure:
Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve a small, known amount of 1-[2-(Diallylamino)-ethyl]-piperazine (e.g., 50 mg, ~0.24 mmol) in a suitable anhydrous solvent (e.g., 1 mL of THF).
Cooling: Place the vial in an ice-water bath and allow the solution to cool to 0-5 °C while stirring.
Reagent Addition: Slowly add the reagent of interest (either neat if liquid or as a solution) dropwise over several minutes. If adding a solid, add it in very small portions.
Monitoring: Carefully monitor the temperature of the reaction mixture. A significant rise in temperature indicates an exothermic reaction. Also, watch for any gas evolution, immediate color changes, or the formation of a precipitate.
Analysis: If no immediate vigorous reaction is observed, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Take a small aliquot for analysis (e.g., by TLC or LC-MS) to determine if any new products have been formed.
Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. All experiments should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Users are responsible for conducting their own risk assessments before beginning any new procedure.
References
Chemically, Piperazine is a cyclic diamine. Its two secondary amine groups are nucleophilic and can readily participate in reactions such as alkylation, acylation, and addition polymerization. (2026). Understanding Piperazine: From Chemical Properties to Market Demand.
The piperazine ring in methyl piperazine-2-carboxylate contains two secondary amine groups at positions N1 and N4. (n.d.).
Piperazine, a heterocyclic compound, can undergo various reactions due to the presence of its amine groups and the ring structure. (n.d.). Reactions of Piperazines. Ambeed.com.
Wikipedia contributors. (n.d.). Piperazine. Wikipedia. [Link]
Di Mola, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5795. [Link]
Francis, M. B., et al. (2007). Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. Arkivoc, 2007(14), 133-146. [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2023). ResearchGate. [Link]
A Comparative Guide to the Reactivity of Diallylamino vs. Dimethylamino Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, offering a versatile platform for the synthesis of a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, offering a versatile platform for the synthesis of a myriad of biologically active compounds.[1] The nature of the substituents on the piperazine nitrogens profoundly influences the molecule's physicochemical properties, including its reactivity, which is a critical parameter in both synthetic accessibility and metabolic stability. This guide provides an in-depth comparison of the reactivity of two common N-substituted piperazine derivatives: those bearing a diallylamino group versus a dimethylamino group. While direct, side-by-side quantitative kinetic data for these specific piperazine derivatives are not abundant in the literature, this guide synthesizes fundamental principles of organic chemistry, supported by existing experimental evidence on related systems, to provide a robust predictive framework for their reactivity in key synthetic transformations.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of the exocyclic nitrogen in diallylamino- and dimethylamino-piperazine derivatives is primarily governed by a balance of electronic and steric effects. These factors influence the nucleophilicity of the nitrogen atom, which is central to its participation in common synthetic reactions such as alkylation and acylation.
Electronic Effects
The electron density on the exocyclic nitrogen atom is a key determinant of its nucleophilicity. Both methyl and allyl groups are generally considered electron-donating, but they influence the nitrogen's electronic environment through different mechanisms.
Dimethylamino Group: The two methyl groups attached to the nitrogen in a dimethylamino substituent exert a positive inductive effect (+I). This effect involves the pushing of electron density through the sigma bonds towards the nitrogen atom. Consequently, the electron density on the nitrogen increases, making it a stronger nucleophile compared to an unsubstituted amino group.[2][3]
Diallylamino Group: The allyl groups in a diallylamino substituent also exhibit an inductive effect. However, the sp2-hybridized carbons of the vinyl group are more electronegative than sp3-hybridized carbons, which can slightly diminish the inductive electron-donating capacity of the allyl group compared to a simple alkyl group. More significantly, the pi-system of the allyl group can participate in resonance, which can either withdraw or donate electron density depending on the overall molecular context. In the case of an amine, the nitrogen's lone pair is generally not in conjugation with the allyl group's pi-system. The primary electronic influence remains the inductive effect of the alkyl chain.[4]
Steric Effects
Steric hindrance plays a crucial role in modulating the accessibility of the nitrogen's lone pair to an electrophile.[5] The size and conformation of the substituents on the nitrogen can significantly impact reaction rates.
Dimethylamino Group: The two methyl groups are relatively small, and while they do present some steric bulk compared to a primary amine, the nitrogen's lone pair is still reasonably accessible for many electrophiles.
Diallylamino Group: The two allyl groups are significantly larger and more conformationally flexible than methyl groups. This increased steric bulk can create a more hindered environment around the nitrogen atom, potentially slowing down reactions with bulky electrophiles.[6] The flexible nature of the allyl chains could allow them to "shield" the nitrogen atom from approaching reactants.
Comparative Reactivity in Key Transformations
Based on the interplay of the electronic and steric factors discussed above, we can predict the relative reactivity of diallylamino- and dimethylamino-piperazine derivatives in common synthetic reactions.
N-Alkylation
N-alkylation is a fundamental reaction for the elaboration of amine scaffolds.[7][8][9] The reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile.
Dimethylamino Piperazine Derivatives: The nitrogen of the dimethylamino group is expected to be a potent nucleophile due to the strong +I effect of the two methyl groups and relatively low steric hindrance. This would likely lead to faster reaction rates in alkylation reactions, especially with smaller alkyl halides.
Diallylamino Piperazine Derivatives: The diallylamino nitrogen, while still nucleophilic, may exhibit slightly lower reactivity compared to its dimethylamino counterpart in alkylation reactions. This is due to a combination of potentially weaker inductive effects and, more importantly, greater steric hindrance from the two allyl groups. This effect would be more pronounced with bulkier alkylating agents.
N-Acylation
N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is also sensitive to the nucleophilicity and steric environment of the amine.
Dimethylamino Piperazine Derivatives: The high nucleophilicity of the dimethylamino group would favor rapid acylation.
Diallylamino Piperazine Derivatives: The steric bulk of the diallyl groups could significantly impede the approach of the acylating agent, leading to slower reaction rates compared to the dimethylamino derivative. In some cases, this increased steric hindrance might necessitate more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) to achieve complete conversion.
Experimental Protocol for Comparative Reactivity Analysis: A Model System
To empirically validate the predicted reactivity differences, a standardized experimental protocol is essential. The following outlines a method for comparing the reactivity of a diallylamino piperazine and a dimethylamino piperazine derivative in a competitive N-alkylation reaction.
Objective: To determine the relative reactivity of 1-(diallylamino)piperazine and 1-(dimethylamino)piperazine towards a common electrophile, benzyl bromide.
Materials:
1-(Diallylamino)piperazine
1-(Dimethylamino)piperazine
Benzyl bromide
Acetonitrile (anhydrous)
Internal standard (e.g., dodecane)
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Preparation of Stock Solutions:
Prepare 0.1 M stock solutions of 1-(diallylamino)piperazine, 1-(dimethylamino)piperazine, and benzyl bromide in anhydrous acetonitrile.
Prepare a 0.05 M solution of the internal standard (dodecane) in anhydrous acetonitrile.
Reaction Setup:
In a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the 1-(diallylamino)piperazine stock solution and 1.0 mL of the 1-(dimethylamino)piperazine stock solution.
Add 0.5 mL of the internal standard solution.
Place the vial in a temperature-controlled reaction block set to 25 °C and allow the solution to equilibrate for 10 minutes.
Reaction Initiation and Monitoring:
Initiate the reaction by adding 1.0 mL of the benzyl bromide stock solution to the reaction vial.
Immediately withdraw a 100 µL aliquot of the reaction mixture (t=0) and quench it in a vial containing 900 µL of a suitable quenching solution (e.g., a dilute solution of a non-nucleophilic base like triethylamine in acetonitrile to neutralize any generated HBr).
Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).
Analysis:
Analyze the quenched aliquots by GC-MS.
Identify the peaks corresponding to the starting materials, the two N-benzylated products, and the internal standard.
Quantify the concentration of each reactant and product at each time point by integrating the peak areas relative to the internal standard.
Data Interpretation:
Plot the concentration of the starting materials and products as a function of time.
The initial rate of formation of the N-benzylated product from 1-(dimethylamino)piperazine is expected to be higher than that from 1-(diallylamino)piperazine, indicating its greater reactivity.
The relative rate constants can be determined by fitting the kinetic data to an appropriate rate law.
Data Presentation and Visualization
Table 1: Predicted Relative Reactivity and Influencing Factors
Feature
Diallylamino Piperazine
Dimethylamino Piperazine
Rationale
Electronic Effect
Moderately electron-donating (+I effect)
Strongly electron-donating (+I effect)
Methyl groups have a stronger inductive effect than allyl groups.
Steric Hindrance
High
Moderate
Allyl groups are larger and more conformationally flexible than methyl groups.
Predicted Reactivity
Lower
Higher
The stronger electronic donating effect and lower steric hindrance of the dimethylamino group are expected to result in higher nucleophilicity and faster reaction rates.
Diagrams
Caption: Generalized mechanism for N-functionalization of piperazine derivatives.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
References
Mirzaei, Y. R., et al. (2018). Kinetics of homogeneous and heterogeneous reactions in the reductive aminolysis of glucose with dimethylamine. Chemical Engineering Journal, 347, 634-645. [Link]
Shang, Y., et al. (2023). Advanced kinetic calculations with multi-path variational transition state theory for reactions between dimethylamine and nitrogen dioxide in atmospheric and combustion temperature ranges. Physical Chemistry Chemical Physics, 25(22), 15235-15247. [Link]
Abu-Irhayem, E. (2002). Kinetics and mechanism of oxidation of diallylamine by alkaline hexacyanoferrate (iii). An-Najah University Journal for Research - A (Natural Sciences), 16(1), 37-52. [Link]
Sarma, B., et al. (2013). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 3(42), 19277-19280. [Link]
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Kadem, K. J. (2015). Cyclopolymerization of Diallylamine and its Condensation with Carboxylic Drugs. Trade Science Inc.[Link]
Reddy, T. S., et al. (2016). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 14(3), 948-957. [Link]
Singh, S. V., et al. (2000). Critical role of allyl groups and disulfide chain in induction of Pi class glutathione transferase in mouse tissues in vivo by diallyl disulfide, a naturally occurring chemopreventive agent in garlic. Carcinogenesis, 21(5), 971-975. [Link]
A Comparative Guide to the Biological Activity Screening of 1-[2-(Diallylamino)-ethyl]-piperazine
For researchers, scientists, and drug development professionals, the early-stage evaluation of novel chemical entities is a critical step in identifying promising therapeutic leads. This guide provides a comprehensive, h...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the early-stage evaluation of novel chemical entities is a critical step in identifying promising therapeutic leads. This guide provides a comprehensive, hypothesis-driven framework for the biological activity screening of 1-[2-(Diallylamino)-ethyl]-piperazine (DAEP), a compound of interest with limited published data. By leveraging its structural motifs—a piperazine ring and a diallylamino group—we will outline a systematic screening cascade, compare its hypothetical performance against established drugs, and provide detailed, field-proven protocols.
The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and recognized for conferring favorable pharmacokinetic properties like improved solubility and bioavailability.[1][2][3] The diallylamino group, while less common, is present in compounds with reported biological activities, including antioxidant and antimicrobial effects, often associated with the reactivity of the allyl groups.[4][5] This structural combination suggests that DAEP could possess anticancer or antimicrobial properties, making these the logical starting points for a tiered screening approach.
The initial screening phase is designed to cast a wide net, efficiently identifying the most prominent biological effects of DAEP. We will focus on two high-impact areas: cytotoxicity against cancer cell lines and antimicrobial activity against clinically relevant pathogens.
In Vitro Cytotoxicity Screening
Cytotoxicity assays are fundamental for discovering potential anticancer agents and for general toxicity profiling.[6][7][8] The primary goal is to determine the concentration at which DAEP inhibits cell growth by 50% (IC50), a key measure of a compound's potency.[9]
Comparative Framework: DAEP will be tested against Doxorubicin , a well-characterized chemotherapeutic agent, which will serve as the positive control to validate assay performance and benchmark the potency of our test compound.
The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that is directly proportional to the number of living cells.[10][11]
The table below illustrates a potential outcome of the MTT assay, comparing the cytotoxic potency of DAEP with Doxorubicin across three common cancer cell lines after a 48-hour treatment period.
Compound
MCF-7 (Breast Cancer) IC50 (µM)
A549 (Lung Cancer) IC50 (µM)
HeLa (Cervical Cancer) IC50 (µM)
DAEP
18.5 ± 2.1
25.2 ± 3.4
21.8 ± 2.9
Doxorubicin
0.8 ± 0.1
1.2 ± 0.2
0.9 ± 0.15
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Hypothetical Results: In this scenario, DAEP demonstrates moderate cytotoxic activity in the mid-micromolar range. While significantly less potent than the positive control Doxorubicin, these results would be promising enough to justify further investigation into its mechanism of action.
Antimicrobial Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[12] Given that piperazine derivatives have shown promise as antimicrobial agents, evaluating DAEP against a panel of bacteria is a logical and critical step.[13]
Comparative Framework: DAEP will be compared against Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic. The primary endpoint will be the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents visible microbial growth.[14]
Selected Assay: Broth Microdilution Method
This method is a gold standard for determining MIC values and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17] It involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a 96-well microtiter plate format.[18][19]
The following table presents plausible MIC values for DAEP and Ciprofloxacin against representative Gram-positive and Gram-negative bacteria.
Compound
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
Escherichia coli (ATCC 25922) MIC (µg/mL)
DAEP
32
64
Ciprofloxacin
0.5
0.015
MIC values determined after 18-20 hours of incubation at 35°C.
Interpretation of Hypothetical Results: The hypothetical data suggest that DAEP possesses some antibacterial activity, although it is considerably weaker than Ciprofloxacin. The higher MIC against E. coli might indicate a lower efficacy against Gram-negative bacteria, possibly due to the outer membrane barrier. These findings would warrant further investigation, such as screening against a broader panel of microbes, including resistant strains.
Tier 2: Mechanistic Elucidation—Understanding the "How"
Should the primary screening yield positive results (e.g., an IC50 < 50 µM in the cytotoxicity assay), the next logical step is to investigate the underlying mechanism of action. For a cytotoxic compound, a key question is whether it induces programmed cell death, or apoptosis.
Selected Assay: Caspase-Glo® 3/7 Assay
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[20] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method that measures their combined activity.[21][22] The assay reagent contains a caspase-3/7 substrate (containing the DEVD sequence) coupled to a luminogenic reporter.[23][24] Caspase cleavage of the substrate liberates the reporter, which is then consumed by luciferase to generate a light signal proportional to caspase activity.[21]
Comparative Framework: The pro-apoptotic drug Staurosporine will be used as a positive control to induce and measure a strong caspase response.
The table shows the fold increase in Caspase-3/7 activity in MCF-7 cells after 6 hours of treatment with DAEP (at its IC50 concentration) compared to controls.
Treatment
Fold Increase in Luminescence (vs. Vehicle)
Vehicle Control (0.1% DMSO)
1.0
DAEP (18.5 µM)
3.8 ± 0.4
Staurosporine (1 µM)
8.5 ± 0.9
Data are presented as mean ± standard deviation.
Interpretation of Hypothetical Results: A nearly four-fold increase in caspase activity strongly suggests that DAEP's cytotoxic effects are mediated, at least in part, by the induction of apoptosis. This finding provides a specific pathway for further, more detailed molecular investigation.
Experimental Workflows and Protocols
Scientific integrity demands reproducible and self-validating methodologies. The following section provides detailed protocols and a visual workflow for the screening cascade.
Overall Screening Workflow Diagram
Caption: A tiered workflow for screening 1-[2-(Diallylamino)-ethyl]-piperazine (DAEP).
Detailed Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[10][25][26]
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of DAEP and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO) and media-only blank wells.
Incubation: Incubate the plate for 48 hours at 37°C in 5% CO₂.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[25]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the background absorbance of the media-only wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Detailed Protocol 2: Broth Microdilution MIC Assay
This protocol is based on CLSI M07 guidelines.[15][17]
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of DAEP and Ciprofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
Inoculum Preparation: Select 3-5 isolated bacterial colonies from a fresh (18-24 hour) agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
Inoculation: Within 15 minutes of standardization, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.[18]
Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).[14]
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. The growth control must show turbidity, and the sterility control must remain clear.[14]
Conclusion and Future Directions
This guide presents a hypothesis-driven strategy for the initial biological characterization of 1-[2-(Diallylamino)-ethyl]-piperazine. Based on its structural components, we prioritized screening for anticancer and antimicrobial activities. The hypothetical results, while illustrative, demonstrate how a tiered approach can efficiently identify a primary biological effect (cytotoxicity) and subsequently begin to unravel its mechanism (apoptosis induction).
A positive outcome from this screening cascade would pave the way for numerous future studies, including:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DAEP to improve potency and selectivity.
Advanced Mechanistic Studies: Investigating the specific apoptotic pathway (intrinsic vs. extrinsic), cell cycle effects, and potential molecular targets.
Broad-Spectrum Activity: Expanding the antimicrobial panel to include fungal pathogens and antibiotic-resistant bacterial strains.
In Vivo Efficacy and Toxicity: Evaluating the compound's performance and safety profile in animal models.
By following a logical, well-controlled, and methodologically sound screening plan, researchers can effectively unlock the therapeutic potential of novel chemical entities like DAEP.
References
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
Abcam. (n.d.). MTT assay protocol.
Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publishers.
Yadav, P., & Singh, R. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. In Review.
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
BenchChem. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. DOI: 10.2174/0115734064304396240415110015.
Revvity. (n.d.). Apoptosis Assay Kits and Reagents.
Biocompare. (n.d.). Apoptosis Assay Kits.
National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online.
MI - Microbiology. (n.d.). Broth Microdilution.
Patel, K., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 65-72. DOI: 10.21276/apjhs.2022.9.2.09.
Tsolak O., et al. (2016). Antioxidant and Anticholinesterase Activities of Some Dialkylamino Substituted 3-Hydroxyflavone Derivatives. Medicinal Chemistry, 12(8). DOI: 10.2174/1573406412666161104121642.
Formosa Meditech. (n.d.). Understanding the Properties and Synthesis of 1-Ethylpiperazine.
ChemicalBook. (2023, January 11). 1-[2-(DIALLYLAMINO)-ETHYL]-PIPERAZINE | 199475-35-9.
Walsh, D. A., et al. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028-32. DOI: 10.1021/jm00169a037.
Harrison, A. (2024). Bioactive Compounds and their Pharmacological Activities. Der Pharma Lett, 16, 03-04.
Martins, N., et al. (2020). Chemical Constituents and Pharmacological Activities of Garlic (Allium sativum L.): A Review. Molecules, 25(6), 1456. DOI: 10.3390/molecules25061456.
El Mahi, F., et al. (2022). Phytochemical compounds and Pharmacological Activities of Garlic (Allium sativum L.):A Review. Moroccan Journal Of Public Health, 3(2), 47-64.
Ivancheva, S., et al. (n.d.). Pharmacological activities and biologically active compounds of Bulgarian medicinal plants.
A Comparative Analysis of 1-[2-(Diallylamino)-ethyl]-piperazine and its Analogues: A Guide for Researchers
For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Analysis of 1-[2-(Diallylamino)-ethyl]-piperazine and its Analogues. The piperazine scaffold...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Analysis of 1-[2-(Diallylamino)-ethyl]-piperazine and its Analogues.
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for extensive structural modifications to modulate pharmacological activity, solubility, and pharmacokinetic profiles.[2][3] 1-[2-(Diallylamino)-ethyl]-piperazine itself, with its combination of a piperazine ring, an ethyl linker, and diallylamino group, presents a versatile template for the design of novel therapeutic agents. This guide will delve into the known and extrapolated performance of this parent compound and its analogues, with a focus on their interactions with key biological targets such as dopamine and serotonin receptors.
Synthesis Strategies for Piperazine Derivatives
The synthesis of 1-[2-(Diallylamino)-ethyl]-piperazine and its analogues generally involves multi-step reaction sequences. A common approach involves the reaction of a suitably substituted piperazine with a reactive ethyl derivative. For instance, the synthesis of pyrimidine-based analogues starts with the reaction of a pyrimidine with ethylene carbonate to form a hydroxyethyl adduct, which is then chlorinated and subsequently reacted with diallylamine.[4]
A general synthetic workflow for creating a library of analogues can be visualized as follows:
Caption: Generalized synthetic workflow for 1-[2-(amino)-ethyl]-piperazine analogues.
This modular approach allows for the introduction of diversity at both the piperazine ring (by using substituted piperazines) and the terminal amine group, enabling a systematic exploration of the structure-activity landscape.
Comparative Performance Analysis: Insights from Analogue Classes
Due to the limited direct comparative data on 1-[2-(Diallylamino)-ethyl]-piperazine analogues, this section will draw insights from broader classes of structurally related piperazine derivatives, particularly those targeting dopamine and serotonin receptors.
Dopamine Receptor Ligands
Piperazine derivatives are well-known for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and anti-Parkinsonian drugs.[5][6] Structure-activity relationship studies of various arylpiperazine series have revealed critical structural features that govern affinity and selectivity.
Table 1: Comparative Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogues at Dopamine D2 and D3 Receptors.
Note: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary.
The data suggests that substitution on the aryl ring of arylpiperazines significantly impacts binding affinity. For instance, a 2,3-dichlorophenyl substitution can lead to subnanomolar affinity at the D3 receptor.[8] Furthermore, the development of "bitopic" ligands, which possess a secondary pharmacophore connected by a linker, can enhance affinity and selectivity.[7] While not direct analogues of 1-[2-(Diallylamino)-ethyl]-piperazine, these findings suggest that modifications to the terminal diallylamino group could similarly influence dopamine receptor interactions. For example, replacing the allyl groups with aryl or other bulky substituents could potentially enhance binding to the secondary binding pocket of dopamine receptors.
The functional activity of these compounds as agonists, partial agonists, or antagonists is also highly dependent on their chemical structure.[5]
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonin 5-HT1A Receptor Ligands
Arylpiperazine derivatives are also a prominent class of ligands for the serotonin 5-HT1A receptor, which is implicated in anxiety and depression.[9][10] The length and nature of the linker between the piperazine core and the terminal moiety, as well as the nature of the aryl group, are crucial for high affinity.[11]
Table 2: Comparative Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogues at the 5-HT1A Receptor.
Studies have shown that compounds with a 2-methoxyphenyl or 2,3-dichlorophenyl substituent on the piperazine ring can exhibit high affinity for the 5-HT1A receptor.[12] Interestingly, some arylpiperazine ligands display functional selectivity, preferentially activating G-protein signaling over β-arrestin recruitment, which could lead to drugs with improved side-effect profiles.
Caption: Biased agonism at the Serotonin 5-HT1A receptor.
Experimental Protocols
To facilitate further research and comparative evaluation, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis Protocol for N-Alkylation of Piperazines
Causality: This protocol describes a fundamental step in the synthesis of many piperazine derivatives, where a piperazine nitrogen is alkylated with a suitable electrophile. The choice of base and solvent is crucial for reaction efficiency and to minimize side products.
Protocol:
To a solution of the appropriate piperazine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Et3N, 1.5-2.0 eq.).
The reaction mixture is stirred at room temperature for 15-30 minutes.
The desired alkyl halide (1.0-1.2 eq.) is added dropwise to the mixture.
The reaction is stirred at room temperature or heated (e.g., 50-80 °C) for a specified time (monitored by TLC or LC-MS).
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product is purified by column chromatography on silica gel using an appropriate eluent system.
Radioligand Binding Assay for Dopamine D2 and 5-HT1A Receptors
Causality: This in vitro assay is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor. It relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Protocol:
Prepare cell membranes from a cell line stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.
In a 96-well plate, add in the following order:
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
A fixed concentration of the radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).
Increasing concentrations of the test compound or vehicle.
Cell membrane preparation.
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Determine non-specific binding in the presence of a high concentration of a known competing ligand (e.g., haloperidol for D2, serotonin for 5-HT1A).
Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Future Directions and Conclusion
The versatile piperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this guide provides a comparative overview based on existing literature for analogous compound classes, there is a clear need for direct comparative studies on 1-[2-(Diallylamino)-ethyl]-piperazine and its immediate derivatives. Future research should focus on the systematic synthesis and pharmacological evaluation of a focused library of these compounds to elucidate precise structure-activity relationships. Key areas of investigation should include:
Modification of the diallylamino group: Replacing the allyl groups with other alkyl, aryl, or heterocyclic moieties to probe interactions with receptor binding pockets.
Alterations to the ethyl linker: Investigating the effect of linker length and rigidity on affinity and functional activity.
Substitution on the piperazine ring: Introducing substituents on the piperazine ring to modulate physicochemical properties and target interactions.
By undertaking such systematic studies, the full therapeutic potential of 1-[2-(Diallylamino)-ethyl]-piperazine and its analogues can be unlocked, potentially leading to the development of novel drugs for a range of disorders.
References
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1-[2-(Diallylamino)-ethyl]-piperazine
Introduction: Beyond Synthesis to Certainty In the realm of drug discovery and materials science, the synthesis of a novel compound is merely the first chapter of its story. The molecule 1-[2-(Diallylamino)-ethyl]-pipera...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Beyond Synthesis to Certainty
In the realm of drug discovery and materials science, the synthesis of a novel compound is merely the first chapter of its story. The molecule 1-[2-(Diallylamino)-ethyl]-piperazine, with its combination of a piperazine core—a common scaffold in pharmacologically active compounds—and reactive diallylamino functionalities, presents a compelling target for further development.[1] However, before any functional or biological evaluation can be credibly undertaken, its molecular structure must be unequivocally confirmed. The assumption of a successful reaction based on the starting materials is a frequent and perilous pitfall, leading to irreproducible results and wasted resources.
This guide provides a comprehensive, multi-technique framework for the structural validation of 1-[2-(Diallylamino)-ethyl]-piperazine. We will move beyond simply listing data points to explain the causality behind our analytical choices, demonstrating how an orthogonal, self-validating approach provides an irrefutable confirmation of the target structure. This protocol is designed for researchers who require the highest degree of confidence in their synthesized materials.
The Orthogonal Validation Philosophy
No single analytical technique can provide absolute structural proof. Each method interrogates a different physical property of the molecule. Mass Spectrometry measures the mass-to-charge ratio, NMR spectroscopy probes the magnetic environment of specific nuclei, and Infrared Spectroscopy identifies the vibrational modes of functional groups. A definitive structural assignment is only achieved when these independent lines of evidence converge to support a single hypothesis: the structure of the target molecule. This integrated approach ensures that the data is not just consistent, but corroborative.
Below is a workflow illustrating this orthogonal validation philosophy.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By mapping the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, we can build a detailed picture of the molecule. For a molecule like 1-[2-(Diallylamino)-ethyl]-piperazine, which exhibits conformational flexibility, temperature-dependent NMR studies can also be insightful, although we will focus on standard room-temperature analysis here.[2][3]
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR will be the first and most informative step. We expect to see distinct signals for each unique proton environment. The integration of these signals (the area under the peak) should correspond to the number of protons in that environment.
Caption: Labeled structure for NMR assignment.
Label
Description
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
a
Piperazine Ring (N-CH₂-CH₂-N)
~2.4 - 2.6
Broad Multiplet
8H
Protons on the saturated piperazine ring, adjacent to nitrogen atoms. The broadness is due to chair-chair interconversion and coupling between multiple protons.[4][5]
b
Ethyl Linker (-N-CH₂-CH₂-N)
~2.65
Triplet (t)
2H
Adjacent to the piperazine nitrogen (N-1) and the ethyl group's "c" protons.
c
Ethyl Linker (-N-CH₂-CH₂-N)
~2.75
Triplet (t)
2H
Adjacent to the diallylamino nitrogen and the ethyl group's "b" protons. Deshielded relative to 'b' due to proximity to the less sterically hindered tertiary amine.
d
Allyl (-N-CH₂-CH=)
~3.2
Doublet (d)
4H
Protons on the carbon adjacent to the diallylamino nitrogen and the vinyl group.
e
Allyl (=CH₂)
~5.1 - 5.2
Multiplet (m)
4H
Terminal vinyl protons, showing complex coupling to the "f" proton.
f
Allyl (-CH=)
~5.8 - 5.9
Multiplet (m)
2H
Internal vinyl proton, coupled to both "d" and "e" protons.
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
Label
Description
Expected Chemical Shift (δ, ppm)
Rationale
Ca
Piperazine Ring (N-C-C-N)
~53-55
Typical range for N-substituted piperazine carbons.[5][6]
Cb
Ethyl Linker (-N-CH₂-CH₂-N)
~56-58
Aliphatic carbon adjacent to two nitrogen atoms.
Cc
Ethyl Linker (-N-CH₂-CH₂-N)
~52-54
Aliphatic carbon adjacent to the diallylamino nitrogen.
Cd
Allyl (-N-CH₂-CH=)
~57-59
Aliphatic carbon adjacent to a nitrogen and a double bond.
Ce
Allyl (=CH₂)
~117-119
Terminal sp² carbon of the vinyl group.
Cf
Allyl (-CH=)
~134-136
Internal sp² carbon of the vinyl group.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
Acquisition:
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
Acquire a broadband proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans).
(Optional but Recommended) Acquire a 2D Correlation Spectroscopy (COSY) experiment to confirm proton-proton coupling relationships (e.g., between protons 'b' and 'c', and between 'd', 'e', and 'f').
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Integrate the ¹H peaks and assign all signals.
Mass Spectrometry (MS): The Molecular Weight and Fingerprint
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint. We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules containing nitrogen, which will primarily show the protonated molecular ion [M+H]⁺.
Expected [M+H]⁺: m/z 210.1965 (calculated for C₁₂H₂₄N₃⁺)
The presence of an odd number of nitrogen atoms dictates that the molecular ion peak will have an odd nominal mass, which is a key diagnostic feature according to the Nitrogen Rule.[10][11]
Expected Fragmentation Pattern (MS/MS)
By selecting the [M+H]⁺ ion (m/z 210) and subjecting it to collision-induced dissociation (CID), we can observe its fragmentation. The fragmentation of amines is dominated by α-cleavage, where the bond adjacent to the C-N bond breaks, resulting in a resonance-stabilized cation.[10][11][12][13]
Caption: Plausible MS/MS fragmentation pathways.
Cleavage A (m/z 168): Loss of an allyl radical (•CH₂CH=CH₂) from the diallylamino group. This is a very common and expected fragmentation.
Cleavage B (m/z 96): Cleavage at the ethyl linker, resulting in a stable diallyl-substituted cation. This is another highly probable α-cleavage event.
Cleavage C (m/z 142): Fragmentation within the piperazine ring, a characteristic pathway for piperazine derivatives.[14][15]
Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
Infusion: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution) at a low flow rate (5-10 µL/min).
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. Verify that its measured exact mass is within 5 ppm of the calculated value.
MS/MS Scan: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 210) in the first mass analyzer and fragmenting it with a collision gas (e.g., argon or nitrogen) in the collision cell. Record the resulting fragment ions in the second mass analyzer.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Checklist
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target compound, we are looking for the characteristic vibrations of aliphatic C-H, C-N, and the allyl C=C and =C-H bonds. Crucially, we are also looking for the absence of certain peaks, such as N-H stretches (from unreacted piperazine) or O-H stretches (from residual solvents or side products).
The presence of the sharp C=C stretch around 1640 cm⁻¹ and the strong out-of-plane (oop) C-H bends at ~995 and 915 cm⁻¹ are definitive indicators of the terminal allyl groups. The absence of a broad peak above 3200 cm⁻¹ confirms the successful di-substitution on the piperazine nitrogen, indicating no remaining N-H bonds from the starting material.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: As the compound is likely an oil or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) method is ideal. Place one drop of the neat, purified liquid onto the ATR crystal (e.g., diamond or germanium).
Background Scan: With a clean ATR crystal, run a background spectrum to account for atmospheric CO₂ and H₂O.
Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
Integrated Analysis and Conclusion
The structural validation of 1-[2-(Diallylamino)-ethyl]-piperazine is complete only when the data from all three techniques align perfectly.
The ¹H and ¹³C NMR spectra should show the correct number of signals with appropriate chemical shifts, multiplicities, and integrations, confirming the complete C-H framework and connectivity.
The high-resolution MS must show a protonated molecular ion with a mass that matches the calculated exact mass for C₁₂H₂₄N₃⁺, confirming the elemental composition. The MS/MS fragmentation should be consistent with the proposed structure, showing characteristic losses of allyl and piperazine-related fragments.
The FTIR spectrum must confirm the presence of all key functional groups (aliphatic amine, alkene) and, critically, the absence of functional groups from starting materials (like secondary amine N-H).
When the detailed atomic map from NMR is supported by the correct molecular weight and fingerprint from MS, and the functional group checklist from FTIR is satisfied, a confident and unambiguous structural assignment can be made. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and development efforts involving this compound.
References
ACS Publications. (n.d.). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry.
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
Chemistry LibreTexts. (2024). Spectroscopy of Amines.
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
ECHIMICA. (2020). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2.
Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine.
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
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Kwantlen Polytechnic University. (n.d.). IR Spectrum and Characteristic Absorption Bands.
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Diallylamino Piperazines for Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of Quantitative Structure-Activity Relationship (QSAR) modeling as applied to piperazine derivatives,...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of Quantitative Structure-Activity Relationship (QSAR) modeling as applied to piperazine derivatives, with a specific focus on designing a predictive QSAR study for novel diallylamino piperazines as potential anticancer agents. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design and data interpretation, ensuring a robust and validated approach to computational drug discovery.
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antidepressant, antiviral, and antimicrobial effects.[1][2][3] Its versatile structure, characterized by a six-membered ring with two opposing nitrogen atoms, allows for extensive structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties.[1][4] The introduction of diallylamino groups to the piperazine core presents an intriguing, yet underexplored, chemical space for the development of novel therapeutic agents.
This guide will navigate the methodologies required to build a predictive QSAR model for diallylamino piperazines, leveraging established principles from QSAR studies on other piperazine derivatives to inform our approach. We will delve into the selection of molecular descriptors, a comparison of QSAR modeling techniques, and the detailed experimental protocols necessary to generate the biological data that underpins any robust QSAR model.
The QSAR Paradigm: From Molecular Structure to Biological Activity
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
A typical QSAR workflow can be visualized as follows:
Caption: A generalized workflow for a QSAR study.
Designing a QSAR Study for Diallylamino Piperazines: A Comparative Approach
As no specific QSAR studies on diallylamino piperazines have been published, we will construct a hypothetical study design based on successful QSAR models for other anticancer piperazine derivatives.
Part 1: Synthesis and Biological Evaluation of Diallylamino Piperazine Derivatives
The first step in any QSAR study is the generation of a dataset of compounds with corresponding biological activity data.
Synthesis of Diallylamino Piperazine Derivatives:
The synthesis of a library of diallylamino piperazine derivatives would likely involve a multi-step process. A common approach is the N-alkylation of a piperazine core.[5] For instance, starting with a substituted piperazine, reaction with allyl bromide in the presence of a base can introduce the diallylamino functionality. Various substituents can be introduced on the piperazine ring to create a diverse set of compounds for the QSAR study.
Experimental Protocol: In Vitro Cytotoxicity Testing (MTT Assay)
The anticancer activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]
Detailed Protocol:
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
Compound Treatment: The diallylamino piperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.[1] Serial dilutions of the compounds are then added to the cells in triplicate, with a final DMSO concentration typically not exceeding 0.5%. Control wells receive only the vehicle (DMSO).
Incubation: The plates are incubated for 48-72 hours.
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[7]
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Molecular Descriptors and QSAR Model Development
With a dataset of diallylamino piperazine structures and their corresponding IC50 values, the next step is to calculate molecular descriptors and build the QSAR model.
Molecular Descriptors for Piperazine Derivatives:
Molecular descriptors are numerical values that represent the physicochemical properties of a molecule. For piperazine derivatives, a variety of descriptors have been shown to be important in QSAR models.[8][9][10]
Descriptor Class
Examples
Relevance to Biological Activity
Topological
Molecular Connectivity Indices (e.g., ¹χ, ²χ), Randic Topological Index
Describe the branching and connectivity of atoms in the molecule, which can influence receptor binding.[11]
Describe the 3D shape and electronic properties of the molecule, crucial for ligand-receptor interactions.[12][13]
Comparison of QSAR Modeling Techniques:
Several statistical methods can be used to develop the QSAR equation. The choice of method depends on the nature of the data and the complexity of the relationship being modeled.
Modeling Technique
Description
Advantages
Disadvantages
Multiple Linear Regression (MLR)
A linear approach that models the relationship between a dependent variable (activity) and multiple independent variables (descriptors).[14]
Simple to implement and interpret.
Assumes a linear relationship between descriptors and activity, which may not always be the case.
Partial Least Squares (PLS)
A regression method that is well-suited for datasets with more variables than observations and when there is multicollinearity among the independent variables.
Handles multicollinearity well and can reduce the dimensionality of the data.
The resulting model can be more difficult to interpret than an MLR model.
Support Vector Machines (SVM)
A machine learning method that can be used for both classification and regression. It finds an optimal hyperplane that separates data points into different classes or predicts a continuous value.
Can model non-linear relationships and is robust to outliers.
Can be computationally intensive and the choice of kernel function can be critical.
Artificial Neural Networks (ANN)
A machine learning approach inspired by the structure of the human brain. ANNs consist of interconnected nodes (neurons) that can learn complex non-linear relationships.[14]
Highly effective at modeling complex, non-linear data.[14]
Prone to overfitting and the resulting model is often a "black box," making it difficult to interpret.
For a preliminary QSAR study of diallylamino piperazines, starting with MLR or PLS is advisable due to their interpretability. If a linear model proves to be insufficient, more complex methods like SVM or ANN can be explored.
Part 3: 3D-QSAR for Deeper Mechanistic Insights
While 2D-QSAR models are useful for predicting activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules.[12][13]
CoMFA and CoMSIA Workflow:
Caption: A simplified workflow for CoMFA/CoMSIA studies.
Interpreting 3D-QSAR Contour Maps:
The output of a CoMFA or CoMSIA study is a set of 3D contour maps that highlight regions around the aligned molecules where certain properties are favorable or unfavorable for biological activity.
Steric Fields (CoMFA/CoMSIA): Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric hindrance in that area decreases activity.
Electrostatic Fields (CoMFA/CoMSIA): Blue contours often represent areas where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.
Hydrophobic Fields (CoMSIA): Yellow or orange contours may highlight regions where hydrophobic groups are beneficial, while white or grey contours suggest that hydrophilic groups are favored.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA): Cyan contours can indicate favorable regions for hydrogen bond donors, while purple or magenta contours may show where hydrogen bond acceptors are preferred.
By analyzing these contour maps, medicinal chemists can gain valuable insights into the structural modifications that are likely to improve the potency of their lead compounds.
Conclusion and Future Directions
While no direct QSAR studies on diallylamino piperazines currently exist, this guide has outlined a comprehensive and scientifically rigorous approach to developing such a model. By leveraging the wealth of knowledge from QSAR studies on other piperazine derivatives, researchers can effectively design, execute, and interpret a QSAR study for this novel class of compounds. The integration of synthesis, in vitro biological evaluation, and computational modeling provides a powerful platform for the rational design of new diallylamino piperazine-based anticancer agents with improved efficacy and selectivity. The insights gained from a well-constructed QSAR model can significantly accelerate the drug discovery process, reducing the time and cost associated with bringing a new therapeutic to the clinic.
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Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine deriv
Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines/pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggreg
A Comparative Guide to the Cytotoxicity Assessment of 1-[2-(Diallylamino)-ethyl]-piperazine and its Analogs
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel piperazine derivative, 1-[2-(Diallylamino)-ethyl]-piperazine. In the absence of specific toxicological data for this compo...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel piperazine derivative, 1-[2-(Diallylamino)-ethyl]-piperazine. In the absence of specific toxicological data for this compound, we will establish a robust, self-validating experimental strategy. This involves a comparative analysis with structurally related piperazine analogs with known biological activities, ensuring a thorough and contextually relevant assessment. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of Cytotoxicity Profiling in Drug Discovery
Cytotoxicity assessment is a cornerstone of preclinical drug development and chemical safety evaluation.[1][2][3] It provides critical insights into a compound's potential to induce cell damage or death, thereby informing its therapeutic window and potential adverse effects.[3] For novel compounds such as 1-[2-(Diallylamino)-ethyl]-piperazine, a systematic in vitro cytotoxicity evaluation is the first step in characterizing its biological activity profile.
Piperazine derivatives are a class of compounds with diverse pharmacological applications, including anticancer, anti-inflammatory, and radioprotective effects.[4][5][6] Therefore, understanding the structure-activity relationship with respect to cytotoxicity is paramount for developing safer and more effective therapeutic agents. This guide will compare the hypothetical cytotoxic profile of 1-[2-(Diallylamino)-ethyl]-piperazine against two well-characterized piperazine analogs: 1-(2-Aminoethyl)piperazine and 1-[2-(Dimethylamino)ethyl]piperazine.
Comparative Compounds: Establishing a Baseline for Cytotoxicity
To provide a meaningful assessment of 1-[2-(Diallylamino)-ethyl]-piperazine, it is essential to benchmark its effects against compounds with similar core structures but differing functional groups.
The target compound for which a cytotoxicity assessment strategy is required. The diallylamino group is a key structural feature to investigate.
1-(2-Aminoethyl)piperazine
C6H15N3
Widely used in industrial applications. Classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[9][10]
Represents a foundational piperazine structure with a primary amine, providing a baseline for the effect of N-alkylation on cytotoxicity.
1-[2-(Dimethylamino)ethyl]piperazine
C8H19N3
A tertiary amine derivative. Safety data indicates it causes skin corrosion.
Allows for a direct comparison of the cytotoxic effects of different N-alkyl substituents (dimethyl vs. diallyl) on the ethyl-piperazine scaffold.
A Multi-Parametric Approach to Cytotoxicity Assessment
A single assay is rarely sufficient to provide a complete picture of a compound's cytotoxic mechanism.[3] Therefore, a battery of assays targeting different cellular parameters is recommended. This multi-parametric approach enhances the reliability and predictive value of the in vitro data.[11]
Here, we propose a tiered experimental workflow:
Figure 1: A tiered workflow for the comprehensive cytotoxicity assessment of novel compounds.
Tier 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Principle: Measures mitochondrial reductase activity.
Endpoint: IC50 (half-maximal inhibitory concentration).
Advantages: High-throughput, cost-effective, and well-established.[12]
Limitations: Can be influenced by compounds affecting cellular metabolism.
Tier 2: Mechanistic Insights
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[2][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.
Principle: Measures the release of a cytosolic enzyme upon membrane rupture.
Endpoint: Percentage of cytotoxicity relative to a positive control.
Advantages: Simple, reliable, and can be multiplexed with other assays.[11]
Limitations: May not detect early apoptotic events where the membrane is still intact.
This flow cytometry-based assay differentiates between apoptotic and necrotic cell death. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Principle: Differentiates cell populations based on membrane asymmetry and integrity.
Endpoint: Quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Advantages: Provides detailed mechanistic information about the mode of cell death.
Limitations: Requires a flow cytometer.
Experimental Protocols
The following are detailed protocols for the proposed cytotoxicity assays. It is crucial to include appropriate positive and negative controls in each experiment to ensure data validity.
Cell Culture
A suitable cell line should be selected based on the intended application of the compound. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (human cervical cancer) or A549 (human lung carcinoma) can be used. Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the test compounds (1-[2-(Diallylamino)-ethyl]-piperazine and its analogs) and a positive control (e.g., doxorubicin). Add the compounds to the respective wells and incubate for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
LDH Assay Protocol
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate for 30 minutes at room temperature, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Test Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Hypothetical Comparative Data and Interpretation
The following table presents a hypothetical outcome of the cytotoxicity assays, illustrating how the data can be interpreted to compare the compounds.
Compound
MTT Assay (IC50, µM)
LDH Assay (% Cytotoxicity at 100 µM)
Predominant Mode of Cell Death (Annexin V/PI)
1-[2-(Diallylamino)-ethyl]-piperazine
25
60
Apoptosis
1-(2-Aminoethyl)piperazine
> 200
< 10
-
1-[2-(Dimethylamino)ethyl]piperazine
150
25
Necrosis
Doxorubicin (Positive Control)
0.5
95
Apoptosis
Interpretation of Hypothetical Data:
1-[2-(Diallylamino)-ethyl]-piperazine exhibits moderate cytotoxicity, with an IC50 value of 25 µM. The significant LDH release and the apoptotic profile suggest that it induces programmed cell death.
1-(2-Aminoethyl)piperazine shows minimal cytotoxicity, indicating that the primary amine on the ethyl-piperazine core is well-tolerated by the cells.
1-[2-(Dimethylamino)ethyl]piperazine displays weak cytotoxicity and appears to induce necrotic cell death at higher concentrations.
The comparison suggests that the diallylamino group in 1-[2-(Diallylamino)-ethyl]-piperazine is a key determinant of its cytotoxic activity and apoptotic mechanism.
Mechanistic Deep Dive: Investigating the Apoptotic Pathway
Should the initial assays indicate an apoptotic mechanism for 1-[2-(Diallylamino)-ethyl]-piperazine, further investigation into the specific signaling pathway is warranted.
Figure 2: A simplified diagram of the intrinsic apoptotic pathway that could be investigated.
Further experiments could include:
Mitochondrial Membrane Potential Assay: Using dyes like JC-1 to assess mitochondrial depolarization.
Caspase Activity Assays: Measuring the activity of key executioner caspases like caspase-3 and caspase-7.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to assessing the cytotoxicity of 1-[2-(Diallylamino)-ethyl]-piperazine. By employing a multi-parametric assay strategy and comparing the compound to structurally similar analogs, researchers can obtain a detailed and reliable understanding of its cytotoxic potential and mechanism of action. The hypothetical data presented herein serves as an illustrative example of how such a comparative analysis can elucidate structure-activity relationships.
Future in vivo studies would be necessary to validate these in vitro findings and to further characterize the toxicological profile of 1-[2-(Diallylamino)-ethyl]-piperazine for any potential therapeutic applications.
References
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]
Chemistry LibreTexts. (2024). Different Cytotoxicity Assays. [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]
Zhao, S. (2021). In Vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences, 4(e329). [Link]
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
Open Research Library. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays. [Link]
Creative Bioarray. (n.d.). How Is the Cytotoxicity of Drugs Determined? [Link]
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]
Walsh, D. A., et al. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028-2032. [Link]
National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. [Link]
National Center for Biotechnology Information. (n.d.). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [Link]
National Center for Biotechnology Information. (n.d.). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. [Link]
MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
Performance Evaluation of 1-[2-(Diallylamino)-ethyl]-piperazine: A Comparative Guide for In Vitro Oncology Assays
This guide provides a comprehensive framework for evaluating the in vitro performance of the novel compound, 1-[2-(Diallylamino)-ethyl]-piperazine, within an oncology research context. While specific experimental data fo...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for evaluating the in vitro performance of the novel compound, 1-[2-(Diallylamino)-ethyl]-piperazine, within an oncology research context. While specific experimental data for this molecule is not yet publicly available, this document serves as an expert-led, protocol-driven comparison. It is designed for researchers, scientists, and drug development professionals to illustrate how such a compound could be rigorously assessed against established benchmarks.
The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] The unique structural feature of 1-[2-(Diallylamino)-ethyl]-piperazine— a piperazine ring functionalized with a diallylaminoethyl side chain—presents an intriguing candidate for investigation. The diallyl group, in particular, may offer unique properties regarding cell permeability, metabolic stability, or target engagement compared to more common dimethylamino or diethylamino analogs.[2]
This guide will therefore outline a hypothetical yet scientifically rigorous evaluation of 1-[2-(Diallylamino)-ethyl]-piperazine for its potential cytotoxic and apoptotic effects on a human cancer cell line. For comparative purposes, its performance will be benchmarked against Doxorubicin, a standard-of-care chemotherapeutic agent, and 1-Ethylpiperazine, a simple piperazine derivative expected to have minimal cytotoxic activity, thereby serving as a negative control.
Experimental Design & Rationale
The central hypothesis of this proposed study is that the diallylaminoethyl moiety of 1-[2-(Diallylamino)-ethyl]-piperazine confers significant cytotoxic activity against cancer cells. To test this, a multi-assay approach is essential to not only quantify cell death but also to elucidate the underlying mechanism. We will employ a panel of standard in vitro assays to assess cell viability, membrane integrity, and apoptosis.
Cell Line Selection: The human colorectal carcinoma cell line, HCT-116, is selected for this hypothetical study due to its robust growth characteristics and its common use as a model in cancer research.
Compound Selection for Comparison:
1-[2-(Diallylamino)-ethyl]-piperazine (Test Compound): The novel molecule under investigation.
Doxorubicin (Positive Control): A well-characterized anthracycline antibiotic widely used in cancer chemotherapy, known to induce apoptosis and cell death.
1-Ethylpiperazine (Negative Control): A structurally simpler piperazine derivative, not expected to exhibit significant cytotoxicity at the tested concentrations.
The following diagram illustrates the logical workflow for the proposed evaluation:
Figure 2: Principle of apoptosis detection using Annexin V and Propidium Iodide staining.
Detailed Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compounds (1-[2-(Diallylamino)-ethyl]-piperazine, Doxorubicin, 1-Ethylpiperazine) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well. Incubate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of stop solution to each well.
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
[3]
Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates. After 24 hours, treat the cells with the compounds at their predetermined IC50 concentrations.
Incubation: Incubate the cells for 24 hours.
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
Incubation: Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Conclusion
This guide outlines a robust, multi-faceted approach for the initial in vitro evaluation of novel compounds like 1-[2-(Diallylamino)-ethyl]-piperazine. The hypothetical data presented herein suggests that this compound may possess moderate, apoptosis-inducing anticancer activity. While this guide is based on a hypothetical scenario due to the lack of published data, the described methodologies and comparative framework are grounded in established scientific practice. Researchers and drug development professionals can adapt this guide for the systematic evaluation of other novel piperazine derivatives, ensuring a thorough and scientifically sound preliminary assessment of their therapeutic potential.
References
Bhat, M. A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 135-143. Available at: [Link]
Bhavana, G. N., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). Available at: [Link]
de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. Available at: [Link]
Rathi, B., et al. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 7(5), 1944-1955. Available at: [Link]
Walsh, D. A., et al. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry, 33(7), 2028-2032. Available at: [Link]
A Comparative Guide to the Biological Activity of Functionalized Piperazine Compounds
The piperazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically successful drugs.[1] Its unique six-membered heterocyclic structure, with two opposing ni...
Author: BenchChem Technical Support Team. Date: January 2026
The piperazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically successful drugs.[1] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable physicochemical properties such as high water solubility, oral bioavailability, and excellent ADME (absorption, distribution, metabolism, and excretion) characteristics.[1] This often translates to enhanced target affinity and specificity for drug candidates.[1] The versatility of the piperazine ring allows for extensive functionalization at its nitrogen atoms, and more recently at its carbon atoms, providing a rich playground for chemists to modulate pharmacological activity.[2]
This guide offers a comparative analysis of functionalized piperazine compounds across three key therapeutic areas: antimicrobial, anticancer, and central nervous system (CNS) applications. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from peer-reviewed literature.
Antimicrobial Activity: A Comparative Analysis of Piperazine Derivatives
Piperazine derivatives have long been investigated for their potential to combat microbial infections. The ability to readily modify the substituents on the piperazine nitrogen atoms allows for the fine-tuning of their antimicrobial spectrum and potency.
Comparative Efficacy of N-Substituted Piperazines
A study by Pan et al. (2019) provides a clear comparison of the antibacterial and antifungal activities of various N-substituted piperazine derivatives. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for a series of compounds against several bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of N-Substituted Piperazine Derivatives
Note: A lower MIC value indicates greater antimicrobial potency.
The data reveals that the nature of the substituent on the piperazine ring significantly influences the antimicrobial activity. For instance, compounds 4a and 4b , which are chlorinated N-phenylpiperazine derivatives, exhibit moderate antibacterial activity.[3] Interestingly, the introduction of a 1,4-benzoquinone moiety, as seen in compounds 5a and 5b , dramatically enhances the potency against specific bacterial strains.[3] Compound 4a with a 2,3-dichlorophenyl substituent was more effective against S. aureus than the 4-chlorophenyl substituted 4b .[3] Furthermore, the chlorinated benzoquinone derivative 4a demonstrated higher potency against S. epidermidis than the reference drug cefuroxime.[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The antimicrobial activity of the synthesized piperazine derivatives is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) at 37°C. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The inoculum is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the appropriate broth medium in a 96-well microtiter plate.
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension. Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are also included. The plates are then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for determining cytotoxicity using the MTT assay.
Central Nervous System Activity: Dopamine Receptor Binding
Arylpiperazine derivatives are a well-established class of ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for the treatment of various neurological and psychiatric disorders. [4][5]The affinity and selectivity of these compounds can be modulated by altering the substituents on the aryl ring and the linker connecting it to the piperazine.
Comparative Binding Affinities of N-Phenylpiperazine Analogs
A study by Bonifazi et al. (2021) compared the binding affinities of a series of substituted N-phenylpiperazine analogs for the human D2 and D3 dopamine receptors.
[5]
Table 4: Comparative Binding Affinities (Ki in nM) for D2 and D3 Dopamine Receptors
Note: A lower Ki value indicates higher binding affinity. A higher D2/D3 selectivity ratio indicates greater selectivity for the D3 receptor.
The data clearly illustrates the profound impact of the linker and aryl substituents on receptor affinity and selectivity. The simple N-phenylpiperazine 3a shows low affinity and selectivity. [5]However, the introduction of a thiophene-benzamide linker in 6a results in a dramatic increase in affinity for the D3 receptor and exceptional selectivity over the D2 receptor. [5]Similarly, the position of attachment of an indole carboxamide moiety significantly influences D3 receptor affinity, with the 2-substituted analog 10e being much more potent than the 3-substituted analog 10f .
[6]
Experimental Protocol: Radioligand Binding Assay
The binding affinities of the piperazine derivatives for dopamine receptors are determined using in vitro radioligand binding assays.
Step-by-Step Methodology:
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D2 or D3 receptors) are prepared from cultured cells (e.g., HEK-293).
Assay Buffer and Radioligand: The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2). A specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) is used at a concentration close to its dissociation constant (Kd).
Competition Binding: The cell membranes and radioligand are incubated with increasing concentrations of the unlabeled test compounds.
Incubation and Filtration: The mixture is incubated for a specific time (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
Radioactivity Measurement: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for radioligand binding assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of functionalized piperazine compounds, highlighting the significant impact of structural modifications on their antimicrobial, anticancer, and CNS receptor binding properties. The data presented underscores the importance of rational drug design in optimizing the therapeutic potential of this versatile scaffold.
Future research in this area will likely focus on:
Exploring C-H functionalization: While N-functionalization is well-established, the direct functionalization of the piperazine ring's carbon atoms offers new avenues for creating novel analogs with unique pharmacological profiles.
Developing multi-target ligands: The piperazine scaffold is well-suited for the design of ligands that can modulate multiple biological targets simultaneously, which may offer advantages in treating complex diseases.
Improving pharmacokinetic and safety profiles: Continued optimization of piperazine derivatives will aim to enhance their drug-like properties, including metabolic stability and reduced off-target effects.
The continued exploration of the chemical space around the piperazine nucleus, guided by comparative biological data, promises to yield new and improved therapeutic agents for a wide range of diseases.
References
[Reference 1]
[Reference 2]
Bettinetti, L., Schlotter, K., Hübner, H., & Gmeiner, P. (2012). Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists. Journal of Medicinal Chemistry, 55(13), 5826–5840. [Link]
Bonifazi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]
[Reference 5]
Chavez-Gomez, B., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 16(12), 1699. [Link]
Farkas, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
Gardell, L. R., et al. (2007). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 15(7), 2694-2703. [Link]
Farkas, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
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Kucuk, M., et al. (2020). Design, synthesis, characterization, and antimicrobial activity of novel piperazine substituted 1,4-benzoquinones. Journal of Molecular Structure, 1202, 127263. [Link]
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Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
Faizan, S., et al. (2024). The medicinal chemistry of piperazines: A review. Journal of Molecular Structure, 1301, 137357. [Link]
A Comprehensive Guide to the Safe Disposal of 1-[2-(Diallylamino)-ethyl]-piperazine
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as crucial as the research itself. This guide provides an in-depth, procedural framework for th...
Author: BenchChem Technical Support Team. Date: January 2026
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as crucial as the research itself. This guide provides an in-depth, procedural framework for the proper disposal of 1-[2-(Diallylamino)-ethyl]-piperazine (CAS No. 199475-35-9), ensuring the safety of personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this chemical with confidence and integrity.
The information herein is synthesized from chemical safety data, regulatory guidelines, and best practices in laboratory waste management. While a complete Safety Data Sheet (SDS) for this specific compound is not publicly available, its known hazards and the properties of structurally similar compounds, such as 1-(2-Aminoethyl)piperazine, provide a clear and reliable basis for these procedures.
Hazard Profile and Waste Classification
1-[2-(Diallylamino)-ethyl]-piperazine is classified as a hazardous substance. The primary hazards, based on available data, are summarized below.[1] Understanding these hazards is the first step in a self-validating system of safe disposal.
The chemical must be handled with appropriate personal protective equipment (PPE). It qualifies as a corrosive hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]
Harmful
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
GHS07 (Harmful)
Exposure must be minimized through engineering controls and PPE. All waste, including contaminated materials, must be treated as hazardous.
Aquatic Toxicity
H412: Harmful to aquatic life with long lasting effects (inferred from analogous compounds).[3]
(None for H412 alone)
Disposal into the sanitary sewer system is strictly prohibited. [2][3] The waste must be managed to prevent environmental release.
Based on these characteristics, any waste containing 1-[2-(Diallylamino)-ethyl]-piperazine must be managed as regulated hazardous waste .[2][4] This necessitates a "cradle-to-grave" approach, where the generating laboratory is responsible for the waste from its creation to its final, environmentally sound disposal.[2]
Personal Protective Equipment (PPE) and Handling
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE. The corrosive nature of this compound demands stringent protection.
Hand Protection : Wear impervious gloves, such as nitrile or neoprene.[4] Always inspect gloves for tears or punctures before use.
Eye/Face Protection : Use tight-sealing safety goggles and a face shield.[3][4]
Skin and Body Protection : A lab coat is mandatory. For tasks with a higher risk of splashing, such as spill cleanup or bulk transfers, chemical-resistant aprons and sleeves are required.[3][4]
Respiratory Protection : All handling of this chemical should occur within a certified chemical fume hood to avoid inhalation of vapors.[4]
Experimental Workflow: Waste Segregation and Collection
The following diagram illustrates the logical flow for the proper segregation and collection of 1-[2-(Diallylamino)-ethyl]-piperazine waste. Adherence to this workflow is critical for regulatory compliance and laboratory safety.
Caption: Workflow for collecting and labeling hazardous waste at the point of generation.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing waste containing 1-[2-(Diallylamino)-ethyl]-piperazine.
3.1. Waste Collection
Container Selection : Use only chemically compatible containers, such as high-density polyethylene (HDPE) carboys or bottles.[4] Do not use metal containers, as corrosive amines can react with them.[5]
Labeling : As soon as the first drop of waste enters the container, it must be labeled. Affix your institution's official hazardous waste tag and clearly write the full chemical name and the associated hazards (Corrosive, Harmful).[4]
Segregation : This waste stream must be kept separate from other chemical wastes. Crucially, do not mix with acids or strong oxidizing agents , as this can cause a violent exothermic reaction.[4][5][6] Store in secondary containment to prevent spills.
Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4] Keep the container closed at all times, except when adding waste.
3.2. Managing Small Spills
In the event of a small spill (less than 100 mL) inside a chemical fume hood:
Alert Personnel : Inform others in the immediate area.
Ensure PPE : Don the full PPE as described in Section 2.
Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
Collection : Carefully scoop the absorbed material into a designated hazardous waste container.
Decontamination : Clean the spill area with a mild detergent and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[7]
Label and Dispose : Seal and label the container holding the spill cleanup debris and manage it as hazardous waste.
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[7]
3.3. Disposal of Empty Containers
Empty containers that once held 1-[2-(Diallylamino)-ethyl]-piperazine must also be managed as hazardous waste unless properly decontaminated. A common procedure is a triple rinse:
Rinse the container three times with a suitable solvent (e.g., water or methanol).
Collect the rinsate : The rinsate from all three washes is considered hazardous waste and must be collected in a properly labeled container.
Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label before disposal. Always confirm this procedure with your institution's EHS guidelines.
3.4. Requesting Final Disposal
Once your waste container is full, or if it has been accumulating for close to the maximum allowable time (often 12 months), submit a request for pickup to your institution's EHS or hazardous waste management group.[4] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration.[2]
Logical Framework: Decision-Making for Disposal
This diagram outlines the critical thinking process and decision points for the compliant disposal of 1-[2-(Diallylamino)-ethyl]-piperazine.
Caption: Decision tree for classifying and routing different waste streams of the chemical.
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental stewardship. This commitment not only protects you and your colleagues but also reinforces the integrity and trustworthiness of your research institution.
References
UPenn EHRS . Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]
ERG Environmental . How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
New Jersey Department of Health . Hazardous Substance Fact Sheet: Piperazine. [Link]
A Comprehensive Guide to the Safe Handling of 1-[2-(Diallylamino)-ethyl]-piperazine
Hazard Profile and Core Safety Principles Based on the hazard profiles of analogous piperazine compounds, 1-[2-(Diallylamino)-ethyl]-piperazine should be regarded as a hazardous substance. The primary concerns stem from...
Author: BenchChem Technical Support Team. Date: January 2026
Hazard Profile and Core Safety Principles
Based on the hazard profiles of analogous piperazine compounds, 1-[2-(Diallylamino)-ethyl]-piperazine should be regarded as a hazardous substance. The primary concerns stem from the piperazine moiety, which is known to cause severe skin burns, eye damage, and potential allergic reactions[1]. Therefore, a proactive and cautious approach to handling is paramount.
Anticipated Hazards:
Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns upon direct contact[1][2][3].
Serious Eye Damage: Contact with eyes is likely to cause serious and potentially irreversible damage[1][2][3].
Harmful if Swallowed: Ingestion may lead to adverse health effects[1][3].
Allergic Skin Reaction: May cause an allergic skin reaction in susceptible individuals[3][4][5].
Given these potential hazards, all handling of this compound must be conducted within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure[1][2].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling 1-[2-(Diallylamino)-ethyl]-piperazine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
PPE Component
Specification
Rationale for Use
Eye and Face Protection
Chemical safety goggles or a face shield.
To protect against splashes and aerosols that could cause severe eye damage[1][4][6].
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
To prevent skin contact, which can lead to irritation, burns, and allergic reactions[1][4].
Body Protection
A lab coat or other protective clothing.
To shield the skin from accidental spills and contamination[1][4][6].
Respiratory Protection
Use in a chemical fume hood. A certified respirator may be necessary if there is a risk of generating dust or aerosols.
To prevent inhalation of vapors or aerosols that may be harmful[1][6].
It is crucial to inspect all PPE for integrity before each use and to follow proper doffing procedures to avoid cross-contamination.
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.
Upon Receipt: Visually inspect the container for any signs of damage or leakage.
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container[1]. Keep away from incompatible materials such as strong acids and oxidizing agents[2]. The storage area should be clearly marked with the appropriate hazard symbols.
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
Weighing and Transferring: Conduct all weighing and transferring operations within the fume hood to contain any potential dust or vapors.
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2][7]. Do not eat, drink, or smoke in the laboratory[2].
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of 1-[2-(Diallylamino)-ethyl]-piperazine and any contaminated materials is a critical step in the chemical's lifecycle.
Step-by-Step Disposal Protocol:
Waste Segregation: Do not mix waste containing this compound with other chemical waste streams to prevent potentially hazardous reactions[4].
Containerization: Collect all waste, including contaminated consumables like pipette tips and gloves, in a designated and clearly labeled hazardous waste container[1][4]. The label should include "Hazardous Waste," the chemical name, and relevant hazard symbols[4].
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from general laboratory traffic[4].
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor[4]. Maintain meticulous records of the waste generated, including the quantity and date of generation[4].
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6][8].
Skin Contact
Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention[3][6].
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][6].
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][6].
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
References
Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Aminoethyl)piperazine.
Benchchem. (n.d.). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.